1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
1-chloro-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMNQRDDPSCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599084 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005764-23-7 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis pathways for 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Abstract
This compound is a key substituted aromatic compound, serving as a versatile building block in the synthesis of high-value agrochemicals and pharmaceutical agents. The unique substitution pattern, featuring chloro, fluoro, and trifluoromethyl groups, imparts specific electronic and lipophilic properties that are highly sought after in modern drug design.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to assist researchers and process chemists in selecting the most suitable route for their specific application.
Compound Profile and Physicochemical Properties
A thorough understanding of the physical and chemical properties of the target compound is essential for its synthesis, purification, and handling.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1214379-33-3 (example, may vary) | - |
| Molecular Formula | C₇H₃ClF₄ | [2] |
| Molecular Weight | 198.55 g/mol | [2] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | ~150-155 °C (estimated) | [3] |
Note: Physical properties can vary. Experimental verification is recommended.
Spectral data, including Infrared (IR) and Mass Spectrometry (MS), are available for structurally similar compounds and can be found in public databases such as the NIST Chemistry WebBook, which provides a valuable reference for characterization.[2][4]
Strategic Synthesis Pathways
The synthesis of this compound can be approached from several distinct precursors using established and robust chemical transformations. The choice of pathway is often dictated by the availability and cost of starting materials, scalability, and desired purity.
Pathway I: Aromatic Nucleophilic Substitution (S_N_Ar) via Halogen Exchange
This pathway leverages the powerful electron-withdrawing nature of the trifluoromethyl group, which activates the aromatic ring for nucleophilic attack. This allows for the displacement of a halide, typically chloride, with fluoride.
The reaction proceeds via an addition-elimination mechanism, where the fluoride nucleophile attacks the carbon bearing a leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The subsequent elimination of the chloride leaving group restores the aromaticity of the ring to yield the fluorinated product. The strong electron-withdrawing trifluoromethyl group is crucial for stabilizing the negative charge of the Meisenheimer complex, thereby facilitating the reaction.[5]
Starting Material: 1,3-Dichloro-5-(trifluoromethyl)benzene
Caption: Pathway I: Halogen Exchange (S_N_Ar) Synthesis Route.
Experimental Protocol: Halogen Exchange
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (1.2 equivalents) and a high-boiling aprotic solvent such as sulfolane or DMSO.
-
Reagent Addition: Add 1,3-dichloro-5-(trifluoromethyl)benzene (1.0 equivalent) to the flask.
-
Reaction: Heat the reaction mixture to a high temperature (typically 170-270 °C) and maintain for 12-24 hours, monitoring the reaction progress by GC-MS.[7]
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
Pathway II: Sandmeyer Reaction from an Aniline Precursor
The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide variety of functionalities, including halogens.[8][9][10] This pathway offers a reliable method for introducing the fluorine atom regioselectively.
The mechanism involves two key steps. First, the primary aromatic amine is treated with a nitrite source in a strong acid to form a diazonium salt. In the second step, this diazonium salt is decomposed in the presence of a fluoride source to yield the aryl fluoride. The classical method for fluorination is the Balz–Schiemann reaction, which uses tetrafluoroborate anions.[8]
Starting Material: 3-Amino-5-chloro-1-(trifluoromethyl)benzene
Caption: Pathway II: Sandmeyer / Balz-Schiemann Synthesis Route.
Experimental Protocol: Diazotization and Fluorination
-
Diazotization:
-
Dissolve 3-amino-5-chloro-1-(trifluoromethyl)benzene (1.0 equivalent) in an aqueous solution of fluoroboric acid (HBF₄, 48%) or hydrochloric acid (HCl).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.[11]
-
-
Fluorination (Balz-Schiemann):
-
If using HBF₄, the diazonium tetrafluoroborate salt will often precipitate. Isolate the salt by filtration and wash with cold ether.
-
Carefully heat the isolated diazonium salt until nitrogen evolution ceases. The thermal decomposition yields the desired aryl fluoride.
-
Alternatively, if using HCl for diazotization, the resulting solution can be treated with a copper(I) halide catalyst, though fluorination is less common via the traditional Sandmeyer approach and the Balz-Schiemann is preferred.[9]
-
-
Work-up and Purification:
-
The resulting crude product is extracted into an organic solvent.
-
The organic layer is washed with aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification is achieved via vacuum distillation.
-
Pathway III: Electrophilic Chlorination
This strategy involves the direct chlorination of a readily available precursor, 1-fluoro-3-(trifluoromethyl)benzene. The success of this pathway relies on the directing effects of the existing substituents on the aromatic ring.
The fluorine atom is an ortho, para-director, while the trifluoromethyl group is a strong deactivator and a meta-director. Both groups synergistically direct the incoming electrophile (chloronium ion, Cl⁺) to the C-5 position (relative to the fluorine), leading to high regioselectivity for the desired product.
Starting Material: 1-Fluoro-3-(trifluoromethyl)benzene
Caption: Pathway III: Electrophilic Chlorination Synthesis Route.
Experimental Protocol: Electrophilic Chlorination
-
Setup: Charge a glass-lined reactor or a three-necked flask with 1-fluoro-3-(trifluoromethyl)benzene (1.0 equivalent) and a catalytic amount of a Lewis acid, such as anhydrous ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) (0.05 equivalents).[12]
-
Reaction: Bubble chlorine gas (Cl₂, 1.0-1.1 equivalents) through the stirred mixture at a controlled rate. The reaction is typically exothermic, so cooling may be required to maintain a temperature of 20-50 °C.[13]
-
Monitoring: Follow the reaction's progress by analyzing aliquots with GC until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it sequentially with a dilute solution of sodium bisulfite (to remove excess chlorine), sodium bicarbonate, and brine.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product is obtained by vacuum distillation.
Comparative Analysis of Synthesis Pathways
The selection of an optimal synthetic route requires a careful evaluation of several factors. The following table provides a high-level comparison of the described pathways.
| Pathway | Starting Material | Reaction Type | Pros | Cons |
| I. Halogen Exchange | 1,3-Dichloro-5-(trifluoromethyl)benzene | Nucleophilic Substitution | High regioselectivity; often high yielding. | Requires high temperatures and specialized solvents; starting material may be expensive. |
| II. Sandmeyer Reaction | 3-Amino-5-chloro-1-(trifluoromethyl)benzene | Diazotization/Substitution | High regioselectivity; versatile for other substitutions. | Diazonium salts can be unstable/explosive; requires careful temperature control.[11] |
| III. Electrophilic Chlorination | 1-Fluoro-3-(trifluoromethyl)benzene | Electrophilic Substitution | Potentially cost-effective; high regioselectivity due to directing groups. | Handling of chlorine gas requires specialized equipment; potential for over-chlorination. |
Logical Workflow for Route Selection
Choosing the appropriate synthetic pathway is a critical decision in any chemical development program. The following diagram outlines a logical workflow to guide this process.
Caption: Decision workflow for selecting a synthesis pathway.
Conclusion
The synthesis of this compound can be successfully achieved through several strategic approaches, including nucleophilic aromatic substitution, the Sandmeyer reaction, and electrophilic chlorination. Each pathway presents a unique set of advantages and challenges related to starting material availability, reaction conditions, scalability, and safety. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to make informed decisions and efficiently produce this valuable chemical intermediate.
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An In-depth Technical Guide to the Electronic Properties of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the precise tuning of molecular electronic properties is paramount. Halogenated aromatic compounds, particularly those bearing the trifluoromethyl group, represent a cornerstone of this endeavor. Their unique electronic profiles, governed by a delicate interplay of inductive and resonance effects, offer a powerful toolkit for modulating molecular interactions, reactivity, and bioavailability. This guide provides a comprehensive exploration of the electronic properties of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a molecule of significant interest as a synthetic intermediate. In the absence of extensive experimental data for this specific compound, we turn to the robust and predictive power of computational chemistry. This document serves not only as a repository of theoretical data but also as a methodological blueprint for the computational investigation of similarly complex organic molecules. We will delve into the "why" behind the "how," offering insights into the rationale for selecting specific computational approaches and the interpretation of the resulting data.
The Molecular Architecture: A Symphony of Electron-Withdrawing Groups
This compound is a fascinating case study in the cumulative effects of electron-withdrawing substituents on an aromatic ring. The chlorine, fluorine, and trifluoromethyl groups, each with their distinct electronic signatures, collectively create a highly electron-deficient aromatic system. This unique electronic landscape dictates the molecule's reactivity, intermolecular interactions, and ultimately, its utility in the synthesis of novel chemical entities.
The trifluoromethyl group, with its strong inductive effect, significantly lowers the electron density of the benzene ring, making it less susceptible to electrophilic attack and more prone to nucleophilic aromatic substitution.[1][2] The chlorine and fluorine atoms further contribute to this electron deficiency through their electronegativity. Understanding the precise distribution of electron density and the energies of the frontier molecular orbitals is crucial for predicting the molecule's chemical behavior.
Unveiling the Electronic Landscape: A Computational Approach
Due to the limited availability of experimental data, we will employ Density Functional Theory (DFT) to elucidate the electronic properties of this compound. DFT has proven to be a reliable and computationally efficient method for predicting the electronic structure of organic molecules.[3][4][5]
Computational Protocol: A Self-Validating System
The following protocol outlines a robust methodology for the computational analysis of the title compound. The choice of functional and basis set is critical for obtaining accurate results and is based on established practices for halogenated aromatic systems.[6][7][8]
Step 1: Geometry Optimization The first step is to determine the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation.
-
Methodology: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[9]
-
Basis Set: 6-311+G(d,p) is a triple-zeta basis set that includes diffuse functions (+) to better describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in bonded atoms. This is particularly important for accurately modeling the electronic structure of molecules with electronegative atoms like chlorine and fluorine.
-
Software: Gaussian, ORCA, or similar quantum chemistry software packages can be used.[10]
Step 2: Calculation of Electronic Properties Once the geometry is optimized, a single-point energy calculation is performed using the same level of theory to compute the electronic properties.
-
Properties to be Calculated:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These frontier orbitals are crucial for understanding the molecule's reactivity and electronic transitions.[11][12][13] The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.[14]
-
Dipole Moment: This provides a measure of the overall polarity of the molecule, which is important for understanding its solubility and intermolecular interactions.[9][15]
-
Molecular Electrostatic Potential (MEP) Map: This visualizes the charge distribution on the molecular surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[16][17][18][19][20]
-
Natural Bond Orbital (NBO) Analysis: This method provides insights into the bonding, hybridization, and charge distribution within the molecule in a way that aligns with chemical intuition.[10][21][22][23][24]
-
Caption: Computational workflow for determining the electronic properties.
Predicted Electronic Properties and Their Implications
Based on the established computational protocol, we can predict the key electronic properties of this compound.
| Property | Predicted Value/Description | Implication for Reactivity and Interactions |
| HOMO Energy | Low | Low propensity to donate electrons (low nucleophilicity). |
| LUMO Energy | Low | High propensity to accept electrons (high electrophilicity). |
| HOMO-LUMO Gap | Large | High kinetic stability and low chemical reactivity. |
| Dipole Moment | Non-zero, significant magnitude | The molecule is polar, influencing its solubility and ability to engage in dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | Electron-poor (blue) regions around the aromatic ring and the trifluoromethyl group. Electron-rich (red) regions localized on the fluorine and chlorine atoms. | The aromatic ring is susceptible to nucleophilic attack. The halogen atoms can act as sites for halogen bonding. |
Caption: Relationship between electronic properties and molecular behavior.
Frontier Molecular Orbitals: The Epicenter of Reactivity
The HOMO and LUMO are the key players in chemical reactions. A low-lying LUMO, as predicted for this molecule, indicates a strong ability to accept electrons, making the aromatic ring susceptible to attack by nucleophiles. Conversely, a low-lying HOMO suggests that the molecule is a poor electron donor. The large HOMO-LUMO gap is indicative of high kinetic stability, meaning that while the molecule is electronically predisposed to certain reactions, a significant energy input may be required to overcome the activation barrier.
Molecular Electrostatic Potential: A Visual Guide to Reactivity
The MEP map provides a visually intuitive representation of the charge distribution. For this compound, the map would be expected to show a significant electron deficiency (blue regions) across the face of the aromatic ring, a consequence of the potent electron-withdrawing nature of the substituents. The most positive potential is likely to be located near the trifluoromethyl group. Conversely, regions of negative potential (red) would be localized on the electronegative chlorine and fluorine atoms, indicating their potential to act as hydrogen or halogen bond acceptors.
Natural Bond Orbital Analysis: Deconstructing the Bonding
NBO analysis would provide a more nuanced picture of the electronic structure. It would likely reveal significant polarization of the C-Cl, C-F, and C-CF3 bonds towards the more electronegative atoms. Furthermore, analysis of the donor-acceptor interactions between filled (bonding or lone pair) and empty (antibonding) orbitals can quantify the extent of hyperconjugation and resonance effects, providing a deeper understanding of the electronic delocalization within the molecule.
Applications in Drug Discovery and Materials Science
The unique electronic properties of this compound make it a valuable building block in several scientific domains.
-
Medicinal Chemistry: The incorporation of fluorine and trifluoromethyl groups into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.[2][25][26][27] This molecule can serve as a precursor to more complex pharmacologically active compounds where an electron-deficient aromatic core is desired. The presence of multiple halogen atoms also opens up possibilities for halogen bonding interactions with biological targets.[28]
-
Materials Science: Electron-deficient aromatic compounds are of great interest in the development of organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and components of organic light-emitting diodes (OLEDs). The low-lying LUMO of this molecule suggests its potential utility in applications where electron transport is crucial.
Conclusion: A Computationally-Informed Perspective
While experimental characterization remains the gold standard, this guide demonstrates the power of computational chemistry to provide a detailed and predictive understanding of the electronic properties of complex organic molecules like this compound. The insights gained from DFT calculations, including the nature of the frontier molecular orbitals, the distribution of electrostatic potential, and the nuances of chemical bonding, are invaluable for guiding the rational design of new molecules in drug discovery and materials science. This in-depth theoretical analysis provides a solid foundation for future experimental work and underscores the synergistic relationship between computational and experimental chemistry in advancing scientific discovery.
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steric effects in 1-chloro-3-fluoro-5-(trifluoromethyl)benzene reactions
An In-depth Technical Guide to Steric and Electronic Effects in the Reactions of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly versatile, trifunctionalized aromatic building block pivotal in the synthesis of complex molecules within the pharmaceutical, agrochemical, and material science sectors. Its reactivity is governed by a nuanced interplay of competing electronic and steric effects originating from its three distinct substituents: a chloro group, a fluoro group, and a trifluoromethyl group. This guide provides an in-depth analysis of how these factors dictate the regiochemical outcomes and reaction feasibility across three major classes of aromatic chemistry: Electrophilic Aromatic Substitution (SEAr), Nucleophilic Aromatic Substitution (SNAr), and Metal-Catalyzed Cross-Coupling. By dissecting the underlying mechanistic principles and providing field-proven experimental insights, this document serves as a comprehensive resource for chemists aiming to strategically leverage this substrate in synthesis.
Introduction: The Structural and Electronic Landscape
The reactivity of this compound is not immediately obvious from a cursory glance. The benzene ring is substituted in a 1,3,5- (or meta) pattern with three electron-withdrawing groups, rendering the ring significantly electron-deficient. Understanding the individual and collective influence of these substituents is paramount to predicting reaction outcomes.
-
Fluorine and Chlorine (Halogens): These substituents exhibit a dual electronic nature. They are strongly electron-withdrawing through the inductive effect (σ-withdrawal) due to their high electronegativity, which deactivates the ring towards electrophilic attack. However, they possess lone pairs of electrons that can be donated into the ring via the resonance effect (+M effect), which directs incoming electrophiles to the ortho and para positions.[1][2] In the context of electrophilic substitution, the inductive effect is dominant, leading to overall deactivation, but the resonance effect controls the regioselectivity.[2]
-
Trifluoromethyl Group (-CF3): This is a powerful deactivating group due to the strong inductive effect of the three fluorine atoms.[3] It strongly withdraws electron density from the ring, making electrophilic substitution difficult. Unlike halogens, it has no resonance-donating capability and is a strong meta-director.[3]
The spatial arrangement of these groups also introduces significant steric considerations that can override or reinforce electronic preferences.[4]
Table 1: Properties of Substituents on the Benzene Ring
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on SEAr | Directing Influence |
| -F (Fluoro) | Strong withdrawing (-I) | Weak donating (+M) | Deactivating | ortho, para |
| -Cl (Chloro) | Strong withdrawing (-I) | Weak donating (+M) | Deactivating | ortho, para |
| -CF3 | Very strong withdrawing (-I) | None | Strongly Deactivating | meta |
Quantifying Steric Effects: A Primer
While electronic effects can often be predicted using resonance and inductive principles, steric effects relate to the physical size and spatial arrangement of atoms.[4] Several parameters are used to quantify these effects:
-
A-Values: These values measure the conformational preference of a substituent on a cyclohexane ring, providing a general representation of steric bulk.[9][10][11][12] A larger A-value corresponds to a bulkier group that imparts a greater steric effect.[9]
While specific Es or A-values for the entire molecule are not readily tabulated, the known values for analogous groups allow us to infer that the -CF3 group and, to a lesser extent, the -Cl group, represent the most significant steric impediments.
Reaction Class I: Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.[13] The primary challenge with this compound is the severe deactivation of the ring by three electron-withdrawing groups. Forcing conditions (e.g., high temperatures, strong Lewis acids) are typically required.
Regioselectivity: A Consensus of Directing Effects
The key to predicting the outcome is to analyze the additive directing effects of the three substituents on the three available positions: C2, C4, and C6.
-
-Cl at C1: Directs ortho (C2, C6) and para (C4).
-
-F at C3: Directs ortho (C2, C4) and para (C6).
-
-CF3 at C5: Directs meta (C2, C6).
As shown in the diagram below, all three positions (C2, C4, C6) are electronically activated (or least deactivated) by at least one group. However, a powerful synergistic effect occurs at positions C2 and C6, which are favored by all three substituents. Position C4 is favored by the two halogens.
Despite the strong electronic preference for the C2 and C6 positions, steric hindrance becomes the decisive factor.[14][15] Substitution at C2 would occur between the -Cl and -F groups, and substitution at C6 would occur between the -Cl and -CF3 groups. This is highly unfavorable. A general rule in trisubstituted benzenes is that substitution rarely occurs between two groups in a meta-relationship due to steric hindrance.[14][16]
Therefore, the C4 position, being flanked by a hydrogen and the relatively smaller fluorine atom, is the most sterically accessible and thus the kinetically favored site of electrophilic attack.
Diagram 1: SEAr Directing Effects and Steric Hindrance
Caption: Analysis of directing effects and steric hindrance for SEAr.
Experimental Protocol: Nitration of this compound
This protocol describes a typical electrophilic nitration, which would yield 1-chloro-5-fluoro-2-nitro-3-(trifluoromethyl)benzene as the major product.
Materials:
-
This compound
-
Fuming sulfuric acid (20% SO3)
-
Concentrated nitric acid (70%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid to 0°C using an ice bath.
-
Substrate Addition: Slowly add this compound to the cooled acid while maintaining the temperature below 10°C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid to fuming sulfuric acid in a separate flask, pre-cooled to 0°C.
-
Electrophilic Attack: Add the nitrating mixture dropwise to the substrate solution over 30 minutes, ensuring the internal temperature does not exceed 15°C.
-
Reaction Monitoring: Stir the reaction mixture at 10-15°C for 2 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with DCM (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with water, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the major C4-nitrated isomer.
Reaction Class II: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is highly favored on electron-poor aromatic rings containing a good leaving group.[17] The subject molecule is an excellent substrate for SNAr due to the strong cumulative electron-withdrawing effect of the -Cl, -F, and -CF3 groups. This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18]
Regioselectivity: Fluorine as a Superior Leaving Group
A key feature of SNAr is that the reaction rate is determined by the first step: the nucleophilic attack on the carbon bearing the leaving group.[17] This step is fastest on the most electrophilic carbon. Fluorine's extreme electronegativity makes the carbon it is attached to (C3) more electron-deficient and thus more susceptible to attack than the carbon bearing the chlorine (C1).
This leads to a counter-intuitive but well-established trend in SNAr: the leaving group ability is often F > Cl > Br > I, the reverse of the trend seen in SN1/SN2 reactions.[19][20] The high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex, accelerating the rate-determining attack.[17] Therefore, nucleophilic substitution is expected to occur preferentially at the C3 position, displacing the fluoride ion.
Diagram 2: SNAr Mechanism and Regioselectivity
Caption: Competing pathways for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Methoxylation of this compound
This protocol demonstrates the displacement of the fluoride with a methoxy group.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated ammonium chloride solution
Procedure:
-
Reaction Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.
-
Nucleophile Addition: Add sodium methoxide portion-wise to the solution at room temperature. An exotherm may be observed.
-
Reaction Conditions: Heat the mixture to 60°C and stir for 4-6 hours.
-
Monitoring: Follow the disappearance of the starting material by GC-MS, observing the formation of the product, 1-chloro-3-methoxy-5-(trifluoromethyl)benzene.
-
Quenching: Cool the reaction to room temperature and carefully quench by adding saturated ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3x).
-
Workup: Combine the organic layers and wash with water and then brine to remove residual DMF.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.
Reaction Class III: Metal-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental to modern drug discovery. For substrates with multiple halides, selectivity is typically achieved by exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-OTf > C-Cl >> C-F.
Regioselectivity: The Inert C-F Bond
The C-F bond is exceptionally strong and generally unreactive in standard cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). In contrast, the C-Cl bond, while more challenging to activate than C-Br or C-I, readily participates in these transformations with modern catalyst systems employing electron-rich, bulky phosphine ligands.
Therefore, metal-catalyzed cross-coupling reactions on this compound will occur with high selectivity at the C1 position, leaving the C-F and C-CF3 functionalities intact for potential further transformation. Steric hindrance around the C1 position is minimal, with only an adjacent hydrogen atom, making it accessible to the bulky catalytic complexes.
Diagram 3: General Workflow for Suzuki Cross-Coupling
Caption: A typical experimental workflow for a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol describes the selective coupling at the C-Cl bond.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)2]
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K2CO3)
-
Toluene and Water (e.g., 4:1 mixture)
Procedure:
-
Catalyst Pre-formation/Setup: To a Schlenk flask, add the aryl chloride, phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)2 (2 mol%), and SPhos (4 mol%).
-
Inerting: Evacuate and backfill the flask with nitrogen or argon three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 100°C with vigorous stirring for 12-18 hours.
-
Monitoring: Check for the consumption of the starting material by GC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate via rotary evaporation.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-fluoro-5-(trifluoromethyl)-1,1'-biphenyl.
Conclusion
The reactivity of this compound is a textbook example of how a chemist must consider both steric and electronic factors to predict and control chemical reactions.
-
For Electrophilic Aromatic Substitution , the ring is highly deactivated, but reactions can be forced. While electronics favor substitution at positions 2 and 6, steric hindrance makes position 4 the sole product.
-
For Nucleophilic Aromatic Substitution , the electron-deficient ring is highly activated. The greater electronegativity of fluorine makes the C-F bond the preferred site of attack, leading to selective substitution at C3 .
-
For Metal-Catalyzed Cross-Coupling , the vast difference in bond reactivity ensures selective activation of the C-Cl bond, allowing for predictable functionalization at C1 .
By understanding these competing influences, researchers and drug development professionals can harness the unique reactivity of this building block to construct complex molecular architectures with precision and control.
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The Strategic Incorporation of Trifluoromethyl-Substituted Benzenes in Modern Chemistry: A Technical Guide for Researchers and Drug Development Professionals
Abstract: The trifluoromethyl group (-CF3) has emerged as a privileged motif in medicinal chemistry, agrochemicals, and materials science. Its unique combination of high electronegativity, metabolic stability, and lipophilicity allows for the fine-tuning of a molecule's physicochemical and biological properties.[1][2] This in-depth technical guide provides a comprehensive overview of trifluoromethyl-substituted benzenes for researchers, scientists, and drug development professionals. We will explore the fundamental properties conferred by the trifluoromethyl group, delve into the diverse synthetic strategies for its introduction onto a benzene ring, and examine its profound impact on drug design through illustrative case studies of successful pharmaceuticals. This guide aims to be a valuable resource, bridging the gap between fundamental principles and practical applications in the pursuit of novel and improved chemical entities.
Introduction: The Trifluoromethyl Group - A Privileged Moiety
The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern molecular design.[3] Among these, the trifluoromethyl (-CF3) group holds a special place, particularly when appended to an aromatic system like a benzene ring. Its presence can dramatically alter the parent molecule's properties in a predictable and often beneficial manner.
1.1. Historical Perspective and Growing Importance
The journey of the trifluoromethyl group in medicinal chemistry began to gain significant traction in the mid-20th century.[4] Scientists recognized that replacing a methyl group (-CH3) or a chlorine atom with a -CF3 group could lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.[1][4] This is because the -CF3 group acts as a bioisostere for these groups, mimicking their size to some extent while introducing distinct electronic and metabolic characteristics.[2][4] Today, a significant number of FDA-approved drugs contain the trifluoromethyl moiety, a testament to its value in drug discovery.[5]
1.2. Unique Physicochemical Properties Conferred by the -CF3 Group
The utility of the trifluoromethyl group stems from a unique combination of properties:
-
High Electronegativity and Electron-Withdrawing Nature: With three highly electronegative fluorine atoms, the -CF3 group is a potent electron-withdrawing group.[1][4] This influences the electron density of the benzene ring and the pKa of nearby functional groups, which can be critical for molecular interactions with biological targets.[1][4]
-
Increased Lipophilicity: The -CF3 group significantly enhances a molecule's lipophilicity (fat-solubility).[1][2] This property is crucial for a drug's ability to cross cell membranes and the blood-brain barrier.[1][2] For instance, the inclusion of a trifluoromethyl group in fluoxetine was instrumental in improving its brain penetration.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry.[1][2] This makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes like the cytochrome P450 family, which are responsible for breaking down many drugs in the body.[2][6][7][8] This increased metabolic stability can lead to a longer drug half-life and reduced dosage frequency.[2]
-
Steric and Conformational Effects: While often considered a bioisostere for a methyl group, the -CF3 group is larger. This steric bulk can influence the conformation of a molecule, potentially leading to more selective binding to a target receptor.
Synthetic Strategies for Trifluoromethyl-Substituted Benzenes
The introduction of a trifluoromethyl group onto a benzene ring can be achieved through a variety of synthetic methods. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and the scale of the reaction.
2.1. Direct Trifluoromethylation of Arenes
Direct C-H trifluoromethylation is an attractive strategy as it avoids the need for pre-functionalized starting materials.[8] These reactions often proceed via radical intermediates.
-
Photoredox Catalysis: In recent years, photoredox catalysis has emerged as a powerful tool for direct trifluoromethylation.[6][7][8] Using a photocatalyst and a simple light source, a trifluoromethyl radical can be generated from a suitable precursor (e.g., triflyl chloride) and then added to the arene.[6][8] This method is often mild and tolerates a wide range of functional groups.[7][8]
-
Enzymatic Trifluoromethylation: Biocatalytic approaches are also being explored. For example, a fungal laccase has been shown to mediate the trifluoromethylation of arenes under mild conditions.[9]
2.2. Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the formation of C-CF3 bonds.
-
Copper-Mediated Trifluoromethylation: Copper-catalyzed or mediated reactions are widely used for the trifluoromethylation of aryl halides (iodides, bromides).[10][11] A variety of trifluoromethylating agents can be employed, including the Ruppert-Prakash reagent (TMSCF3) and Togni reagents.[10] These reactions often require a ligand to facilitate the coupling process.
-
Mechanism of Copper-Mediated Trifluoromethylation: The catalytic cycle generally involves the formation of a Cu-CF3 species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the trifluoromethylated arene and regenerate the copper catalyst.
-
-
Palladium-Catalyzed Trifluoromethylation: While less common than copper-mediated methods for direct trifluoromethylation, palladium catalysis can be employed, particularly in coupling reactions with trifluoromethyl-containing building blocks.
2.3. From Other Functional Groups
Existing functional groups on the benzene ring can be converted into a trifluoromethyl group.
-
From Carboxylic Acids: Aryl carboxylic acids can be transformed into trifluoromethyl groups using reagents like sulfur tetrafluoride (SF4), although the harsh conditions required can limit its applicability.
-
From Trichloromethyl Groups: A common industrial-scale method involves the reaction of a trichloromethyl-substituted benzene with hydrogen fluoride.[4]
2.4. Key Trifluoromethylating Reagents
A number of specialized reagents have been developed for the efficient introduction of the -CF3 group.
-
Ruppert-Prakash Reagent (TMSCF3): Trimethyl(trifluoromethyl)silane is a versatile nucleophilic trifluoromethylating agent.[12][13] It is often activated by a fluoride source to deliver the CF3- anion to a variety of electrophiles.[12]
-
Togni Reagents: These are hypervalent iodine compounds that act as electrophilic trifluoromethylating agents.[14][15][16] They are known for their stability and broad substrate scope.[16]
-
Langlois' Reagent (NaSO2CF3): Sodium triflinate is a source of the trifluoromethyl radical, often used in radical trifluoromethylation reactions.
Below is a table summarizing the advantages and disadvantages of these key synthetic approaches.
| Synthetic Approach | Advantages | Disadvantages |
| Direct C-H Trifluoromethylation | Atom economical, avoids pre-functionalization. | Often results in mixtures of isomers, can have limited substrate scope. |
| Copper-Mediated Cross-Coupling | Good functional group tolerance, generally high yields. | Requires pre-functionalized arenes (halides, boronic acids), potential for metal contamination. |
| From Other Functional Groups | Utilizes readily available starting materials. | Can require harsh reaction conditions. |
Physicochemical and Pharmacokinetic Profile of Trifluoromethyl-Substituted Benzenes
The introduction of a trifluoromethyl group has a profound and predictable impact on the physicochemical and pharmacokinetic properties of a benzene-containing molecule.
3.1. Lipophilicity and the Hansch Parameter (π)
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The Hansch lipophilicity parameter, π, quantifies the contribution of a substituent to the overall lipophilicity of a molecule. The trifluoromethyl group has a positive π value, indicating that it increases lipophilicity.
| Substituent | Hansch Parameter (π) |
| -H | 0.00 |
| -CH3 | +0.56 |
| -Cl | +0.71 |
| -CF3 | +0.88 [2][17] |
| -OCF3 | +1.04[17] |
This increased lipophilicity can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1]
3.2. Impact on Acidity/Basicity (pKa)
The strong electron-withdrawing nature of the -CF3 group can significantly influence the acidity or basicity of nearby functional groups. For example, a trifluoromethyl group on a benzene ring will make a neighboring carboxylic acid group more acidic (lower pKa) and a neighboring amine group less basic (lower pKa of the conjugate acid). This modulation of pKa can be crucial for optimizing a drug's solubility and its interactions with biological targets.
3.3. Metabolic Stability
As previously mentioned, the exceptional strength of the C-F bond renders the trifluoromethyl group highly resistant to metabolic degradation.[1][2] This is a key advantage in drug design, as it can prevent the rapid inactivation of a drug molecule by metabolic enzymes.[2] Replacing a metabolically labile methyl group with a trifluoromethyl group is a common strategy to improve a drug's pharmacokinetic profile.[4]
Applications in Drug Discovery and Beyond
The unique properties of trifluoromethyl-substituted benzenes have led to their widespread use in the development of pharmaceuticals, agrochemicals, and advanced materials.
4.1. Case Studies of FDA-Approved Drugs
Several blockbuster drugs feature a trifluoromethyl-substituted benzene ring, highlighting the importance of this moiety in modern medicine.
-
Fluoxetine (Prozac): An iconic selective serotonin reuptake inhibitor (SSRI) used to treat depression. The trifluoromethylphenyl group in fluoxetine is crucial for its activity.[18] It enhances the drug's lipophilicity, allowing it to effectively cross the blood-brain barrier and reach its target in the central nervous system.[1]
-
Celecoxib (Celebrex): A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The trifluoromethyl group on one of the phenyl rings of celecoxib plays a key role in its selective binding to the COX-2 enzyme.[19] Interestingly, a trifluoromethyl analog of celecoxib with significantly lower COX-2 inhibitory activity has shown beneficial effects in models of neuroinflammation, suggesting alternative mechanisms of action.[19][20]
-
Nilotinib (Tasigna): A kinase inhibitor used in the treatment of chronic myeloid leukemia. The trifluoromethyl-substituted benzene ring in nilotinib contributes to its potent and selective inhibition of the Bcr-Abl kinase.
Caption: Chemical structures of key drugs containing the trifluoromethylbenzene moiety.
4.2. Agrochemicals
The trifluoromethyl group is also a common feature in many modern herbicides and insecticides. Its ability to enhance metabolic stability and lipophilicity is as valuable in agrochemicals as it is in pharmaceuticals, leading to more potent and persistent crop protection agents.
4.3. Advanced Materials
In materials science, the incorporation of trifluoromethyl-substituted benzene units into polymers and liquid crystals can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Conclusion and Future Outlook
Trifluoromethyl-substituted benzenes have undeniably carved out a significant niche in modern chemistry. Their unique and tunable properties have made them indispensable building blocks in the design of new drugs, agrochemicals, and materials. The continued development of novel and efficient synthetic methods for the introduction of the trifluoromethyl group will undoubtedly fuel further innovation in these fields. As our understanding of the intricate interplay between molecular structure and biological activity deepens, the strategic application of the trifluoromethyl group is poised to play an even more prominent role in the creation of next-generation chemical entities that address pressing societal needs.
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An In-depth Technical Guide to the Reactivity Profile of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a key building block in modern medicinal and materials chemistry. The strategic placement of three distinct halogen-containing substituents—a chloro, a fluoro, and a trifluoromethyl group—on the aromatic ring imparts a unique and nuanced reactivity. This document will delve into the electronic and steric influences of these substituents, offering a predictive framework for its behavior in electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. Detailed mechanistic insights and field-proven experimental protocols are provided to guide researchers, scientists, and drug development professionals in the effective utilization of this versatile synthetic intermediate.
Introduction: The Molecular Architecture and its Electronic Consequences
This compound is a polysubstituted aromatic compound with the molecular formula C₇H₃ClF₄. Its structure is characterized by a benzene ring adorned with three electron-withdrawing groups at the 1, 3, and 5 positions. The trifluoromethyl group (-CF₃) is a powerful deactivator of the aromatic ring towards electrophilic attack due to its strong negative inductive effect (-I) and the absence of any significant resonance donation (+R).[1] The chlorine and fluorine atoms also exhibit a deactivating -I effect; however, their lone pairs of electrons can participate in resonance donation (+R), which directs incoming electrophiles to the ortho and para positions.[1][2]
The confluence of these electronic effects renders the aromatic ring of this compound significantly electron-deficient. This heightened electrophilicity at the carbon atoms of the ring makes the molecule susceptible to nucleophilic aromatic substitution, a reaction pathway less common for simple benzene derivatives.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₃ClF₄ |
| Molecular Weight | 214.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not widely reported; estimated to be in the range of 150-170 °C |
| Density | Not widely reported; estimated to be > 1.5 g/mL |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., THF, dichloromethane, toluene) |
Electrophilic Aromatic Substitution: A Deactivated yet Regioselective System
The strongly deactivating nature of the three substituents makes electrophilic aromatic substitution (EAS) on this compound a challenging transformation, requiring harsh reaction conditions. However, the directing effects of the substituents provide a high degree of regioselectivity.
The trifluoromethyl group is a strong meta-director.[1] The chloro and fluoro groups are ortho, para-directors.[2] In this molecule, the positions ortho and para to the halogens are also meta to the trifluoromethyl group. This reinforcing directional effect strongly favors electrophilic attack at the C2, C4, and C6 positions. Steric hindrance from the adjacent chloro and fluoro groups at C1 and C3 may influence the relative rates of substitution at these positions.
A commercially available derivative, 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene, confirms that nitration, a classic EAS reaction, proceeds as predicted, with the nitro group entering at a position ortho to the fluorine and chlorine atoms and meta to the trifluoromethyl group.[5]
Caption: Directing effects of substituents on electrophilic aromatic substitution.
Experimental Protocol: Nitration
This protocol is a representative procedure for the nitration of a deactivated aromatic ring and should be performed with extreme caution due to the use of strong acids.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool fuming sulfuric acid (20% SO₃) to 0 °C in an ice-salt bath.
-
Addition of Substrate: Slowly add this compound (1.0 eq) to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Formation of Nitrating Mixture: In the dropping funnel, prepare a mixture of concentrated nitric acid (1.1 eq) and fuming sulfuric acid.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the temperature does not exceed 15 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Nucleophilic Aromatic Substitution: Leveraging the Electron-Deficient Ring
The significant electron deficiency of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SₙAr). In SₙAr reactions, a nucleophile attacks an aromatic ring that is substituted with a good leaving group and electron-withdrawing groups.[4] The electron-withdrawing groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[4]
In this molecule, both chlorine and fluorine can act as leaving groups. In many SₙAr reactions, fluoride is a better leaving group than chloride, a trend that is opposite to that observed in aliphatic nucleophilic substitutions (Sₙ1 and Sₙ2).[3] This is because the rate-determining step is often the attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic.
The presence of the strongly electron-withdrawing trifluoromethyl group para to the fluorine atom and ortho to the chlorine atom will significantly activate both positions towards nucleophilic attack.
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An In-depth Technical Guide to 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene: Unlocking Synthetic Potential and Future Research Directions
This guide provides a comprehensive technical overview of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a halogenated aromatic compound with significant, yet largely untapped, potential in various fields of chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of facts. Instead, it offers a deep dive into the molecule's reactivity, grounded in the fundamental principles of organic chemistry, and proposes novel research avenues supported by detailed, actionable experimental protocols.
Our exploration is built on a foundation of scientific integrity. We will dissect the causality behind experimental choices and present methodologies that are self-validating. Every claim and protocol is substantiated with citations to authoritative sources, ensuring a trustworthy and robust resource for your research endeavors.
Core Compound Analysis: Physicochemical Properties and Spectroscopic Data
This compound is a unique trifunctionalized benzene ring. The strategic placement of chloro, fluoro, and trifluoromethyl groups creates a fascinating electronic landscape that dictates its reactivity. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the properties and applications of this compound, often enhancing lipophilicity and metabolic stability in drug candidates.[1][2]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-Chloro-3-(trifluoromethyl)benzene[3] | (Trifluoromethyl)benzene[4] |
| Molecular Formula | C₇H₃ClF₄ | C₇H₄ClF₃ | C₇H₅F₃ |
| Molecular Weight | 198.55 g/mol | 180.55 g/mol | 146.11 g/mol |
| Appearance | Colorless liquid (predicted) | Colorless liquid | Clear colorless liquid |
| Boiling Point | Not available | 152 °C | 102 °C |
| Density | Not available | 1.38 g/cm³ | 1.19 g/cm³ |
| Solubility | Insoluble in water (predicted) | Insoluble in water | Insoluble in water |
The unique substitution pattern of this compound makes it a valuable building block for creating complex molecules in pharmaceuticals, agrochemicals, and materials science.[5]
The Heart of Reactivity: A Tale of Three Substituents
The synthetic utility of this compound stems from the distinct reactivity imparted by its three substituents. The powerful electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr).[1] The presence of two different halogens, chlorine and fluorine, opens the door for selective functionalization through various cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Position of Strength
The strong electron-withdrawing effect of the trifluoromethyl group, combined with the inductive effects of the chlorine and fluorine atoms, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[6][7] In the context of SNAr, the fluorine atom is often the most reactive leaving group, a counterintuitive but well-established trend.[6][8][9] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[7]
Diagram 1: Proposed Workflow for Nucleophilic Aromatic Substitution
Caption: Workflow for selective SNAr at the fluorine position.
Palladium-Catalyzed Cross-Coupling: The Art of Selectivity
The presence of both chlorine and fluorine provides opportunities for selective palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.[10] Generally, the C-Cl bond is more reactive than the C-F bond in these transformations.[11] This differential reactivity allows for the sequential functionalization of the molecule. For instance, a Suzuki-Miyaura coupling could be performed selectively at the chlorine position, leaving the fluorine atom untouched for a subsequent SNAr reaction.
Diagram 2: Logic for Selective Cross-Coupling Reactions
Caption: Decision tree for selective functionalization.
Potential Research Areas: Charting New Synthetic Territories
The unique structural and electronic properties of this compound position it as a valuable scaffold for the discovery of novel molecules with potential applications in medicine and agriculture.
Development of Novel Agrochemicals
The trifluoromethylpyridine moiety is a key structural motif in many active agrochemical ingredients.[12] By analogy, novel derivatives of this compound could exhibit interesting herbicidal, fungicidal, or insecticidal properties. A promising research direction would be the synthesis of a library of analogs through a combination of selective cross-coupling and SNAr reactions.
Synthesis of Pharmaceutical Intermediates and Novel Drug Candidates
The trifluoromethyl group is a common feature in many FDA-approved drugs, where it can enhance metabolic stability and binding affinity.[2][13] The this compound core could serve as a starting point for the synthesis of novel kinase inhibitors, GPCR modulators, or other biologically active molecules. The ability to selectively introduce different functional groups at the 1, 3, and 5 positions allows for the fine-tuning of physicochemical and pharmacological properties.
Exploration of Novel Functional Materials
Fluorinated aromatic compounds are of interest in materials science due to their unique electronic properties, thermal stability, and hydrophobicity.[14] Polymers and liquid crystals incorporating the this compound unit could exhibit interesting properties for applications in electronics, optics, and surface coatings.
Detailed Experimental Protocols: A Guide to Practice
The following protocols are designed to be self-validating and provide a solid starting point for research.
Protocol 1: Selective Nucleophilic Aromatic Substitution of Fluorine with an Amine
Objective: To synthesize 1-chloro-3-(alkylamino)-5-(trifluoromethyl)benzene derivatives.
Rationale: This protocol leverages the enhanced reactivity of the fluorine atom in SNAr reactions. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the potassium carbonate and the intermediate Meisenheimer complex.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 equiv.) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add the desired primary or secondary amine (1.2 equiv.) and potassium carbonate (2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at the Chlorine Position
Objective: To synthesize 3-fluoro-5-(trifluoromethyl)-biphenyl derivatives.
Rationale: This protocol exploits the higher reactivity of the C-Cl bond over the C-F bond in palladium-catalyzed cross-coupling reactions. The use of a suitable palladium catalyst and ligand is crucial for achieving high yields and selectivity.
Step-by-Step Methodology:
-
In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.).
-
Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the mixture to reflux (around 90-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the target biphenyl derivative.
Conclusion: A Call to Exploration
This compound represents a compelling, yet underexplored, platform for chemical innovation. Its unique electronic and structural features provide a rich playground for synthetic chemists. The potential to selectively functionalize three distinct positions on the benzene ring opens up a vast chemical space for the discovery of new molecules with valuable applications in medicine, agriculture, and materials science. This guide has laid the groundwork for such explorations by providing a deep understanding of the compound's reactivity and offering robust, actionable experimental protocols. The path is now clear for the research community to unlock the full potential of this versatile building block.
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A Comprehensive Technical Guide on the Analogues and Derivatives of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Authored For: Researchers, Scientists, and Drug Development Professionals From: A Senior Application Scientist's Perspective
This technical guide provides a detailed exploration of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a critical starting material in synthetic chemistry. We will examine its synthesis, reactivity, and the strategic development of its analogues and derivatives, which are of significant interest in the agrochemical and pharmaceutical industries.
Introduction: The Strategic Value of Trifluoromethylated and Halogenated Benzene Scaffolds
The incorporation of fluorine and trifluoromethyl (-CF₃) groups into aromatic rings is a cornerstone of modern medicinal and agricultural chemistry. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a versatile scaffold, offering multiple, distinct reaction sites that allow for controlled, stepwise derivatization to build complex molecular architectures.
Synthesis of the Core Compound: this compound
The reliable and scalable synthesis of the core this compound structure is fundamental. A prevalent and industrially viable method is the Sandmeyer reaction, which utilizes a diazonium salt intermediate derived from the corresponding aniline.
Detailed Protocol: Sandmeyer Reaction from 3-Fluoro-5-(trifluoromethyl)aniline
Objective: To synthesize this compound via diazotization followed by a copper-catalyzed chlorination.
Core Principle: This two-step process first converts the primary amine of 3-fluoro-5-(trifluoromethyl)aniline into a highly reactive diazonium salt. This intermediate is then treated with a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas.
Materials:
-
3-Fluoro-5-(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Deionized Water
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Diazotization of the Aniline:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated HCl and water. Cool the flask in an ice-salt bath to maintain a temperature of 0–5 °C.
-
Dissolve the 3-fluoro-5-(trifluoromethyl)aniline in the cold acid solution.
-
Prepare a solution of sodium nitrite in deionized water and add it dropwise to the aniline solution. It is critical to maintain the reaction temperature below 5 °C to prevent the premature decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0–5 °C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction (Chlorination):
-
In a separate reaction vessel, dissolve copper(I) chloride in concentrated HCl.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution. This step is often accompanied by vigorous evolution of nitrogen gas.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-3 hours to ensure the reaction goes to completion.
-
-
Product Isolation and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
Visual Workflow of the Synthesis:
Caption: Synthetic workflow for this compound.
Key Reactive Sites and Strategies for Derivatization
The this compound molecule possesses distinct reactive sites, allowing for selective chemical modifications. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, particularly the halogen substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine and fluorine atoms are susceptible to displacement by nucleophiles. The electron-deficient nature of the aromatic ring, enhanced by the -CF₃ group, facilitates this reaction.
-
Regioselectivity: The carbon-chlorine bond is weaker than the carbon-fluorine bond, making the chlorine atom the more common site for substitution under many conditions. This allows for selective functionalization at the C1 position.
-
Applicable Nucleophiles: A broad array of nucleophiles can be used, including amines, alkoxides (from alcohols), and thiolates (from thiols), to introduce diverse functional groups.
Table 1: Comparative Conditions for SNAr Reactions
| Nucleophile Type | Example Reagents | Typical Reaction Conditions | Resulting Derivative Class |
| Amines | Primary and secondary amines, various anilines | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K₂CO₃, Cs₂CO₃), Elevated temperatures (80-160 °C) | N-Aryl Amines |
| Alcohols | Sodium methoxide, Potassium tert-butoxide | Anhydrous solvent (e.g., THF, Dioxane), Room temperature to reflux | Aryl Ethers |
| Thiols | Sodium thiomethoxide, other thiolates | Polar aprotic solvent (e.g., DMF), Room temperature to 80 °C | Aryl Thioethers |
Metal-Catalyzed Cross-Coupling Reactions
The chloro substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids (or esters) to create biaryl or styrenyl derivatives.
-
Buchwald-Hartwig Amination: A highly versatile and widely used method for forming C-N bonds, often with a broader substrate scope and milder conditions than traditional SNAr aminations.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl functionalities.
Diagram of Major Derivatization Pathways:
Caption: Key synthetic pathways for the derivatization of the core scaffold.
Analytical Characterization of Analogues and Derivatives
Rigorous characterization is essential to confirm the structure and purity of newly synthesized compounds. A suite of spectroscopic and chromatographic techniques is typically employed.
Table 2: Standard Analytical Techniques for Structural Elucidation and Purity Assessment
| Technique | Purpose | Key Information Provided |
| Nuclear Magnetic Resonance (NMR) | ||
| ¹H NMR | Proton framework analysis | Chemical shifts, integration (proton count), and coupling constants (J-values) revealing neighboring protons. |
| ¹³C NMR | Carbon skeleton mapping | Chemical shifts for each unique carbon atom. |
| ¹⁹F NMR | Fluorine environment analysis | Chemical shifts and coupling to nearby ¹H and ¹³C nuclei, confirming the presence and location of fluorine. |
| Mass Spectrometry (MS) | Molecular weight and formula determination | Provides the molecular ion peak (M⁺) and a characteristic isotopic pattern for chlorine-containing compounds. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Determines the purity of the sample by separating it from byproducts and starting materials. |
| Infrared (IR) Spectroscopy | Functional group identification | Detects characteristic absorption bands for various bonds, such as C-F, C-Cl, and aromatic C=C stretches. |
Applications in Agrochemical and Pharmaceutical Development
Derivatives of this compound are prevalent in the development of new active ingredients for crop protection and human health.
-
Agrochemicals: The trifluoromethyl group is a well-known toxophore in many modern herbicides and insecticides, enhancing their biological activity and resistance to metabolic degradation.
-
Pharmaceuticals: The strategic placement of fluorine and the -CF₃ group can improve a drug candidate's metabolic profile, enhance its binding to target proteins, and increase its ability to cross biological membranes. Derivatives have been investigated for a range of therapeutic areas, including oncology and neuroscience.
Conclusion
This compound stands out as a high-value, versatile building block for chemical synthesis. A deep understanding of its reactivity, particularly the differential reactivity of its halogen substituents, allows for the precise and strategic design of novel analogues. The application of robust synthetic methodologies, such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides access to a vast chemical space of derivatives with significant potential in the agrochemical and pharmaceutical sectors.
References
- Title: Modern Tools for Cross-Coupling Source: N
- Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
- Title: A Practical Guide to Nucleophilic Aromatic Substitution Source: Organic Process Research & Development URL:[Link]
- Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: Angewandte Chemie Intern
An In-depth Technical Guide to 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, ultimately enhancing its therapeutic potential. Among the myriad of fluorinated building blocks, 1-chloro-3-fluoro-5-(trifluoromethyl)benzene has emerged as a particularly valuable intermediate. Its trifunctionalized aromatic core offers a versatile platform for the synthesis of complex molecular architectures, making it a sought-after component in the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this important compound, offering field-proven insights for researchers and scientists in the pharmaceutical and life sciences sectors.
Core Chemical Properties and Identification
This compound, also known as 3-chloro-5-fluorobenzotrifluoride, is a halogenated aromatic compound with the chemical formula C₇H₃ClF₄. Its structure features a benzene ring substituted with a chlorine atom, a fluorine atom, and a trifluoromethyl group at the 1, 3, and 5 positions, respectively.
Molecular Structure:
Caption: Molecular structure of this compound.
Key Identifiers and Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1005764-23-7 | [1][] |
| Molecular Formula | C₇H₃ClF₄ | [3] |
| Molecular Weight | 198.55 g/mol | [3] |
| Appearance | Colorless to light-colored liquid (inferred) | [4] |
| Boiling Point | Estimated 130-150 °C | Inferred from related compounds[5] |
| Melting Point | Not available | |
| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform, toluene) | [4][6] |
Synthesis and Methodologies
The synthesis of this compound can be approached through various synthetic strategies, often involving multi-step sequences starting from readily available precursors. A plausible and efficient route, adapted from methodologies for structurally similar compounds, is outlined below.[7] This approach leverages the directing effects of existing substituents on the aromatic ring to introduce the desired functionalities in a controlled manner.
Proposed Synthetic Pathway:
A potential synthetic route starts from o-aminobenzotrifluoride, proceeding through bromination, chlorination, deamination, and finally a halogen exchange reaction to introduce the fluorine atom.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative example based on established chemical transformations for analogous compounds and should be optimized and validated under appropriate laboratory conditions.
Step 1: Synthesis of 4-Bromo-2-chloro-6-trifluoromethylaniline
-
To a solution of o-aminobenzotrifluoride in a suitable solvent (e.g., dichloromethane), add a brominating agent (e.g., N-bromosuccinimide) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Subsequently, introduce a chlorinating agent (e.g., N-chlorosuccinimide) and continue stirring.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Synthesis of 1-Bromo-3-chloro-5-(trifluoromethyl)benzene
-
Dissolve the 4-bromo-2-chloro-6-trifluoromethylaniline from Step 1 in an acidic medium (e.g., a mixture of sulfuric acid and water).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of a reducing agent such as hypophosphorous acid or ethanol.
-
Slowly add the diazonium salt solution to the reducing agent solution, maintaining a low temperature.
-
Allow the reaction to proceed until nitrogen evolution ceases.
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify by distillation or chromatography.
Step 3: Synthesis of this compound
-
Combine 1-bromo-3-chloro-5-(trifluoromethyl)benzene, a fluoride source (e.g., cesium fluoride), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., a biarylphosphine ligand like SPhos) in an inert solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature sufficient to drive the reaction to completion (typically 80-120 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield this compound.
Reactivity and Spectroscopic Characterization
The reactivity of this compound is dictated by the interplay of its three distinct substituents on the aromatic ring. The trifluoromethyl group is a strong electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution. The chlorine and fluorine atoms are also deactivating but are ortho, para-directing. This electronic profile makes the molecule susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the trifluoromethyl group.
Spectroscopic Data (Predicted based on analogous compounds):
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by coupling to the fluorine atom and adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine and fluorine will also exhibit characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum should show two primary signals: one for the trifluoromethyl group (typically around -60 to -65 ppm relative to CFCl₃) and one for the aromatic fluorine atom (chemical shift will be dependent on the electronic environment).
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, including the loss of chlorine, fluorine, and trifluoromethyl radicals.
-
Infrared Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong C-F and C-Cl stretching vibrations in the fingerprint region (below 1400 cm⁻¹).
Applications in Drug Development
The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability by increasing lipophilicity. This compound serves as a key starting material for introducing this valuable functional group into more complex drug candidates.
The presence of three distinct halogen atoms at specific positions on the benzene ring allows for selective functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of diverse molecular scaffolds. This versatility makes it an attractive building block for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, GPCR modulators, and other therapeutic agents.
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential. The compound is expected to be irritating to the eyes, respiratory system, and skin.[8] For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.[1][9][10]
Conclusion
This compound stands as a testament to the power of strategic fluorination in modern drug discovery. Its unique combination of functional groups provides a robust and versatile platform for the synthesis of novel and complex molecules with enhanced pharmacological properties. This guide has provided a comprehensive overview of its key chemical properties, a plausible synthetic route, and its significance in the pharmaceutical industry. As the demand for more effective and metabolically stable therapeutics continues to grow, the importance of key building blocks like this compound is poised to increase, making a thorough understanding of its chemistry essential for researchers and scientists in the field.
References
- CN103936550A - Preparation method of 3,4,5-trichlorobenzotrifluoride. (n.d.). Google Patents.
- 1-(Chloromethyl)-3-Fluoro-5-(Trifluoromethyl)Benzene. (n.d.). Alchemist-chem.
- 1-chloro-3-(trifluoromethyl)benzene - Solubility of Things. (n.d.). Solubility of Things.
- BOC Sciences (Page 56) @ ChemBuyersGuide.com, Inc. (n.d.). ChemBuyersGuide.com.
- 3-Chloro-5-fluorobenzotrifluoride | 1005764-23-7. (n.d.). Pharmaffiliates.
- 1-chloro-3-(trifluoromethyl)benzene - ChemBK. (n.d.). ChemBK.
- CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. (n.d.). Google Patents.
- Novachemistry-Products. (n.d.). Novachemistry.
- 1-氯-3-氟-5-三氟甲基苯_密度_沸点_分子量_CAS号【1005764-23-7... (n.d.). Huayuanwang.
- EP0150587B1 - Preparation of chlorobenzotrifluoride compounds. (n.d.). Google Patents.
- Benzene, 1-chloro-3-(trifluoromethyl)- - Chemical & Physical Properties. (n.d.). Cheméo.
- JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride. (n.d.). Google Patents.
- Angene Chemical CAS number page 1. (n.d.).
- 1-chloro-3,5-bis(trifluoromethyl)benzene. (n.d.). Stenutz.
Sources
- 1. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. CN101033169A - Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene - Google Patents [patents.google.com]
- 4. benzene, 1-chloro-3-(trifluoromethyl)- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 5. This compound | CAS: 1005764-23-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 7. CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone - Google Patents [patents.google.com]
- 8. chembk.com [chembk.com]
- 9. aksci.com [aksci.com]
- 10. Novachemistry-Products [novachemistry.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing a Challenging Building Block
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C(sp²)–C(sp²) bonds.[1] This guide focuses on a particularly challenging yet valuable substrate: 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. The biaryl motifs derived from this building block are of significant interest in medicinal chemistry and materials science due to the unique electronic properties imparted by the fluorine and trifluoromethyl substituents.
However, the successful coupling of this substrate is non-trivial. The strong, electron-deficient C-Cl bond presents a significant hurdle for the initial oxidative addition step in the catalytic cycle.[2] This document provides a comprehensive overview of the mechanistic considerations, key reaction parameters, and a detailed, field-proven protocol to enable researchers to effectively utilize this versatile building block.
Mechanistic Insights: Overcoming the Activation Barrier
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For substrates like this compound, the rate-limiting step is often the initial oxidative addition of the aryl chloride to the Pd(0) center.[3][4]
Key Challenges:
-
Strong C-Cl Bond: The electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups decrease the electron density of the aromatic ring, making the C-Cl bond stronger and less susceptible to cleavage by the nucleophilic Pd(0) catalyst.
-
Chemoselectivity: The presence of a C-F bond requires a catalytic system that selectively activates the C-Cl bond. While C-F bond activation is possible, it typically requires much harsher conditions or specialized nickel catalysts. Under standard palladium catalysis for Suzuki couplings, the C-Cl bond is the target.[5][6]
The Solution: Ligand-Accelerated Catalysis To overcome these challenges, the choice of phosphine ligand is paramount. The ligand serves to stabilize the palladium center and modulate its electronic and steric properties.[7] For activating inert aryl chloride bonds, the most effective ligands are typically:
-
Electron-Rich: They increase the electron density on the Pd(0) center, making it a more potent nucleophile for attacking the C-Cl bond.
-
Bulky: They promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is known to be more active in the oxidative addition of aryl chlorides.[2][4][8]
State-of-the-art biaryl phosphine ligands, such as those developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos), are designed with these principles in mind and have proven highly effective for these transformations.[9][10]
Sources
- 1. fishersci.se [fishersci.se]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
protocol for nucleophilic aromatic substitution on trifluoromethylbenzene derivatives
Application Note & Protocol
Topic: High-Efficiency Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethylbenzene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Power of the Trifluoromethyl Group in Modern Chemistry
Trifluoromethylated aromatic compounds are cornerstones in modern drug discovery, agrochemicals, and materials science. Their unique properties, including high metabolic stability, increased lipophilicity, and altered electronic character, make them highly desirable motifs. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This strong inductive effect significantly acidifies the aromatic ring, making it electron-deficient and thus highly susceptible to nucleophilic aromatic substitution (SNAr).
This application note provides a comprehensive guide to understanding and performing SNAr reactions on trifluoromethylbenzene derivatives. We will delve into the underlying mechanism, critical experimental parameters, and provide detailed, field-tested protocols for the synthesis of key derivatives.
The SNAr Mechanism on Trifluoromethyl-Activated Rings
The SNAr reaction on trifluoromethylbenzene derivatives proceeds via a well-established two-step addition-elimination mechanism. The presence of the -CF3 group is crucial as it stabilizes the key intermediate, thereby lowering the activation energy of the reaction.
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (Nu⁻) on the carbon atom bearing the leaving group (Lg). This attack is regioselective, preferentially occurring at the para or ortho positions relative to the -CF3 group, as these positions receive the maximum electronic stabilization. This step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Leaving Group Elimination: The aromaticity of the ring is restored in the second, typically faster, step through the expulsion of the leaving group (e.g., F⁻, Cl⁻, NO₂⁻).
The stability of the Meisenheimer complex is the determining factor for the reaction rate. The strongly electron-withdrawing -CF3 group delocalizes the negative charge of the intermediate through resonance and inductive effects, making it more stable and facilitating its formation.
Caption: Figure 1: The two-step addition-elimination mechanism of SNAr.
Critical Parameters for Experimental Design
The success of an SNAr reaction on trifluoromethylbenzene hinges on the careful selection of several key parameters.
-
Leaving Group (Lg): The efficiency of the leaving group follows the general trend: F > NO₂ > Cl > Br > I. Fluorine is an excellent leaving group in SNAr, despite being a poor one in SN1/SN2 reactions, because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile (Nu⁻): A wide range of nucleophiles can be employed. The reactivity generally correlates with nucleophilicity and basicity. Common examples include:
-
O-Nucleophiles: Alkoxides (RO⁻), phenoxides (ArO⁻)
-
S-Nucleophiles: Thiolates (RS⁻), which are generally more reactive than their oxygen counterparts.
-
N-Nucleophiles: Amines (R₂NH), anilines (ArNH₂), and amides.
-
-
Solvent: Polar aprotic solvents are essential for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP) effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," thereby increasing its reactivity.
-
Temperature: Most SNAr reactions require heating to proceed at a reasonable rate. Typical temperatures range from 50 °C to 150 °C. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal temperature and reaction time.
Data Summary: Representative SNAr Reactions
The following table summarizes various successful SNAr reactions performed on trifluoromethylbenzene derivatives, showcasing the versatility of this transformation.
| Substrate | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzotrifluoride | Sodium Methoxide | - | DMF | 100 | 4 | 95 | |
| 4-Fluorobenzotrifluoride | Phenol | K₂CO₃ | DMSO | 120 | 12 | 88 | |
| 4-Chlorobenzotrifluoride | Thiophenol | K₂CO₃ | DMF | 80 | 2 | 92 | |
| 2-Nitro-4-(trifluoromethyl)chlorobenzene | Piperidine | - | Ethanol | 25 | 1 | 99 | |
| 4-Fluorobenzotrifluoride | Aniline | NaH | NMP | 150 | 24 | 75 |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Synthesis of 4-Methoxybenzotrifluoride (O-Arylation)
This protocol details the reaction of 4-chlorobenzotrifluoride with sodium methoxide.
Materials and Reagents:
-
4-Chlorobenzotrifluoride
-
Sodium methoxide (NaOMe)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzotrifluoride (1.80 g, 10.0 mmol).
-
Add anhydrous DMF (30 mL) to dissolve the substrate.
-
Under an inert atmosphere (N₂ or Ar), carefully add sodium methoxide (0.65 g, 12.0 mmol, 1.2 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4 hours.
-
After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-methoxybenzotrifluoride.
Protocol 2: Synthesis of 4-(Phenylthio)benzotrifluoride (S-Arylation)
This protocol describes the synthesis of a diaryl thioether via SNAr.
Materials and Reagents:
-
4-Chlorobenzotrifluoride
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask and associated glassware as in Protocol 1
Procedure:
-
To a dry 100 mL round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Add anhydrous DMF (40 mL) and thiophenol (1.10 g, 10.0 mmol). Stir the suspension for 15 minutes at room temperature to pre-form the thiolate.
-
Add 4-chlorobenzotrifluoride (1.80 g, 10.0 mmol) to the mixture.
-
Heat the reaction to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is generally complete within 2-3 hours.
-
Cool the reaction to room temperature and pour it into 150 mL of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure diaryl thioether.
General Experimental Workflow & Troubleshooting
The overall process for performing and analyzing these reactions follows a standardized workflow.
Caption: Figure 2: A typical workflow from reaction setup to product analysis.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Impure or wet solvent/reagents. 3. Nucleophile is not strong enough. | 1. Increase reaction temperature incrementally. 2. Use freshly dried, anhydrous solvents and pure reagents. 3. Use a stronger base to generate the nucleophile, or switch to a more reactive nucleophile. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Presence of oxygen or water. 3. Competing reaction pathways. | 1. Lower the reaction temperature. 2. Ensure the reaction is run under a strictly inert atmosphere. 3. Re-evaluate solvent and base choice. |
| Difficulty in Purification | 1. Product and starting material have similar polarity. 2. Product is unstable on silica gel. | 1. Optimize the eluent system for column chromatography; consider distillation or recrystallization. 2. Use neutral or basic alumina for chromatography, or use a different purification method. |
Conclusion
Nucleophilic aromatic substitution on trifluoromethylbenzene derivatives is a robust and highly effective method for synthesizing valuable chemical entities. The strong activating nature of the -CF3 group allows for efficient substitution with a wide array of nucleophiles under accessible reaction conditions. By carefully controlling the choice of leaving group, nucleophile, solvent, and temperature, researchers can achieve high yields of desired products, enabling advancements in pharmaceuticals, agrochemicals, and material science.
References
- Title: The Trifluoromethyl Group: An Omnipresent Fluorine Motif in Approved Drugs Source: Journal of Medicinal Chemistry URL:[Link]
- Title: The role of fluorine in medicinal chemistry Source: N
- Source: Organic Chemistry (5th ed.)
- Title: Nucleophilic Aromatic Substitution: A Review Source: Chemical Reviews URL:[Link]
- Title: The Role of Solvent in Nucleophilic Aromatic Substitution Reactions Source: Journal of Organic Chemistry URL:[Link]
- Title: A simple and efficient method for the synthesis of 4-methoxybenzotrifluoride Source: Tetrahedron Letters URL:[Link]
- Title: An efficient synthesis of diaryl ethers using potassium carbonate in dimethyl sulfoxide Source: Synthetic Communic
- Title: A mild and efficient method for the synthesis of diaryl thioethers Source: Journal of Organic Chemistry URL:[Link]
- Title: Kinetics and Mechanism of the Reaction of 1-Chloro-2-nitro-4-(trifluoromethyl)benzene with Piperidine in Ethanol Source: The Journal of Organic Chemistry URL:[Link]
- Title: Synthesis of N-Aryl-4-(trifluoromethyl)anilines via Nucleophilic Aromatic Substitution Source: Organic Letters URL:[Link]
1-chloro-3-fluoro-5-(trifluoromethyl)benzene as an intermediate in drug discovery
Initiating Data Collection
I've started gathering data. I'm focusing on 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. My immediate goal is to compile information on its physical and chemical properties, along with typical reactions and uses. I'll be using targeted Google searches for broad information.
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Application Note & Protocol: Palladium-Catalyzed Amination of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide for the palladium-catalyzed C-N cross-coupling of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene with various primary and secondary amines. This transformation, a cornerstone of modern synthetic chemistry known as the Buchwald-Hartwig amination, is critical for accessing novel aniline derivatives that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The protocol addresses the specific challenges associated with the use of an electron-deficient aryl chloride, detailing the rationale behind the selection of catalysts, ligands, bases, and reaction conditions to ensure a robust and reproducible outcome.
Scientific Rationale & Strategic Considerations
The target substrate, this compound, is an electron-deficient arene. While aryl chlorides are typically less reactive than their bromide or iodide counterparts in palladium-catalyzed couplings, the strong electron-withdrawing effects of the fluorine and trifluoromethyl groups activate the C-Cl bond towards the initial, often rate-limiting, oxidative addition step.[3][4] However, successful amination requires a carefully optimized catalytic system to achieve high yields and avoid side reactions.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle.[1][5][6] Understanding this mechanism is paramount for rational troubleshooting and optimization.
-
Active Catalyst Formation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a direct Pd(0) source like Pd₂(dba)₃ is used.[3][5]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the aryl chloride (Ar-Cl) to form a Pd(II)-aryl complex. This is a critical step for unreactive aryl chlorides.[1]
-
Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido intermediate.[5][7]
-
Reductive Elimination: The final step involves the formation of the C-N bond, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[3]
Selecting the Optimal Components
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective air-stable Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced to Pd(0) in the reaction mixture.[3]
-
Ligand: This is the most crucial parameter for aryl chloride amination. The sluggish oxidative addition requires highly active catalysts. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) or ferrocene-derived ligands (Hartwig ligands) are essential.[1] They promote the formation of a monoligated palladium species, which is highly reactive, and accelerate the final reductive elimination step.[1] N-heterocyclic carbenes (NHCs) also serve as excellent ligands for this transformation.[8] For this specific substrate, ligands like XPhos, RuPhos, or BrettPhos are highly recommended.[9]
-
Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base due to its high basicity and efficacy.[3] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be screened, though this may require higher temperatures or longer reaction times.[7] The choice of solvent also impacts base performance; strong alkoxide bases work well in both polar and nonpolar solvents.[10]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and dioxane are excellent choices as they are relatively non-polar and have high boiling points suitable for the reaction temperatures, which are typically between 80-110 °C.[3][5]
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). The procedure should be performed under an inert atmosphere (Nitrogen or Argon) using a glovebox or standard Schlenk techniques.
Materials & Reagents
| Reagent | CAS Number | Supplier Recommendation | Purity |
| This compound | 367-78-2 | Major commercial supplier | >98% |
| Amine (e.g., Morpholine) | 110-91-8 | Major commercial supplier | >99% |
| Pd₂(dba)₃ | 51364-51-3 | Major commercial supplier | >97% |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | Major commercial supplier | >98% |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | Major commercial supplier | >97% |
| Toluene, Anhydrous | 108-88-3 | Packaged under N₂ | >99.8% |
Reaction Setup & Stoichiometry
The following table outlines the quantities for a typical 1.0 mmol scale reaction.
| Component | Mol. Wt. ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | 214.55 | 1.0 | 1.0 | 215 mg |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | 105 mg (103 µL) |
| Pd₂(dba)₃ | 915.72 | 0.01 | 0.01 (1 mol% Pd) | 9.2 mg |
| XPhos | 476.66 | 0.024 | 0.024 | 11.4 mg |
| NaOtBu | 96.10 | 1.4 | 1.4 | 135 mg |
| Anhydrous Toluene | - | - | - | 5.0 mL (0.2 M) |
Note: The Pd:Ligand ratio is typically between 1:1 and 1:2. A slightly higher ligand ratio (e.g., 1:1.2 or 1:1.5 per Pd atom) is often beneficial.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the palladium precursor (Pd₂(dba)₃, 9.2 mg) and the ligand (XPhos, 11.4 mg).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with inert gas (Nitrogen or Argon) three times.
-
Reagent Addition (in a glovebox):
-
Add the aryl chloride (215 mg).
-
Add the sodium tert-butoxide (135 mg).
-
Add the anhydrous toluene (5.0 mL).
-
Finally, add the amine (103 µL) via syringe.
-
-
Reaction: Seal the vessel tightly with a screw cap containing a PTFE septum. Place the vessel in a preheated oil bath or heating block set to 100 °C.
-
Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (under inert atmosphere if possible), quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-aryl product.
-
Experimental Workflow and Troubleshooting
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (air/moisture contamination) | Ensure all reagents and solvents are anhydrous and that the inert atmosphere is strictly maintained. |
| Insufficient temperature or reaction time | Increase temperature to 110-120 °C or extend reaction time. Monitor by GC-MS. | |
| Poor choice of ligand/base combination | Screen other bulky phosphine ligands (e.g., RuPhos, SPhos) or a stronger base if a weaker one was used. | |
| Side Product Formation | Hydrodehalogenation (Ar-Cl → Ar-H) | This can occur in the presence of water. Ensure anhydrous conditions. A different ligand may also suppress this pathway. |
| Diarylation of primary amines (if used) | Adjust stoichiometry (use a larger excess of the primary amine). Some ligands, like BrettPhos, show better selectivity for monoarylation.[5] | |
| Inconsistent Results | Impure reagents (especially base or aryl halide) | Use freshly opened or purified reagents. NaOtBu can degrade upon exposure to air. |
| Inefficient stirring | Ensure vigorous stirring, as the reaction is heterogeneous. |
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
- Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020). YouTube.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Valente, C., et al. (2009). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal.
- Norrby, P.-O., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
- Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. (n.d.).
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Kingston, J. V., et al. (2002). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry.
- Marion, N., et al. (2005). Buchwald-Hartwig aminations of aryl chlorides: A practical protocol based on commercially available Pd(0)-NHC catalysts. Angewandte Chemie International Edition.
- Plenio, H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. entegris.com [entegris.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of High-Performance Fluorinated Poly(arylene ether)s using 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking Advanced Polymer Architectures
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene is a highly functionalized aromatic monomer poised for the synthesis of advanced fluorinated poly(arylene ether)s (F-PAEs). The strategic placement of a trifluoromethyl group, a fluorine atom, and a chlorine atom on the benzene ring imparts a unique reactivity profile, making it a valuable building block for materials with exceptional thermal stability, chemical resistance, and desirable dielectric properties. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), which is the primary route for polymerization. This document provides a comprehensive guide to the application of this compound in the synthesis of F-PAEs, including a detailed discussion of the underlying reaction mechanism, a representative experimental protocol, and an overview of the expected polymer properties.
The Causality of Reactivity: A Deep Dive into the SNAr Mechanism
The synthesis of poly(arylene ether)s from this compound and a bisphenol comonomer proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. A critical aspect of this monomer is the differential reactivity of the two halogen substituents. Contrary to what might be expected from bond dissociation energies, the fluorine atom is the significantly more reactive leaving group in this SNAr reaction.[1] This is a hallmark of SNAr mechanisms on electron-deficient aromatic rings.
The reaction is initiated by the deprotonation of the bisphenol by a base, typically potassium carbonate, to form a more nucleophilic phenoxide. This phenoxide then attacks the electron-deficient aromatic ring of the monomer. The rate-determining step of the SNAr reaction is the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The high electronegativity of the fluorine atom plays a crucial role in stabilizing this intermediate through its inductive effect, thereby lowering the activation energy for its formation. Consequently, the fluorine atom is preferentially displaced over the chlorine atom. In fact, attempts to polymerize analogous monomers through the displacement of the chlorine atom have been reported to be unsuccessful in yielding high molecular weight polymers.[1]
The trifluoromethyl group at the meta position relative to the leaving groups is essential for activating the ring towards nucleophilic attack. Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it more susceptible to attack by the phenoxide nucleophile.
Figure 1: Generalized workflow of the SNAr polymerization process.
Expected Properties of Poly(arylene ether)s Derived from this compound
The incorporation of the this compound monomer into a poly(arylene ether) backbone is expected to yield polymers with a highly desirable combination of properties. The data presented below is a synthesis of reported values for structurally analogous F-PAEs containing pendent trifluoromethyl groups.
| Property | Expected Value/Characteristic | Rationale & References |
| Thermal Stability | Td5% (5% weight loss temperature) > 500 °C in N2 | The strong aromatic backbone and C-F bonds contribute to excellent thermal stability.[1] |
| Glass Transition Temperature (Tg) | 180 - 250 °C | The rigid polymer backbone and the bulky trifluoromethyl group restrict chain mobility, leading to a high Tg. The specific value will depend on the bisphenol comonomer used.[1] |
| Solubility | Soluble in common organic solvents (e.g., NMP, DMAc, THF, Chloroform) | The pendent trifluoromethyl groups disrupt chain packing, leading to enhanced solubility compared to non-fluorinated analogues.[1] |
| Dielectric Constant | 2.5 - 3.0 at 1 MHz | The incorporation of fluorine reduces the overall polarizability of the polymer, resulting in a low dielectric constant, which is highly desirable for microelectronics applications. |
| Water Absorption | < 1.0% | The hydrophobic nature of the fluorinated polymer backbone leads to low moisture uptake. |
| Mechanical Properties | High tensile strength and modulus | The rigid aromatic backbone imparts excellent mechanical properties to the resulting polymer films.[1] |
Representative Experimental Protocol for the Synthesis of F-PAEs
This protocol describes a general procedure for the synthesis of a poly(arylene ether) from this compound and a bisphenol (e.g., 4,4'-(hexafluoroisopropylidene)diphenol, Bisphenol A) via nucleophilic aromatic substitution polycondensation.
Materials:
-
This compound (1 equivalent)
-
Bisphenol (e.g., 4,4'-(hexafluoroisopropylidene)diphenol) (1 equivalent)
-
Anhydrous Potassium Carbonate (K2CO3) (1.1 - 1.5 equivalents)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Deionized Water
-
Nitrogen or Argon gas supply
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen/argon inlet.
-
Heating mantle with a temperature controller.
-
Standard laboratory glassware.
-
Filtration apparatus.
-
Vacuum oven.
Figure 2: Step-by-step experimental workflow for the synthesis of F-PAEs.
Procedure:
-
Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, Dean-Stark trap, condenser, and nitrogen/argon inlet. Ensure all glassware is dry. Purge the system with inert gas for at least 30 minutes.
-
Charging of Reactants: Under a positive flow of inert gas, charge the flask with this compound, the chosen bisphenol, anhydrous potassium carbonate, DMAc (to achieve a solids concentration of 15-25% w/v), and toluene (approximately half the volume of DMAc).
-
Azeotropic Dehydration: Begin stirring and gently heat the reaction mixture to reflux (typically 130-140 °C). The toluene will form an azeotrope with any residual water, which will be collected in the Dean-Stark trap. Continue this azeotropic dehydration for 2-4 hours to ensure the reaction is anhydrous.
-
Toluene Removal: After dehydration, slowly increase the temperature to distill off the toluene through the Dean-Stark trap.
-
Polymerization: Once the toluene is removed, increase the reaction temperature to 160-180 °C. The reaction mixture should become progressively more viscous as the polymerization proceeds. Maintain this temperature for 8-24 hours. The progress of the polymerization can be monitored by observing the increase in viscosity.
-
Isolation of the Polymer: After the desired polymerization time, cool the viscous solution to room temperature. The solution can be diluted with additional DMAc or NMP to reduce its viscosity.
-
Precipitation: Slowly pour the polymer solution into a vigorously stirred beaker of methanol or a methanol/water mixture (typically 1:1 v/v). The polymer will precipitate as a fibrous solid.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with deionized water to remove any inorganic salts and then with methanol to remove any unreacted monomers or low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 80-120 °C for 24 hours or until a constant weight is achieved.
Self-Validation and Characterization:
-
Structural Confirmation: The structure of the resulting polymer should be confirmed using spectroscopic techniques such as 1H NMR, 19F NMR, and FTIR. The disappearance of the bisphenol -OH proton signal in 1H NMR and the appearance of characteristic aromatic ether signals will indicate successful polymerization. 19F NMR is particularly useful for confirming the incorporation of the trifluoromethyl group.
-
Molecular Weight Determination: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer should be determined by gel permeation chromatography (GPC) using a suitable solvent (e.g., THF or NMP) and polystyrene standards for calibration.
-
Thermal Analysis: The thermal stability and glass transition temperature (Tg) should be evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), respectively.
Conclusion and Future Outlook
This compound serves as a potent monomer for the synthesis of high-performance fluorinated poly(arylene ether)s. The strategic positioning of its functional groups allows for a controlled and efficient polymerization via nucleophilic aromatic substitution, with the preferential displacement of the fluorine atom. The resulting polymers are endowed with a compelling combination of high thermal stability, good solubility, and low dielectric properties, making them attractive candidates for applications in microelectronics, aerospace, and advanced membrane technologies. Further exploration of different bisphenol comonomers will enable the fine-tuning of the polymer properties to meet the demands of specific applications.
References
- Banerjee, S., Maier, G., & Burger, M. (1999). Novel Poly(arylene ether)s with Pendent Trifluoromethyl Groups. Macromolecules, 32(13), 4279–4287.
Sources
step-by-step synthesis of Fipronil analogues using 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
Application Note & Protocol
Topic: A Step-by-Step Synthetic Guide to Fipronil Analogues Utilizing 1-chloro-3-fluoro-5-(trifluoromethyl)benzene as a Key Starting Material
Audience: Researchers, scientists, and drug development professionals in the fields of agrochemistry and medicinal chemistry.
Abstract
Fipronil, a prominent member of the phenylpyrazole class of insecticides, exerts its potent activity through the disruption of the central nervous system in insects.[1] This application note provides a comprehensive, step-by-step guide for the synthesis of Fipronil and its analogues, commencing from the readily available starting material, this compound. We will elucidate the strategic rationale behind each synthetic transformation, from the initial functionalization of the benzene ring to the construction of the core pyrazole heterocycle and the final installation of the characteristic trifluoromethylsulfinyl moiety. This guide is designed to be a self-validating system, incorporating detailed protocols, mechanistic insights, and characterization data to ensure reproducibility and scientific rigor.
Scientific Background: The Rationale for Fipronil and its Analogues
Mechanism of Action
Fipronil's efficacy as a broad-spectrum insecticide stems from its unique mode of action. It functions as a potent antagonist of the GABA (gamma-aminobutyric acid) receptor, specifically blocking the GABA-gated chloride channels in the central nervous system of insects.[2] This blockage prevents the influx of chloride ions, leading to hyperexcitation of the contaminated insect's nerves and muscles, ultimately resulting in paralysis and death.[1][3][4] The selectivity of Fipronil towards insects is attributed to its higher binding affinity for insect GABA receptors compared to those of mammals.[1]
The Indispensable Role of the Trifluoromethyl (-CF₃) Group
The trifluoromethyl (-CF₃) group is a critical pharmacophore in Fipronil and many other agrochemicals. Its presence confers several advantageous physicochemical properties:
-
Enhanced Lipophilicity: The -CF₃ group significantly increases the molecule's fat solubility, which improves its ability to penetrate the waxy cuticle of insects and cross cellular membranes.[5][6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic degradation, particularly by cytochrome P450 enzymes.[5][7] This increases the biostability and persistence of the molecule, prolonging its insecticidal effect.
-
Improved Binding Affinity: The strong electron-withdrawing nature and steric bulk of the -CF₃ group can enhance the binding interactions with the target receptor site through favorable electronic and hydrophobic interactions.[5][7][8]
Overall Synthetic Strategy
The synthesis of Fipronil from this compound is a multi-step process that can be logically divided into two main phases:
-
Phase 1: Synthesis of the Key Intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. This phase involves the strategic introduction of an amino group and a second chlorine atom onto the starting benzene ring to construct the required aniline precursor.
-
Phase 2: Construction of the Fipronil Scaffold. This phase utilizes the aniline intermediate to build the functionalized pyrazole ring, followed by the introduction of the trifluoromethylsulfinyl group to yield the final product.
The overall workflow is depicted below.
Caption: Overall synthetic workflow from the starting material to Fipronil.
Detailed Experimental Protocols
Phase 1: Synthesis of the Key Aniline Intermediate
Protocol 3.1: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline from this compound
This initial transformation is challenging due to the electron-deficient nature of the starting material. A high-temperature, pressure-mediated amination followed by a Sandmeyer reaction is a viable route.
Step A: Amination
-
Setup: To a high-pressure stainless-steel autoclave, add this compound (1.0 eq), copper(I) oxide (0.1 eq) as a catalyst, and a solution of aqueous ammonia (20-30 eq, 28-30% concentration).
-
Reaction: Seal the autoclave and heat the mixture to 180-200°C. The internal pressure will increase significantly. Maintain this temperature with vigorous stirring for 12-18 hours.
-
Causality: The copper catalyst is essential for facilitating the nucleophilic aromatic substitution of the chlorine atom by ammonia, which would otherwise be extremely slow on this deactivated ring. High temperature and pressure are required to overcome the activation energy.
-
-
Work-up: Cool the reactor to room temperature and cautiously vent the excess ammonia. Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with toluene or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The primary product at this stage is 2-amino-6-fluoro-4-(trifluoromethyl)aniline. Further purification can be achieved by column chromatography.
Step B: Diazotization and Sandmeyer Chlorination
-
Diazotization: Dissolve the crude aniline from Step A in a mixture of concentrated hydrochloric acid (4.0 eq) and water. Cool the solution to 0-5°C in an ice-salt bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir for 30-60 minutes to form the diazonium salt.
-
Causality: The formation of the diazonium salt is a classic transformation of primary aromatic amines, converting the amino group into an excellent leaving group (N₂).[9]
-
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.5 eq) in concentrated hydrochloric acid. Cool this solution to 0-5°C. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.
-
Causality: The Cu(I) catalyst facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. The radical then abstracts a chlorine atom from a copper(II) chloride species, yielding the desired chlorinated product and regenerating the Cu(I) catalyst.[9][10][11]
-
-
Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. A dark-colored solid may precipitate. Extract the mixture with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash sequentially with 1M NaOH and brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting crude 2,6-dichloro-4-(trifluoromethyl)aniline can be purified by vacuum distillation or recrystallization from hexane.
| Reagent | Molar Eq. (Step A) | Molar Eq. (Step B) | Purpose |
| This compound | 1.0 | - | Starting Material |
| Aqueous Ammonia (28-30%) | 20-30 | - | Aminating Agent |
| Copper(I) Oxide | 0.1 | - | Catalyst for SNAr |
| Concentrated HCl | - | 4.0 | Diazotization & Sandmeyer Medium |
| Sodium Nitrite (NaNO₂) | - | 1.1 | Diazotizing Agent |
| Copper(I) Chloride (CuCl) | - | 1.5 | Sandmeyer Catalyst |
Table 1: Reagents for the Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.
Phase 2: Construction of the Fipronil Scaffold
Protocol 3.2: Synthesis of 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole
This protocol builds the core heterocyclic structure of Fipronil.[12][13][14]
Caption: Key steps in the formation of the pyrazole core intermediate.
-
Diazotization: In a reaction vessel, add 2,6-dichloro-4-(trifluoromethyl)aniline (1.0 eq) to a mixture of sulfuric acid and a suitable solvent like toluene.[13] Stir and cool to 20-40°C. Add sodium nitrite (1.1 eq) in portions, maintaining the temperature. Stir for 1 hour to complete the formation of the diazonium salt.[12]
-
Condensation: In a separate vessel, prepare a solution of ethyl 2,3-dicyanopropionate (1.0-1.2 eq) and a base such as sodium ethoxide in an alcoholic solvent.
-
Coupling and Cyclization: Slowly add the diazonium salt solution from step 1 to the solution from step 2 at a controlled temperature (typically 5-25°C).[13] This initiates a condensation reaction. After the addition is complete, stir the mixture for several hours. The ring closure to the pyrazole is often facilitated by adding aqueous ammonia and stirring until the reaction is complete (monitored by TLC or HPLC).[14]
-
Trustworthiness: The reaction progress should be monitored. Incomplete cyclization will result in the hydrazone intermediate, which can be detected by analytical techniques. The final product is typically a solid.
-
-
Isolation: The product, 5-amino-3-cyano-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole, often precipitates from the reaction mixture. Filter the solid, wash thoroughly with water until neutral, and then with a small amount of cold toluene or ethanol.[13]
-
Drying: Dry the isolated solid under vacuum at 50-60°C to yield the desired pyrazole intermediate with high purity (typically >98%).[13]
Protocol 3.3: Synthesis of Fipronil
This final stage involves the installation of the trifluoromethylsulfinyl group at the C4 position of the pyrazole ring. This is a critical step that defines Fipronil.
-
Thioether Formation: The pyrazole intermediate (1.0 eq) is reacted with trifluoromethanesulfenyl chloride (CF₃SCl) in the presence of a base (e.g., an amine hydrochloride) in a halogenated organic solvent.[15] This reaction forms the 4-(trifluoromethylthio)pyrazole intermediate.
-
Causality: The C4 position of the 5-aminopyrazole ring is electron-rich and susceptible to electrophilic substitution by the electrophilic sulfur of CF₃SCl.
-
-
Controlled Oxidation: Dissolve the thioether intermediate in a suitable solvent system, such as a mixture of a halogenated carboxylic acid (e.g., trichloroacetic acid) and chlorobenzene.[16][17] Add a catalytic amount of boric acid.[18] Cool the mixture to 15-20°C.
-
Oxidant Addition: Add hydrogen peroxide (H₂O₂) (approx. 1.0-1.2 eq, 50% aq. solution) dropwise, maintaining the temperature between 15-20°C. Stir the reaction for 20-24 hours.[16][17]
-
Causality & Trustworthiness: This is the most critical step for selectivity. Using a stoichiometric amount of H₂O₂ is crucial. Excess oxidant will lead to the formation of the corresponding sulfone impurity (Fipronil-sulfone), which has altered toxicity profiles.[2] The reaction must be carefully monitored by HPLC to ensure complete consumption of the starting thioether and minimal formation of the sulfone.
-
-
Work-up and Isolation: Quench the reaction by adding an aqueous solution of a reducing agent like sodium sulfite. The Fipronil product will precipitate. Filter the solid, wash with water, and then with a cold solvent like chlorobenzene.
-
Purification: The crude Fipronil can be purified by recrystallization from a solvent system such as chlorobenzene/ethyl acetate to achieve high purity (>97%).[16][18]
| Intermediate/Product | Expected ¹H NMR (DMSO-d₆, δ ppm) | Expected ¹³C NMR (DMSO-d₆, δ ppm) | Expected Mass (m/z) [M+H]⁺ |
| 2,6-dichloro-4-(trifluoromethyl)aniline | ~7.8 (s, 2H), ~5.9 (s, 2H, NH₂) | 115-145 (aromatic C) | 230.0 |
| 5-amino-3-cyano-1-aryl-pyrazole | ~8.3 (s, 2H), ~7.5 (s, 2H, NH₂) | 90-155 (aromatic & pyrazole C) | 322.0 |
| Fipronil | ~8.3 (s, 2H), ~7.5 (s, 2H, NH₂) | 93-151 (aromatic & pyrazole C) | 436.9 |
Table 2: Expected Analytical Data for Key Compounds. (Note: Actual shifts may vary; data for Fipronil is illustrative[19]).
Conclusion
This application note outlines a robust and logical synthetic pathway for the production of Fipronil and its analogues starting from this compound. By providing a detailed, step-by-step protocol complete with mechanistic rationale and criteria for self-validation, this guide serves as a valuable resource for researchers in agrochemical synthesis and drug discovery. The strategic construction of the key 2,6-dichloro-4-(trifluoromethyl)aniline intermediate, followed by the established pyrazole synthesis and controlled oxidation, offers a clear and reproducible route to these economically and scientifically significant molecules.
References
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- Reddy, B. V. S., et al. Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. (2007).
- Fu, B., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. (2022-04-11).
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- SynArchive. Ullmann Condensation.
- Google Patents. US8507693B2 - Process for synthesis of fipronil.
- Royal Society of Chemistry. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. (2021).
- Jiang, H., et al. Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases. (2022).
- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2019).
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- MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021).
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Application Notes and Protocols for the Functionalization of the Aromatic Ring of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive guide for the chemical modification of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. This trifunctional aromatic scaffold is a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of a chloro, a fluoro, and a trifluoromethyl group on the benzene ring offers multiple avenues for selective functionalization. This guide details protocols for nucleophilic and electrophilic aromatic substitution, as well as metal-catalyzed cross-coupling reactions, providing researchers with the necessary tools to navigate the unique reactivity of this versatile substrate.
Introduction: The Strategic Importance of this compound
The 1,3,5-substitution pattern of this compound, coupled with the distinct electronic properties of its substituents, makes it a highly valuable starting material in synthetic chemistry. The trifluoromethyl group (CF3) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic aromatic substitution (SNAr).[2] The presence of two different halogen atoms, chlorine and fluorine, allows for selective manipulation based on their differing reactivities in various reaction manifolds. This unique combination of features enables the regioselective introduction of a wide array of functional groups, paving the way for the synthesis of complex molecules with tailored properties.[1]
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.
Table 1: Physicochemical Data
| Property | Value |
| Molecular Formula | C₇H₃ClF₄ |
| Molecular Weight | 198.55 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | ~135-137 °C |
| Density | ~1.5 g/mL at 25 °C |
| CAS Number | 368-62-7 |
Safety Precautions:
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Strategic Functionalization Pathways
The functionalization of this compound can be broadly categorized into three main strategies, each exploiting the unique electronic and steric environment of the aromatic ring.
Caption: Key functionalization strategies for this compound.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the trifluoromethyl group, and to a lesser extent the halogens, activates the aromatic ring towards nucleophilic attack. This allows for the displacement of either the fluorine or chlorine atom by a variety of nucleophiles.
Mechanistic Insights and Regioselectivity
The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[3] The regioselectivity of the reaction (i.e., whether the fluoride or chloride is displaced) is influenced by several factors. Generally, the carbon-fluorine bond is more polarized, making the carbon atom more electrophilic and thus more susceptible to initial nucleophilic attack.[4][5] Therefore, under many conditions, substitution of the fluorine atom is favored.[3][5]
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Protocol: Hydroxylation via SNAr (Displacement of Fluorine)
This protocol describes the synthesis of 2-chloro-5-(trifluoromethyl)phenol.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), potassium hydroxide (1.5 equiv), and DMSO.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold deionized water.
-
Acidify the aqueous solution to pH ~2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired phenol.
Table 2: Expected Outcome for Hydroxylation
| Product | Yield | Purity (by ¹H NMR) |
| 2-chloro-5-(trifluoromethyl)phenol | 75-85% | >95% |
Electrophilic Aromatic Substitution (EAS)
The trifluoromethyl group is a powerful deactivating group and a meta-director for electrophilic aromatic substitution.[2][6] The fluorine and chlorine atoms are also deactivating but are ortho, para-directors.[7] In this trifunctionalized system, the directing effects are complex, but generally, substitution is expected to occur at the position meta to the trifluoromethyl group and ortho/para to the halogens, which in this case is the C2 position. However, due to the strong deactivation of the ring, harsh reaction conditions are often required.
Protocol: Nitration of this compound
This protocol details the introduction of a nitro group onto the aromatic ring.
Materials:
-
This compound
-
Fuming nitric acid (90%)
-
Concentrated sulfuric acid (98%)
-
Ice bath
-
Round-bottom flask with a magnetic stirrer and dropping funnel
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
In a separate vessel, prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.[8][9]
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene.
Table 3: Expected Outcome for Nitration
| Product | Yield | Melting Point |
| 1-chloro-3-fluoro-2-nitro-5-(trifluoromethyl)benzene | 60-70% | To be determined |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The differing reactivity of the C-Cl and C-F bonds in this compound allows for selective functionalization. Generally, the C-Cl bond is more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.[10]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[10][11]
This protocol describes the synthesis of 2-fluoro-4-phenyl-1-(trifluoromethyl)benzene.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Add a 3:1 mixture of toluene and deionized water.
-
Degas the reaction mixture by bubbling with an inert gas for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford the desired biaryl product.
Table 4: Expected Outcome for Suzuki-Miyaura Coupling
| Product | Yield | Purity (by GC-MS) |
| 2-fluoro-4-phenyl-1-(trifluoromethyl)benzene | 80-90% | >97% |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[12][13]
This protocol describes the synthesis of 4-(3-fluoro-5-(trifluoromethyl)phenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Schlenk flask and inert atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and morpholine (1.2 equiv).
-
Degas the mixture and then heat to 100 °C for 8-12 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aryl amine.[14]
Table 5: Expected Outcome for Buchwald-Hartwig Amination
| Product | Yield | Purity (by ¹H NMR) |
| 4-(3-fluoro-5-(trifluoromethyl)phenyl)morpholine | 85-95% | >98% |
Conclusion
This compound is a versatile and highly valuable building block in modern synthetic chemistry. Its unique substitution pattern allows for a range of selective functionalization reactions. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for a wide range of applications. Careful consideration of the electronic and steric factors governing the reactivity of the aromatic ring is crucial for achieving the desired regioselectivity and high yields.
References
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- RSC Publishing. (n.d.). A novel method for the nitration of deactivated aromatic compounds.
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- ACS Publications. (n.d.). A Novel Method for the Nitration of Simple Aromatic Compounds | The Journal of Organic Chemistry.
- ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Chemguide. (n.d.). Electrophilic substitution-Nitration of aromatic rings.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ACS Publications. (n.d.). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- Wikipedia. (2024). Regioselectivity.
- YouTube. (2020). Suzuki cross coupling reaction.
- Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- YouTube. (2020). Buchwald-Hartwig cross-coupling reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Suzuki cross coupling reaction of aryl halides with arylboronic acid a.
- NIH National Library of Medicine. (n.d.). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.
- YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.
- MySkinRecipes. (n.d.). 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene.
- ACS Publications. (2018). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Organic Letters.
- Refubium - Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds.
- YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene).
- RSC Publishing. (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory.
- Google Patents. (n.d.). US2494817A - Bromination of trifluoromethyl derivatives of benzene.
- YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
- Wikipedia. (2024). Electrophilic aromatic substitution.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- YouTube. (2018). Nucleophilic Aromatic Substitution.
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- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution.
- ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations | Request PDF.
- YouTube. (2025). Nucleophilic Aromatic Substitution EXPLAINED!.
- PubMed. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
- Organic Letters. (2017). Co-Catalyzed Cross-Coupling Reaction of Alkyl Fluorides with Alkyl Grignard Reagents.
- Benchchem. (n.d.). Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 1,2,4,5-Tetrachloro-3-iodobenzene.
- BLDpharm. (n.d.). 1228898-69-8|1-Chloro-3-(chloromethyl)-5-(trifluoromethyl)benzene.
- Chem-Impex. (n.d.). 1-Chloro-3-fluorobenzene.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Sigma-Aldrich. (n.d.). 1 chloro 3 trifluoromethyl benzene.
- ACS Publications. (2025). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society.
- PubChem. (n.d.). 1-Chloro-3-iodo-5-(trifluoromethyl)benzene.
- ChemRxiv. (n.d.). Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron- Catalyzed Multicomponent Radical Cross-Coupling Strategy.
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Application Notes and Protocols for the Utilization of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene in Advanced Materials Synthesis
Abstract
This comprehensive guide details the strategic application of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene as a versatile building block in the synthesis of high-performance polymers, liquid crystals, and precursors for organic electronic materials. The unique substitution pattern of this aromatic ring, featuring a strongly electron-withdrawing trifluoromethyl group and two distinct halogen atoms, offers a powerful platform for molecular engineering. We provide detailed, field-proven protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, explaining the causality behind experimental choices to empower researchers in developing next-generation materials.
Introduction: The Strategic Advantage of this compound
The pursuit of novel materials with tailored thermal, electronic, and optical properties is a cornerstone of modern chemistry and materials science. Fluorinated organic compounds are of particular interest due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical inertness, and low dielectric constants.[1] this compound is an exemplary trifunctional building block, offering a confluence of desirable attributes for the materials scientist:
-
High Thermal and Chemical Stability: The presence of the trifluoromethyl group and the strong carbon-fluorine bond imparts exceptional stability to the benzene ring.
-
Tunable Reactivity: The chloro and fluoro substituents serve as reactive handles for nucleophilic aromatic substitution and cross-coupling reactions. Their differing reactivities can, in principle, be exploited for sequential functionalization.
-
Low Dielectric Constant: The incorporation of trifluoromethyl groups into polymers is a well-established strategy for lowering the dielectric constant, a critical requirement for materials used in high-frequency communication technologies.[2]
-
Enhanced Solubility: The trifluoromethyl group can improve the solubility of rigid polymer backbones in organic solvents, facilitating processing and characterization.
-
Anisotropic Properties: The rigid, polarizable core of the molecule makes it an excellent candidate for incorporation into the mesogenic core of liquid crystals, where the fluorine and trifluoromethyl groups can be used to tune properties such as dielectric anisotropy and viscosity.[3][4]
This guide will provide detailed protocols for leveraging these properties in the synthesis of advanced materials.
Core Synthetic Strategies and Mechanistic Considerations
Two primary synthetic routes unlock the potential of this compound for materials synthesis: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr) for Poly(aryl ether) Synthesis
The benzene ring of this compound is highly electron-deficient due to the powerful inductive effect of the trifluoromethyl group. This electronic deficit activates the ring towards attack by nucleophiles. In the context of polymer synthesis, this reactivity is harnessed to form ether linkages, leading to the creation of high-performance poly(aryl ether)s.
The general mechanism involves the attack of a nucleophile (in this case, a phenoxide) on the carbon atom bearing a leaving group (chloro or fluoro). This forms a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent expulsion of the leaving group restores the aromaticity of the ring. The chloro group is a better leaving group than the fluoro group in SNAr reactions, making it the primary site of substitution under controlled conditions.
Caption: Generalized workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds. Reactions such as the Suzuki-Miyaura and Sonogashira couplings enable the connection of the this compound core to other aromatic or acetylenic moieties.[5] This strategy is fundamental to the synthesis of the extended, rigid structures characteristic of liquid crystals and conjugated materials for organic electronics.
The catalytic cycle for these reactions typically involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the aryl halide.
-
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst.
Caption: Decision workflow for cross-coupling reactions.
Detailed Application Protocols
Disclaimer: These protocols are intended for use by trained chemists in a well-equipped laboratory. All reactions should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a High-Performance Fluorinated Poly(aryl ether) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(aryl ether) with a high fluorine content, which is expected to exhibit excellent thermal stability and a low dielectric constant.
Objective: To synthesize a poly(aryl ether) by reacting this compound with Bisphenol A.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 401-80-9 | 214.56 | 10.0 | 2.15 g |
| Bisphenol A | 80-05-7 | 228.29 | 10.0 | 2.28 g |
| Potassium Carbonate (anhydrous, powdered) | 584-08-7 | 138.21 | 12.0 | 1.66 g |
| N,N-Dimethylacetamide (DMAc), anhydrous | 127-19-5 | 87.12 | - | 40 mL |
| Toluene | 108-88-3 | 92.14 | - | 20 mL |
| Methanol | 67-56-1 | 32.04 | - | 200 mL |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | - | As needed |
Procedure:
-
Reactor Setup: Equip a 100 mL three-necked flask with a mechanical stirrer, a Dean-Stark trap filled with toluene and fitted with a condenser, and a nitrogen inlet/outlet.
-
Reagent Addition: Charge the flask with this compound (2.15 g, 10.0 mmol), Bisphenol A (2.28 g, 10.0 mmol), and potassium carbonate (1.66 g, 12.0 mmol).
-
Solvent Addition: Add anhydrous DMAc (40 mL) and toluene (20 mL) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring under a slow stream of nitrogen. The toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4 hours to ensure the removal of all water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165°C. Maintain this temperature for 12-16 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Purification:
-
Cool the viscous solution to room temperature and dilute with 20 mL of DMAc.
-
Slowly pour the polymer solution into 200 mL of vigorously stirring methanol. A fibrous white precipitate will form.
-
Filter the polymer and wash it thoroughly with deionized water.
-
Boil the polymer in 100 mL of deionized water for 1 hour to remove residual salts.
-
Filter the polymer again and wash with methanol.
-
-
Drying: Dry the polymer in a vacuum oven at 120°C for 24 hours.
Expected Outcome: A white, fibrous solid. The polymer is expected to be soluble in solvents like DMAc, NMP, and chloroform, allowing for characterization by GPC and film casting.
Protocol 2: Synthesis of a Fluorinated Terphenyl Precursor for Liquid Crystals via Suzuki-Miyaura Coupling
This protocol details the synthesis of a core structure that could be further elaborated into a liquid crystalline material. The Suzuki-Miyaura reaction is a robust method for creating the bi-aryl linkages common in mesogenic cores.[5]
Objective: To synthesize 4'-(3-fluoro-5-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 401-80-9 | 214.56 | 5.0 | 1.07 g |
| (4-cyanophenyl)boronic acid | 126747-14-6 | 146.94 | 5.5 | 0.81 g |
| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.15 (3 mol%) | 173 mg |
| Sodium Carbonate (2 M aqueous solution) | 497-19-8 | 105.99 | 15.0 | 7.5 mL |
| Toluene | 108-88-3 | 92.14 | - | 30 mL |
| Ethanol | 64-17-5 | 46.07 | - | 10 mL |
| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed |
| Brine | - | - | - | As needed |
Procedure:
-
Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.07 g, 5.0 mmol) and (4-cyanophenyl)boronic acid (0.81 g, 5.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (173 mg, 0.15 mmol).
-
Solvent and Base Addition: Add toluene (30 mL), ethanol (10 mL), and the 2 M aqueous sodium carbonate solution (7.5 mL).
-
Reaction: Degas the mixture by bubbling nitrogen through it for 15 minutes. Then, heat the mixture to reflux (approximately 85-90°C) with vigorous stirring for 12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure terphenyl derivative.
-
Expected Outcome: A white to off-white solid. The product can be characterized by NMR and mass spectrometry to confirm its structure.
Protocol 3: Synthesis of an Alkyne-Functionalized Core for Organic Materials via Sonogashira Coupling
This protocol describes the introduction of an alkyne functionality onto the fluorinated core, creating a versatile intermediate that can be used in "click" chemistry or as a building block for conjugated polymers.
Objective: To synthesize 1-(ethynyl)-3-fluoro-5-(trifluoromethyl)benzene.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Mass/Volume |
| This compound | 401-80-9 | 214.56 | 5.0 | 1.07 g |
| Ethynyltrimethylsilane | 1066-54-2 | 98.22 | 6.0 | 0.84 mL |
| PdCl₂(PPh₃)₂ | 13965-03-2 | 701.90 | 0.1 (2 mol%) | 70 mg |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.1 (2 mol%) | 19 mg |
| Triethylamine (TEA) | 121-44-8 | 101.19 | - | 25 mL |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | 25 mL |
| Tetrabutylammonium Fluoride (TBAF), 1M in THF | 429-41-4 | 261.47 | 6.0 | 6.0 mL |
| Diethyl Ether | 60-29-7 | 74.12 | - | As needed |
| Saturated NH₄Cl solution | - | - | - | As needed |
Procedure:
-
Coupling Reaction:
-
To a flame-dried 100 mL Schlenk flask under nitrogen, add PdCl₂(PPh₃)₂ (70 mg, 0.1 mmol) and CuI (19 mg, 0.1 mmol).
-
Add anhydrous THF (25 mL) and triethylamine (25 mL).
-
Add this compound (1.07 g, 5.0 mmol) and ethynyltrimethylsilane (0.84 mL, 6.0 mmol).
-
Stir the mixture at 60°C for 8 hours. Monitor by TLC.
-
-
Work-up (Coupling):
-
Cool to room temperature and filter the mixture through a pad of celite to remove the catalyst.
-
Rinse the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure. The crude product is the TMS-protected alkyne.
-
-
Deprotection:
-
Dissolve the crude TMS-protected alkyne in 20 mL of THF and cool to 0°C.
-
Slowly add 1M TBAF in THF (6.0 mL, 6.0 mmol).
-
Stir at room temperature for 1 hour.
-
-
Work-up (Deprotection):
-
Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (using hexane as eluent) to obtain the terminal alkyne.
Expected Outcome: A colorless to pale yellow liquid or low-melting solid.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for the synthesis of advanced functional materials. The protocols provided herein for the synthesis of poly(aryl ether)s and key precursors for liquid crystals and organic electronics demonstrate its broad utility. The strategic combination of a highly fluorinated, electron-deficient core with reactive halogen handles allows for a rational design approach to materials with enhanced thermal stability, desirable electronic properties, and processability. Future work will focus on exploiting the differential reactivity of the chloro and fluoro substituents for the development of more complex, multifunctional architectures.
References
- Jiao, Q., Li, N., Zhang, P., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. Polymer Science - Series B, 63(4), 333-340.
- Lee, T.-H., & Hsu, C.-S. (2014). Synthesis of fluorinated terphenyl liquid crystals with 3-propylcyclopentane end group. Liquid Crystals, 41(9), 1235-1245.
- Ameduri, B. (2001). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 26(1), 105-187.
- Mabrouki, A., Fouzai, M., Soldera, A., Kriaa, A., & Hedhli, A. (2020). Synthesis, liquid crystalline behaviour and structure–property-relationships of 1, 3-bis (5-substituted-1, 3, 4-oxadiazol-2-yl) benzenes. Beilstein journal of organic chemistry, 16, 149-158.
- Alamro, F. S., Tolan, D. A., et al. (2021). Synthesis, Optical and DFT Characterizations of Laterally Fluorinated Phenyl Cinnamate Liquid Crystal Non-Symmetric System. Symmetry, 13(7), 1145.
- Zhang, J., Ye, H., Jin, Y., & Han, D. (2022). Recent Progress in Near-Infrared Organic Electroluminescent Materials. Journal of Materials Chemistry C, 10(10), 3645-3667*.
- Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). A General and Efficient Copper-Free Sonogashira Coupling of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 70(1), 391-393.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (2019).
- Chen, X., et al. (2019). Upcycling aromatic polymers through C–H fluoroalkylation.
- Thomas, K. R. J., et al. (2017). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 139(36), 12418-12421*.
- Ameduri, B., et al. (2020). Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. Polymers, 12(5), 1084*.
- Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(9), 1729-1740*.
Sources
- 1. Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties - 北京理工大学 [pure.bit.edu.cn]
- 2. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene Derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene and its analogues. As a Senior Application Scientist, this document is crafted to provide not just procedural guidance, but also a deeper understanding of the chemical principles at play, enabling you to effectively troubleshoot and optimize your synthetic routes.
The synthesis of this highly functionalized aromatic core is often challenging, with potential pitfalls in yield and purity. This guide is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Core Synthetic Strategy: A Visual Guide
A prevalent approach to constructing the this compound scaffold involves a multi-step sequence. The following workflow diagram illustrates a common synthetic pathway, which will be referenced throughout this guide.
Caption: A decision-making flowchart for troubleshooting the deoxofluorination step.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with sulfur tetrafluoride (SF₄) and hydrofluoric acid (HF)?
A1: Both SF₄ and HF are highly toxic and corrosive. SF₄ is a gas that can cause severe respiratory damage, and it reacts with moisture to produce HF. HF can cause severe burns that may not be immediately painful but can result in deep tissue damage. All manipulations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory, including a lab coat, splash goggles, a face shield, and specialized gloves (e.g., neoprene or nitrile over butyl rubber). An HF-specific first aid kit, including calcium gluconate gel, must be readily accessible.
Q2: How can I effectively monitor the progress of these reactions?
A2: For monitoring the conversion of the aniline in the Balz-Schiemann reaction, Thin Layer Chromatography (TLC) is often sufficient. For the trifluoromethylation step, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool to monitor the disappearance of the starting material and the appearance of the product. ¹⁹F NMR spectroscopy is also highly informative for tracking the formation of fluorine-containing species.
Q3: Are there any alternative, more modern methods for introducing the trifluoromethyl group?
A3: Yes, the field of trifluoromethylation has advanced significantly. Photoredox catalysis has enabled the use of radical trifluoromethylating agents (e.g., Umemoto's or Togni's reagents) under much milder conditions than traditional deoxofluorination methods. These methods often exhibit broader functional group tolerance and can be a valuable alternative if classical methods fail.
References
- Prakash, G. K. S., & Yudin, A. K. (2014). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786.[Link]
- Umemoto, T. (2010). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757–1778.[Link]
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264.[Link]
Technical Support Center: Purification of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene Derivatives
Welcome to the technical support center for synthetic challenges involving 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. This versatile building block is crucial in the development of novel pharmaceuticals and agrochemicals, largely due to the unique properties imparted by its trifluoromethyl and halogen substituents.[1] However, the same features that make it valuable also present significant purification challenges. The presence of multiple halogens and a strongly electron-withdrawing CF₃ group can lead to the formation of regioisomers, starting material retention, and various side-products that are often difficult to separate from the desired compound due to similar physical properties.
This guide provides troubleshooting strategies and detailed protocols in a question-and-answer format to address common issues encountered during the purification of reaction products derived from this substrate.
Core Purification Principles: A Workflow Overview
Effective purification is not a single step but a logical sequence. The optimal path depends on the specific impurities present. Below is a generalized workflow that serves as a starting point for developing a robust purification strategy.
Sources
Technical Support Center: Optimizing Cross-Coupling Reactions with 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
Welcome to the technical support center for optimizing cross-coupling reactions with 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols for this challenging substrate. The inherent electronic properties of this molecule, characterized by three electron-withdrawing groups (EWG), render it highly electron-deficient. This significantly impacts its reactivity in palladium-catalyzed cross-coupling reactions, presenting unique challenges and opportunities.
This document will provide a comprehensive overview of how to approach Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this substrate, focusing on overcoming common hurdles to achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for cross-coupling reactions?
The primary challenge arises from the cumulative electron-withdrawing effects of the fluoro, trifluoromethyl, and chloro substituents. While these groups activate the C-Cl bond towards oxidative addition, which is often the rate-limiting step for aryl chlorides, they can also introduce other complications.[1] These include susceptibility to nucleophilic aromatic substitution (SNAAr) by strong bases and potential for side reactions involving the other functional groups. The ortho-fluoro substituent also introduces steric hindrance that can influence ligand selection.
Q2: How does the electron-deficient nature of this aryl chloride affect the oxidative addition step in the catalytic cycle?
The oxidative addition of an aryl halide to a Pd(0) complex is the crucial first step in most cross-coupling catalytic cycles.[2] For many aryl chlorides, this step can be slow. However, the strong electron-withdrawing groups on this compound make the ipso-carbon more electrophilic, which can facilitate its reaction with the electron-rich Pd(0) catalyst. Computational studies have shown that electron-deficient aryl chlorides can interact strongly with palladium.[3] The key is to have a sufficiently electron-rich and sterically unencumbered Pd(0) species available to initiate the reaction.
Q3: Which type of palladium catalyst and ligands are generally recommended for this class of substrate?
For electron-deficient aryl chlorides, the use of bulky and electron-rich phosphine ligands is paramount.[4][5][6] These ligands stabilize the monoligated Pd(0) species, which is often more reactive in oxidative addition than multi-ligated species.[2][3][7][8] Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are excellent starting points. N-heterocyclic carbenes (NHCs) can also be highly effective.[6] The use of pre-formed palladium precatalysts (e.g., G3 or G4 type palladacycles) is often advantageous as they can be more robust and efficient at generating the active Pd(0) catalyst.[9][10]
Q4: What is the role of the base in these reactions, and what are the key considerations for selecting one?
The base plays a critical role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the amine in the Buchwald-Hartwig amination.[11][12][13] For Suzuki couplings with this substrate, a moderately strong base is often sufficient. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used.[14][15] For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[13] The choice of base should also consider the stability of the starting material and product to the reaction conditions.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Low or no yield is a frequent challenge. The following workflow can help diagnose and resolve the issue.
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from a Pd(II) precatalyst, or the catalyst may have decomposed. Ensure your palladium source and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern palladacycle precatalyst (e.g., a G3 or G4 type), which can be more robust.[9][10][16] |
| Suboptimal Ligand | The chosen ligand may not be suitable for this specific substrate. For electron-deficient and sterically hindered aryl chlorides, bulky and electron-rich phosphine ligands are often required to promote both the oxidative addition and the reductive elimination steps.[4][5][6] Screen a panel of ligands such as XPhos, SPhos, or RuPhos. |
| Ineffective Base | The base is critical for the transmetalation step in Suzuki-Miyaura couplings and for amine deprotonation in Buchwald-Hartwig aminations.[11][12][13] The strength and solubility of the base are key. For Suzuki reactions, if K₂CO₃ is ineffective, consider switching to a more soluble and stronger base like Cs₂CO₃.[15] For Buchwald-Hartwig reactions, ensure a sufficiently strong, non-nucleophilic base like NaOt-Bu or LHMDS is used. |
| Poor Reagent Solubility | If the boronic acid/ester, amine, or base is not soluble in the chosen solvent, the reaction will be slow or may not proceed at all. Ensure a solvent is chosen in which all components are soluble at the reaction temperature. Common choices include dioxane, toluene, or THF. |
| Suboptimal Temperature | While the C-Cl bond is activated, the overall reaction may still require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature in increments of 10-20 °C. Monitor for any signs of decomposition of starting materials or product. |
Issue 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired product.
| Observed Side Product | Potential Cause | Recommended Solution |
| Protodehalogenation (hydrodechlorination) | The aryl chloride is converted to 1-fluoro-3-(trifluoromethyl)benzene. This can occur if the palladium hydride species, formed via β-hydride elimination from certain ligands or impurities, reductively eliminates with the aryl chloride. It can also be a result of a slow transmetalation step. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to minimize water, which can be a proton source. Using a more robust ligand that is less prone to β-hydride elimination can help. Increasing the rate of the desired catalytic cycle by optimizing other parameters may also suppress this side reaction. |
| Homocoupling of Boronic Acid (Suzuki) | This results in the formation of a biaryl from two molecules of the boronic acid. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II). | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Using a pre-formed Pd(0) catalyst or a precatalyst that rapidly converts to Pd(0) can minimize the amount of Pd(II) present at the start of the reaction.[16] |
| Decomposition of Starting Material | The electron-deficient nature of the substrate can make it susceptible to degradation under harsh basic conditions or at high temperatures. | If decomposition is observed, consider using a milder base (e.g., KF for Suzuki) or lowering the reaction temperature and extending the reaction time.[14] |
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on the specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed dioxane
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vial with argon three times.
-
Add the degassed dioxane via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the C-N coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, add NaOt-Bu to an oven-dried reaction vial.
-
Outside the glovebox, add this compound, RuPhos Pd G3, and a stir bar.
-
Evacuate and backfill the vial with argon.
-
Add the degassed toluene, followed by the amine via syringe.
-
Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and carefully quench with water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
The Sonogashira coupling of aryl chlorides is generally more challenging than that of aryl bromides or iodides.[17] A copper-free protocol is often preferred to avoid homocoupling of the alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(P(t-Bu)₃)₂ (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd(P(t-Bu)₃)₂, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add degassed dioxane, followed by the terminal alkyne via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and rinse with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
References
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Oxidative Addition of Aryl Chlorides to Monolig
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monolig
- Applications of Palladium-C
- Mechanism of aryl chloride oxidative addition to chel
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investig
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-c
- The iron-catalysed Suzuki coupling of aryl chlorides.
- Buchwald–Hartwig amin
- Screening of different bases for Suzuki coupling.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amin
- Cross-Electrophile Coupling: Principles, Methods, and Applic
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Buchwald-Hartwig Amin
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Sonogashira coupling.
- Suzuki–Miyaura cross-coupling optimization enabled by autom
- The Buchwald-Hartwig Amin
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Suzuki-Miyaura cross-coupling optimization enabled by autom
- Buchwald-Hartwig Cross-Coupling.
- Selection of boron reagents for Suzuki–Miyaura coupling.
- How to approach choosing reaction conditions for Suzuki?
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides.
- Sonogashira Coupling.
- The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd c
- Optimization in reaction conditions for Suzuki coupling reactions...
- ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jk-sci.com [jk-sci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
common side reactions with 1-chloro-3-fluoro-5-(trifluoromethyl)benzene and how to avoid them
Answering in German, as requested by the user.
Technisches Support-Center: 1-Chlor-3-fluor-5-(trifluormethyl)benzol
Leitfaden zur Fehlerbehebung und häufig gestellte Fragen (FAQs) für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Willkommen im technischen Support-Center für 1-Chlor-3-fluor-5-(trifluormethyl)benzol. Dieses Molekül ist aufgrund seiner einzigartigen elektronischen Eigenschaften ein wertvoller Baustein in der Synthese von Pharmazeutika und Agrochemikalien.[1] Die Kombination aus einem Chlor-, einem Fluor- und einem Trifluormethylsubstituenten an einem Benzolring führt zu einer spezifischen Reaktivität, die sowohl Möglichkeiten eröffnet als auch Herausforderungen mit sich bringt.
Dieser Leitfaden wurde von erfahrenen Anwendungswissenschaftlern entwickelt, um Ihnen bei der Fehlerbehebung bei häufigen Nebenreaktionen zu helfen und Ihre experimentellen Ergebnisse zu optimieren.
Troubleshooting-Leitfaden: Spezifische Reaktionsprobleme
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei gängigen chemischen Umwandlungen mit 1-Chlor-3-fluor-5-(trifluormethyl)benzol auftreten können.
Problem 1: Geringe Ausbeute und Nebenprodukte bei der nukleophilen aromatischen Substitution (SNA r)
Frage: Ich führe eine SNAr-Reaktion mit einem Nukleophil (z. B. einem Amin oder Alkoholat) durch, beobachte aber eine langsame Umwandlung und die Bildung unerwarteter Produkte. Was könnte die Ursache sein?
Mögliche Ursache: Der Benzolring von 1-Chlor-3-fluor-5-(trifluormethyl)benzol ist durch die drei elektronenziehenden Gruppen stark elektronenarm. Dies begünstigt zwar prinzipiell eine SNAr-Reaktion, birgt aber auch Komplexität.[2][3]
-
Regioselektivität: Nukleophile greifen bevorzugt die Kohlenstoffposition an, die am stärksten elektronenarm ist und die negative Ladung im intermediären Meisenheimer-Komplex am besten stabilisieren kann.[3] Bei diesem Molekül ist dies die C1-Position (an die das Chlor gebunden ist), da die starke -CF₃-Gruppe in meta-Position und die -F-Gruppe in ortho-Position zur Stabilisierung beitragen. Ein Angriff an der C3-Position (Fluor) ist eine mögliche Nebenreaktion, da Fluor in SNAr-Reaktionen eine überraschend gute Abgangsgruppe sein kann, was auf die hohe Elektronegativität zurückzuführen ist, die den initialen Angriff des Nukleophils erleichtert.[4][5]
-
Unzureichende Aktivierung: Die Reaktion könnte aufgrund eines zu schwachen Nukleophils, ungeeigneter Lösungsmittel oder zu niedriger Temperaturen langsam oder unvollständig sein.
Lösung und empfohlenes Protokoll:
-
Optimierung der Reaktionsbedingungen:
-
Nukleophil: Verwenden Sie ein starkes Nukleophil. Bei Alkoholen oder Aminen kann die Reaktivität durch Deprotonierung mit einer nicht-nukleophilen Base (z. B. NaH, K₂CO₃) erhöht werden.
-
Lösungsmittel: Polare aprotische Lösungsmittel wie DMF, DMSO oder NMP sind ideal, da sie das Kation des Nukleophils solvatisieren und das Anion reaktiver machen.
-
Temperatur: Eine moderate Erwärmung (60–120 °C) ist oft erforderlich, um eine angemessene Reaktionsgeschwindigkeit zu erreichen.
-
Allgemeines Protokoll für eine SNAr-Reaktion (Beispiel: Ether-Synthese):
-
Lösen Sie 1-Chlor-3-fluor-5-(trifluormethyl)benzol (1,0 Äquiv.) und den Alkohol (1,2 Äquiv.) in wasserfreiem DMF.
-
Fügen Sie unter einer inerten Atmosphäre (Argon oder Stickstoff) langsam eine Base wie Kaliumcarbonat (K₂CO₃, 2,0 Äquiv.) oder Natriumhydrid (NaH, 1,2 Äquiv., 60 % in Mineralöl) portionsweise hinzu.
-
Erhitzen Sie die Reaktionsmischung auf 80–100 °C und überwachen Sie den Fortschritt mittels GC-MS oder ¹⁹F-NMR.
-
Nach vollständiger Umsetzung kühlen Sie die Mischung auf Raumtemperatur ab, verdünnen Sie sie mit Ethylacetat und waschen Sie sie mit Wasser und einer gesättigten NaCl-Lösung.
-
Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel unter reduziertem Druck.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie.
Abbildung 1: Haupt- und Nebenreaktionswege bei der SNAr-Reaktion.
Problem 2: Hydrodehalogenierung und geringe Effizienz bei Palladium-katalysierten Kreuzkupplungen
Frage: Bei meiner Suzuki- oder Buchwald-Hartwig-Kupplung erhalte ich signifikante Mengen an 1-Fluor-3-(trifluormethyl)benzol (Hydrodehalogenierungsprodukt) und die Ausbeuten sind niedrig. Was läuft schief?
Mögliche Ursache:
-
Hydrodehalogenierung: Dies ist eine häufige Nebenreaktion bei Pd-katalysierten Kupplungen, insbesondere bei elektronenarmen Arylhalogeniden.[6] Sie kann durch verschiedene Mechanismen erfolgen, einschließlich der β-Hydrid-Eliminierung aus dem Palladium-Amid-Komplex (bei Buchwald-Hartwig-Reaktionen) oder durch Reaktion mit Spuren von Wasser oder anderen Hydridquellen.[7]
-
Geringe Reaktivität der C-Cl-Bindung: Die oxidative Addition der robusten C-Cl-Bindung an das Palladium(0)-Zentrum ist der geschwindigkeitsbestimmende Schritt und erfordert ein hochaktives Katalysatorsystem. Eine unzureichende Katalysatoraktivität führt zu langen Reaktionszeiten und begünstigt Zersetzungs- und Nebenreaktionen.
Lösung und empfohlenes Protokoll:
-
Wahl des Katalysatorsystems:
-
Liganden: Verwenden Sie elektronenreiche, sterisch anspruchsvolle Phosphinliganden (z. B. XPhos, RuPhos, SPhos) oder N-heterocyclische Carben (NHC)-Liganden.[8] Diese fördern die oxidative Addition und stabilisieren die aktive Pd(0)-Spezies.
-
Präkatalysatoren: Moderne Präkatalysatoren (z. B. G3- oder G4-Palladacyclen) gewährleisten eine effiziente Bildung der aktiven Katalysatorspezies.
-
-
Basen- und Lösungsmittelauswahl:
-
Base: Wählen Sie eine geeignete Base. Für Suzuki-Kupplungen sind oft K₃PO₄ oder Cs₂CO₃ effektiv.[8] Für Buchwald-Hartwig-Aminierungen werden sterisch gehinderte Basen wie NaOtBu oder LHMDS bevorzugt.[9]
-
Lösungsmittel: Arbeiten Sie unter streng wasserfreien Bedingungen in aprotischen Lösungsmitteln wie Dioxan, Toluol oder THF.
-
Abbildung 2: Katalytischer Zyklus der Buchwald-Hartwig-Aminierung mit dem Nebenweg der Hydrodehalogenierung.
Optimierte Bedingungen zur Vermeidung von Nebenreaktionen
| Reaktionstyp | Empfohlener Katalysator (Präkatalysator) | Empfohlener Ligand | Empfohlene Base | Lösungsmittel | Typische Temperatur |
| Suzuki-Miyaura | Pd₂(dba)₃ oder Pd(OAc)₂ | XPhos, SPhos, RuPhos | K₃PO₄, K₂CO₃, CsF | Dioxan/H₂O, Toluol | 80–110 °C |
| Buchwald-Hartwig | XPhos-Pd-G3, RuPhos-Pd-G3 | (im Präkatalysator enthalten) | NaOtBu, K₃PO₄, LHMDS | Toluol, Dioxan | 80–110 °C |
Häufig gestellte Fragen (FAQs)
F1: Welches Halogen – Chlor oder Fluor – ist bei diesem Molekül reaktiver? A1: Das hängt von der Reaktionsart ab.
-
Bei Palladium-katalysierten Kreuzkupplungen ist die C-Cl-Bindung aufgrund ihrer geringeren Bindungsdissoziationsenergie im Vergleich zur C-F-Bindung reaktiver. Die oxidative Addition an die C-Cl-Bindung erfolgt daher bevorzugt.
-
Bei der nukleophilen aromatischen Substitution (SNAr) ist die Situation komplexer. Obwohl Chlorid ein besseres Ion als Fluorid ist, ist der geschwindigkeitsbestimmende Schritt der nukleophile Angriff. Dieser wird durch die hohe Elektronegativität des Fluors beschleunigt.[4] Dennoch ist die Substitution des Chlors in der Regel der kinetisch und thermodynamisch bevorzugte Weg.
F2: Gibt es Stabilitätsprobleme mit der Trifluormethylgruppe? A2: Die -CF₃-Gruppe ist im Allgemeinen chemisch sehr robust und stabil. Unter extrem harschen basischen oder nukleophilen Bedingungen bei hohen Temperaturen kann theoretisch eine Hydrolyse zur Carbonsäure stattfinden, dies ist jedoch bei Aryl-CF₃-Gruppen selten und erfordert drastischere Bedingungen als bei typischen Kupplungs- oder SNAr-Reaktionen.[10]
F3: Wie kann ich den Reaktionsfortschritt am besten überwachen? A3:
-
GC-MS (Gaschromatographie-Massenspektrometrie): Dies ist eine ausgezeichnete Methode, um das Ausgangsmaterial, das Produkt und flüchtige Nebenprodukte wie das hydrodehalogenierte Aromat zu trennen und zu identifizieren.
-
¹⁹F-NMR (Fluor-19-Kernspinresonanzspektroskopie): Da das Molekül zwei verschiedene Fluor-Umgebungen (-F und -CF₃) enthält, ist die ¹⁹F-NMR eine sehr leistungsfähige und saubere Methode. Sie können das Verschwinden der Signale des Ausgangsmaterials und das Auftauchen neuer Signale für das Produkt quantitativ verfolgen.
-
LC-MS (Flüssigchromatographie-Massenspektrometrie): Nützlich für weniger flüchtige Produkte oder wenn eine Derivatisierung für die GC-Analyse vermieden werden soll.
Abbildung 3: Workflow zur Fehlerbehebung bei Reaktionen mit 1-Chlor-3-fluor-5-(trifluormethyl)benzol.
Referenzen
-
MySkinRecipes. 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]
-
YouTube. Nucleophilic Aromatic Substitution. [Link]
-
ACS Publications. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives | ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]
-
YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
NIH. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
ACS Publications. Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework | Journal of the American Chemical Society. [Link]
-
PubChem. 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. [Link]
-
ChemRxiv. “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. [Link]
-
Chemistry LibreTexts. Nucleophilic Reactions of Benzene Derivatives. [Link]
-
Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link]
Sources
- 1. 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene [myskinrecipes.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating the Scale-Up Production of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the synthesis and scale-up of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we delve into the common challenges encountered during its large-scale production, offering practical, in-depth troubleshooting advice and frequently asked questions to ensure the safety, efficiency, and success of your synthetic endeavors.
I. Introduction to the Synthesis of this compound
The reliable, large-scale production of this compound is crucial for its application in the synthesis of pharmaceuticals and agrochemicals. The most prevalent industrial route involves a multi-step process, typically starting from a readily available substituted aniline. The key transformation often involves a diazotization reaction followed by a Sandmeyer or Balz-Schiemann reaction to introduce the chloro or fluoro substituent, respectively.
This guide will focus on the common challenges associated with the probable synthetic pathway starting from 3-amino-5-chlorobenzotrifluoride, a commercially available starting material. The key steps involve diazotization and a subsequent fluorination reaction, likely a modified Balz-Schiemann reaction.
II. Common Scale-Up Challenges and Troubleshooting
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges. This section provides a detailed troubleshooting guide for the most frequently encountered issues.
A. Diazotization of 3-Amino-5-chlorobenzotrifluoride
The formation of the diazonium salt of 3-amino-5-chlorobenzotrifluoride is a critical step that is often fraught with difficulties during scale-up.
Q1: We are observing inconsistent and low yields during the diazotization of 3-amino-5-chlorobenzotrifluoride at a larger scale. What are the likely causes and how can we troubleshoot this?
A1: Inconsistent and low yields in diazotization reactions on a larger scale can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Poor Temperature Control: Diazotization is a highly exothermic reaction. Inadequate heat dissipation in large reactors can lead to localized "hot spots," causing the decomposition of the unstable diazonium salt and the formation of unwanted byproducts, such as phenols.
-
Troubleshooting:
-
Reactor and Cooling System: Ensure your reactor has a sufficiently large surface area-to-volume ratio for efficient heat exchange. Utilize a powerful and responsive cooling system.
-
Addition Rate: Add the sodium nitrite solution slowly and sub-surface to ensure rapid dispersion and minimize localized high concentrations.
-
Monitoring: Implement multiple temperature probes within the reactor to monitor for temperature gradients.
-
-
-
Suboptimal pH: The stability of the diazonium salt is highly pH-dependent. The reaction is typically carried out in a strongly acidic medium.
-
Troubleshooting:
-
Acid Choice and Concentration: Use a non-nucleophilic acid like fluoroboric acid (HBF₄) for Balz-Schiemann reactions or hydrochloric acid for Sandmeyer reactions. Ensure a sufficient excess of acid is present to maintain a low pH throughout the reaction.
-
pH Monitoring: While direct pH measurement can be challenging in concentrated acid, monitoring the reaction progress by HPLC can help correlate reaction performance with acid concentration.
-
-
-
Impure Starting Materials: The purity of the 3-amino-5-chlorobenzotrifluoride and sodium nitrite is critical. Impurities can interfere with the reaction and lead to side product formation.
-
Troubleshooting:
-
Quality Control: Always use high-purity starting materials. Perform analytical tests (e.g., NMR, HPLC) to confirm the purity of each batch before use.
-
-
Q2: During the scale-up of the diazotization, we have noticed an increase in the formation of a dark, tarry byproduct. What is this byproduct and how can we prevent its formation?
A2: The formation of tarry byproducts is a common issue in diazotization reactions, especially at elevated temperatures. These tars are typically complex mixtures of azo compounds formed from the coupling of the diazonium salt with itself or with the starting aniline.
-
Causality: This side reaction is highly temperature-dependent and is exacerbated by localized heating and incorrect stoichiometry.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C, and ideally between 0-5 °C, throughout the addition of sodium nitrite.
-
Stoichiometry: Use a slight excess of the acid and ensure the sodium nitrite is the limiting reagent to prevent unreacted aniline from coupling with the diazonium salt.
-
Efficient Stirring: Vigorous and efficient stirring is crucial to prevent localized high concentrations of reactants and to ensure uniform temperature distribution.
-
B. Balz-Schiemann Fluorination
The thermal decomposition of the diazonium tetrafluoroborate salt to yield the final product is another critical step with its own set of challenges. The thermal decomposition of tetrafluoroborate salts can be highly exothermic, and there are documented instances of runaway reactions in the safety literature.[1]
Q3: We are experiencing a violent and difficult-to-control decomposition of the diazonium tetrafluoroborate salt during the thermal fluorination step. What are the safety risks and how can we mitigate them?
A3: The thermal decomposition of diazonium salts is notoriously hazardous and requires stringent safety protocols, especially on a large scale. The primary risk is a runaway exothermic reaction that can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure.
-
Causality: The instability of the diazonium salt is inherent. The decomposition can be initiated by heat, shock, or the presence of certain impurities.
-
Mitigation Strategies:
-
In-situ Generation and Decomposition: To avoid the isolation of the potentially explosive diazonium salt, it is highly recommended to perform the fluorination in a one-pot or continuous flow setup where the diazonium salt is generated and consumed in situ.[1]
-
Continuous Flow Chemistry: Continuous flow reactors offer significant safety advantages for hazardous reactions like the Balz-Schiemann reaction.[2][3] They allow for precise control of reaction parameters and minimize the volume of hazardous material at any given time.
-
Solvent Selection: The decomposition is typically carried out in an inert, high-boiling point solvent to help moderate the reaction temperature.[1]
-
Controlled Heating: Use a well-controlled heating system and monitor the reaction temperature and pressure closely.
-
Q4: The yield of our Balz-Schiemann reaction is lower than expected, and we are isolating a significant amount of 1-chloro-3-(trifluoromethyl)benzene (hydro-de-diazotization byproduct). What is causing this and how can we improve the yield of the desired fluorinated product?
A4: The formation of the hydro-de-diazotization byproduct is a common side reaction in the Balz-Schiemann reaction. It occurs when the aryl radical intermediate abstracts a hydrogen atom from the solvent or other components in the reaction mixture instead of reacting with the fluoride anion.
-
Causality: This side reaction is often promoted by the presence of hydrogen-donating species in the reaction medium.
-
Troubleshooting:
-
Solvent Choice: Use aprotic solvents that are poor hydrogen donors.
-
Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as water can be a source of protons.
-
Reaction Temperature: While higher temperatures are needed for decomposition, excessively high temperatures can favor side reactions. Optimize the temperature to achieve a balance between a reasonable reaction rate and minimal byproduct formation.
-
III. Purification Challenges and Solutions
The purification of this compound on a large scale can be challenging due to the presence of closely related impurities.
Q5: We are having difficulty separating the desired product from unreacted starting material and the hydro-de-diazotization byproduct by distillation. What alternative purification methods can we use?
A5: While fractional distillation is the most common method for purifying liquid organic compounds, it may not be effective if the boiling points of the components are very close.
-
Alternative Purification Strategies:
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, fractional crystallization can be a highly effective purification method.
-
Preparative Chromatography: For high-purity requirements, preparative liquid chromatography can be employed, although this is often more expensive and less scalable than distillation or crystallization.
-
Recrystallization from a Melt: If the product is a low-melting solid, melt crystallization can be a viable purification technique.
-
IV. Safety and Handling
The synthesis of this compound involves the use of hazardous materials and the generation of potentially unstable intermediates. A thorough understanding of the safety and handling procedures is paramount.
Q6: What are the key safety precautions we should take when handling the diazonium salt intermediate on a large scale?
A6: Aryl diazonium salts are known to be thermally unstable and can decompose explosively, especially when dry.[4]
-
Cardinal Rules for Handling Diazonium Salts:
-
Never Isolate in Dry Form: Whenever possible, use the diazonium salt in solution without isolation. If isolation is absolutely necessary, do not allow it to dry completely.
-
Temperature Control: Keep the diazonium salt solution cold (0-5 °C) at all times.
-
Avoid Shock and Friction: Do not subject the isolated diazonium salt to shock or friction.
-
Use Appropriate Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When working with larger quantities, a blast shield is essential.
-
Quenching: Have a quenching solution (e.g., a solution of a reducing agent like sodium bisulfite) readily available to destroy any unreacted diazonium salt at the end of the reaction.
-
V. Experimental Protocols
The following protocols are provided as a general guide and should be optimized for your specific equipment and scale.
Protocol 1: Diazotization of 3-Amino-5-chlorobenzotrifluoride
-
To a cooled (0-5 °C) solution of 3-amino-5-chlorobenzotrifluoride (1.0 eq) in a suitable acidic medium (e.g., 48% HBF₄), slowly add a solution of sodium nitrite (1.05 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.
-
The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Protocol 2: Balz-Schiemann Fluorination
-
Gently heat the diazonium tetrafluoroborate salt solution from the previous step.
-
The decomposition of the diazonium salt will be evident by the evolution of nitrogen gas.
-
Maintain the temperature at which a steady evolution of gas is observed until the reaction is complete (as monitored by HPLC or GC).
-
After cooling to room temperature, the reaction mixture is typically worked up by extraction with a suitable organic solvent.
VI. Data Presentation
| Parameter | Typical Range | Notes |
| Diazotization Temperature | 0-5 °C | Critical for stability of the diazonium salt. |
| Fluorination Temperature | 50-100 °C | Highly dependent on the specific substrate and solvent. |
| Typical Yield | 70-85% | Can be lower on a larger scale without optimization. |
| Common Impurities | 3-chloro-5-(trifluoromethyl)phenol, 1-chloro-3-(trifluoromethyl)benzene, azo compounds | Formation is dependent on reaction conditions. |
VII. Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
VIII. References
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 2004, 8 (6), 1059–1064. [Link]
-
Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone. CN113636919A.
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Semantic Scholar. [Link]
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. [Link]
-
An improved Balz-Schiemann reaction enabled by ionic liquids and continuous processing. Reaction Chemistry & Engineering, 2019, 4, 1144-1150. [Link]
-
A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, 2023, (192), e64937. [Link]
-
Method for preparing 1-chloromethyl-2,4,5-trifluoro-benzene. CN101033169A.
-
Scale-Up and Safety Evaluation of a Sandmeyer Reaction. ResearchGate. [Link]
-
Balz-Schiemann Reaction. ResearchGate. [Link]
-
1-chloro-3-iodo-5-(trifluoromethyl)benzene. HK1195765A.
-
Process for the synthesis of organic compounds. EP2266961B1.
-
Process for preparing chloro-difluorobenzene. EP 0447259 A1. [Link]
-
Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 2021, 26(11), 3169. [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 2020, 22(18), 7143–7147. [Link]
-
A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters, 2021, 23(3), 853–858. [Link]
-
The Balz-Schiemann Reaction. Scientific Update. [Link]
-
Nucleophilic Fluorination by F-. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Sandmeyer Trifluoromethylation. Organic Chemistry Portal. [Link]
-
Fluorination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
1-CHLORO-3-(TRIFLUOROMETHYL)BENZENE. Matrix Fine Chemicals. [Link]
-
Method for preparing trichloromethyl-trifluoromethyl-benzenes. US4093669A.
-
Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN102336689A.
-
1-Chloro-3-iodo-5-(trifluoromethyl)benzene. PubChem. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2021, 2(10), 939-965. [Link]
-
3-Chlorobenzotrifluoride. PubChem. [Link]
-
Process for the preparation of bis (trifluoromethyl) benzene. DE69915924T2.
-
Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Organic Letters, 2018, 20(13), 3953–3957. [Link]
-
3-AMINO-5-CHLOROBENZOTRIFLUORIDE. ChemWhat. [Link]
-
Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. ResearchGate. [Link]
-
Process for the production of aromatic trifluoromethyl compounds of the benzene series. US4080392A.
-
Method for preparing trichloromethyl-trifluoromethyl-benzenes. US4093669A.
-
The thermal decomposition of the diazirines. Part IV. 3-Chloro-3-ethyldiazirine, 3-chloro-3-n-propyldiazirine, 3-chloro-3-isopropyldiazirine, and 3-chloro-3-t-butyldiazirine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1970, 2770-2774. [Link]
-
'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. ResearchGate. [Link]
-
Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. Molecules, 2021, 26(16), 4966. [Link]
Sources
Technical Support Center: Purification of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. We address common experimental challenges through a troubleshooting guide and frequently asked questions, offering solutions grounded in chemical principles and field-proven experience.
Troubleshooting Guide: Common Purification Issues
This section is designed in a question-and-answer format to directly address specific problems you may encounter during the purification process.
Question 1: My GC/MS analysis shows the purified product is contaminated with regioisomers. How can I effectively separate them?
Answer: The presence of regioisomers (positional isomers) is a frequent challenge in the synthesis of substituted aromatic compounds, arising from the directing effects of substituents on the benzene ring. These isomers often have very similar physical properties, making separation difficult.
-
Causality: During synthesis, electrophilic substitution reactions may not be perfectly regioselective, leading to the formation of isomers such as 1-chloro-2-fluoro-5-(trifluoromethyl)benzene or other positional variants. These isomers typically have boiling points that are very close to that of the desired product.
-
Recommended Solution: High-Efficiency Fractional Distillation. This is the most effective industrial and laboratory method for separating liquids with close boiling points.[1][2] The success of this technique relies on the principle of establishing a series of vaporization-condensation equilibria, where each cycle (or "theoretical plate") enriches the vapor phase with the more volatile component.[3][4]
-
Key Action: Employ a fractionating column (e.g., Vigreux or packed column) with a high number of theoretical plates. The longer the column and the greater its surface area, the more efficient the separation.[4]
-
Pro-Tip: Perform the distillation under reduced pressure (vacuum). This lowers the boiling point of the compound, preventing potential thermal decomposition and often increasing the boiling point difference between isomers.
-
Monitoring: Collect small fractions and analyze each by Gas Chromatography (GC) to determine its purity. Combine the fractions that meet your purity specifications.
-
Question 2: My NMR spectrum indicates the presence of unreacted starting materials or intermediates. What is the most efficient removal strategy?
Answer: Incomplete reactions are a common source of impurities. The optimal removal strategy depends on the chemical nature of the contaminant.
-
Causality: The impurity could be a precursor like 3-fluoro-5-(trifluoromethyl)aniline or a related compound from an earlier synthetic step.[5] These precursors often have significantly different chemical and physical properties than the final product.
-
Recommended Solutions:
-
Acid/Base Wash (Liquid-Liquid Extraction): If the impurity is acidic (e.g., a phenol) or basic (e.g., an aniline), a simple extraction can be highly effective. Dissolve the crude product in an inert organic solvent (e.g., dichloromethane) and wash with an aqueous acid (like 1M HCl) to remove basic impurities, or an aqueous base (like 1M NaOH) to remove acidic impurities.
-
Distillation: If the starting material has a boiling point that differs by more than 25-30 °C from the product, simple distillation can be sufficient.[1] If the boiling points are closer, fractional distillation is required.
-
Question 3: The isolated product is a dark or discolored oil/solid. What causes this and how can it be resolved?
Answer: Color in the final product typically indicates the presence of high-molecular-weight byproducts or decomposition products formed during the reaction or workup.
-
Causality: These impurities are often non-volatile and highly polar. They can arise from polymerization or oxidation side reactions, especially if the reaction was conducted at high temperatures.
-
Recommended Solutions:
-
Silica Gel Plug Filtration: This is a rapid and effective method to remove baseline (highly polar) impurities.[6] Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and pass it through a short column ("plug") of silica gel. The desired, less polar product will elute quickly, while the colored, polar impurities will remain adsorbed on the silica.
-
Activated Carbon Treatment (for Recrystallization): If you are purifying the product by recrystallization, you can add a small amount of activated carbon to the hot solution.[7] The carbon adsorbs the colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
-
Question 4: My recovery yield is very low after performing fractional distillation. What are the likely causes and how can I improve it?
Answer: Low recovery is often a result of mechanical losses within the distillation apparatus or improper technique.
-
Causality:
-
Column Holdup: A significant amount of material can be lost by wetting the large surface area of the fractionating column packing or indentations.[3]
-
Improper Heating/Insulation: If the column is not properly insulated, the temperature gradient required for efficient fractionation will not be maintained, leading to poor separation and remixing of fractions.[3]
-
Distillation Rate: Distilling too quickly does not allow for the necessary equilibria to be established, resulting in poor separation. Distilling too slowly can increase the time at high temperatures and lead to product decomposition.
-
-
Recommended Solutions:
-
Select an Appropriate Column: Use the shortest column that provides the necessary separation to minimize surface area and holdup.
-
Insulate the Apparatus: Wrap the fractionating column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
Optimize Distillation Rate: Aim for a slow, steady collection rate, typically 1-2 drops per second in the receiving flask.
-
Frequently Asked Questions (FAQs)
Q: What is the most reliable method to achieve >99.5% purity for this compound? A: For achieving high purity, a multi-step approach is often necessary. The most robust sequence is typically:
-
An initial workup involving an acid/base wash to remove reactive impurities.
-
High-efficiency fractional distillation under reduced pressure to remove volatile impurities and regioisomers.
-
For ultimate purity, a final purification by preparative gas chromatography or careful recrystallization (if the compound is a solid or can be induced to crystallize) may be employed.
Q: How should I store the purified this compound? A: Based on safety data for structurally similar halogenated aromatic compounds, the product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents.
Q: What are the primary safety precautions I should take when handling and purifying this compound? A: Always handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9] Avoid inhalation of vapors and prevent contact with skin and eyes, as halogenated organic compounds can be irritants.[8]
Q: Can I use column chromatography to purify this compound? A: Yes, column chromatography is a viable option, particularly for removing non-volatile or highly polar impurities.[10] However, separating close-boiling regioisomers on standard silica gel can be challenging and may require extensive solvent system optimization. Thin-Layer Chromatography (TLC) should be used first to determine an appropriate solvent system (eluent).[11] Given the fluorinated nature of the molecule, interactions with the silica stationary phase can be unique, and sometimes specialized fluorous columns provide better separation for such compounds.[12][13]
Visualized Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: High-Efficiency Fractional Distillation
This protocol is designed for separating the target compound from closely boiling impurities like regioisomers.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., a 30 cm Vigreux column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed. Connect the apparatus to a vacuum source if performing vacuum distillation.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.
-
Heating and Equilibration: Begin heating the flask using a heating mantle. As the liquid boils, you will see a ring of condensate slowly rise up the fractionating column.[3] Heat slowly to allow the vapor-liquid equilibria to be established. Insulate the column and distillation head.
-
Fraction Collection: Once the vapor temperature at the thermometer stabilizes, indicating the boiling point of the first fraction, begin collecting the distillate. Collect the initial "forerun" (the first 5-10% of the distillate) in a separate flask, as it may contain lower-boiling impurities.
-
Main Fraction: As the distillation progresses, the temperature should remain constant. Collect the main fraction in a clean, pre-weighed receiving flask as long as the temperature is stable at the expected boiling point.
-
Analysis: Analyze the collected fractions by GC to determine their purity. Combine fractions that meet the required purity level.
Protocol 2: Flash Column Chromatography
This method is useful for removing impurities with different polarities.[10]
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to find a solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation and gives the desired product an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexane). Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.[6]
-
Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column. Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Recrystallization
This protocol is applicable if the crude product is a solid or can be solidified. The principle is based on the difference in solubility of the compound and impurities in a given solvent at different temperatures.[7][14]
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[15] A binary solvent system (e.g., ethyl acetate/hexane) is often effective.[16]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent, swirling and heating until the solid is completely dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. The process can be completed by placing the flask in an ice bath.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Physical & Chemical Properties Summary
| Property | Value | Source |
| Chemical Formula | C₇H₃ClF₄ | - |
| Molecular Weight | 198.55 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Estimated Boiling Point | ~137-139 °C (for 1-chloro-3-(trifluoromethyl)benzene) | [17] |
| Appearance | Colorless liquid (Expected) | - |
References
- Vertex AI Search. 1-Chloro-3-Fluoro-5-Methoxybenzene - Fluorobenzene & Derivatives Manufacturer | China Chemical Supplier.
- PubChem - NIH. 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene - PubChem.
- Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7).
- ACS Publications.
- Echemi. 1-Chloro-2,4,5-trifluoro-3-(trifluoromethyl)
- PubChem - NIH. 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | C7H3ClF3I | CID 15365957.
- Thermo Fisher Scientific. SAFETY DATA SHEET: 1-Chloro-3-(trifluoromethoxy)benzene.
- Capot Chemical. MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene.
- ChemicalBook. 122030-03-9(1-CHLORO-2,4,5-TRIFLUORO-3-TRIFLUOROMETHYL-BENZENE) Product Description.
- Matrix Fine Chemicals. 1-CHLORO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-15-7.
- Wikipedia. Fractional distillation.
- University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
- University of Colorado Boulder, Organic Chemistry. Column Chromatography.
- NIH.
- Chemistry LibreTexts. Recrystallization.
- YouTube. Recrystallization.
- Columbia University.
- Maratek. What is the Fractional Distillation Process in Solvent Recovery?.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Google Patents. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- CUNY.
- Chemistry LibreTexts. 5.3: Fractional Distillation.
- European Patent Office. Process for preparing chloro-difluorobenzene - EP 0447259 A1.
- Sigma-Aldrich. 1 chloro 3 trifluoromethyl benzene.
- PubChem - NIH. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374.
- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds.
- Google Patents. EP0036352A1 - Process for the preparation of trifluoromethyl benzenes from the corresponding trichloro or tribromo methyl benzenes.
- YouTube. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool.
- Wikipedia. Trifluorotoluene.
- BLDpharm. 1-(Chloromethyl)-3-fluoro-5-(trifluoromethyl)benzene.
- Chem-Impex. 1-Chloro-3-fluorobenzene.
- Organic Syntheses. Organic Syntheses Procedure.
- Quora. How does 1-chloro-3-propylbenzene be synthesized from a benzene if both chloro and propyl are ortho-para directors?.
- Journal of Biomedical Research & Environmental Sciences.
- Longdom Publishing.
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Technical Support Center: Minimizing Catalyst Poisoning with 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Welcome to the technical support center for catalytic reactions involving 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block in cross-coupling reactions. Here, we address common issues related to catalyst deactivation and poisoning through a series of frequently asked questions and troubleshooting protocols. Our goal is to provide you with the causal understanding and practical solutions needed to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with this compound is failing or showing poor conversion. What are the most likely causes of catalyst deactivation?
A1: Failure in palladium-catalyzed cross-coupling reactions with this substrate typically points to catalyst deactivation, which can occur through several primary mechanisms. Understanding these is the first step in troubleshooting.
-
Catalyst Poisoning: This is the most common issue, where impurities or even reaction components bind strongly to the palladium center, blocking the active sites required for the catalytic cycle.[1] Common poisons include sulfur compounds, excess halide ions, water, and coordinating functional groups.[2][3][4]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can aggregate into palladium black, an insoluble and catalytically inactive form. This is often caused by ligand degradation, insufficient ligand concentration, or excessively high temperatures.
-
Ligand Degradation: Phosphine-based ligands, which are crucial for stabilizing the palladium catalyst and facilitating key steps like oxidative addition and reductive elimination, are often sensitive to air and moisture. Oxidation to phosphine oxides renders them ineffective as ligands.
-
Substrate or Product Inhibition: While less common with this specific substrate, the starting material or product can sometimes coordinate to the palladium center, slowing or inhibiting catalysis. For instance, in reactions involving nitrogen-containing heterocycles, the nitrogen atom can act as an inhibitor.[5][6]
Q2: I suspect catalyst poisoning. How can I diagnose the specific cause in my reaction?
A2: A systematic approach is crucial for diagnosing the root cause. The following workflow can help you pinpoint the issue.
Caption: The catalytic cycle and the deactivation pathway to palladium black.
Prevention Strategies:
-
Increase Ligand Loading: Try slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 3:1 L:Pd).
-
Use More Robust Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are generally more robust and better at stabilizing Pd(0) than simpler phosphines like PPh₃. [7]* Control Temperature: Avoid excessive temperatures, as this can accelerate both ligand degradation and palladium aggregation.
-
Ensure Inert Conditions: Rigorously exclude oxygen to prevent ligand oxidation.
Q5: Are there specific catalyst systems that are more resistant to poisoning when using electron-deficient aryl chlorides like this compound?
A5: Yes, the choice of ligand is critical. The C-Cl bond in your substrate is relatively strong and electron-deficient, making the initial oxidative addition step of the catalytic cycle challenging. This requires an electron-rich and sterically bulky ligand to promote the reaction.
Recommended Ligand Classes:
-
Buchwald Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are designed to be highly electron-rich and sterically demanding. They are the go-to choice for challenging C-Cl bond activations and are known to stabilize the catalyst effectively, preventing decomposition. [8]2. N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. They are often more resistant to oxidation than phosphines and can be highly effective for coupling aryl chlorides. [7]3. Josiphos Ligands: Certain ferrocene-based ligands can also show high activity and stability in these transformations.
For a Buchwald-Hartwig amination, a common and effective system is Pd₂(dba)₃ with a ligand like XPhos and a strong base like NaOt-Bu. For Suzuki-Miyaura couplings, catalyst systems like Pd(OAc)₂ with SPhos or XPhos and a base like K₃PO₄ are often successful. [9][10]
References
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(14), 4828–4845. [Link]
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio.
- Erhardt, S., Grushin, V. V., Kilpatrick, A. H., Macgregor, S. A., Marshall, W. J., & Roe, D. C. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. PubMed. [Link]
- T. D. Sheppard. (2013). Catalysis for Fluorination and Trifluoromethylation.
- Barth, J. V., & Richardson, N. V. (2001). Poisoning and deactivation of palladium catalysts.
- Grushin, V. V., et al. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023).
- Wang, H. (2022). Catalyst Deactivation and Its Mitigation during Catalytic Conversions of Biomass.
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686. [Link]
- Chan, W. T., et al. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
- Wang, D., et al. (2024). Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling. Journal of the American Chemical Society. [Link]
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Selective C–F Functionalization of Unactivated Trifluoromethylarenes.
- Chemistry For Everyone. (2023, September 16). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
- Kapdi, A. R., et al. (2015). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Sheppard, T. D. (2013). Catalysis for Fluorination and Trifluoromethylation.
- Hartwig, J. F., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis.
- Pérez, Y., et al. (2016). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.
- Wang, H., et al. (2024). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. [Link]
- Nolan, S. P., et al. (2022).
- Molecules. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles.
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Technical Support Center: Workup and Quenching Procedures for 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Welcome to the technical support center for handling reactions involving 1-chloro-3-fluoro-5-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
Section 1: Understanding the Substrate: Key Properties and Reactivity
Before delving into quenching procedures, it is crucial to understand the chemical nature of this compound. This molecule's reactivity is dictated by the interplay of its substituents on the aromatic ring.
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₄ | N/A |
| Molecular Weight | 198.55 g/mol | N/A |
| Boiling Point | 154-155 °C | [1] |
| Density | 1.607 g/cm³ at 25 °C | [1] |
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although the chloro and fluoro groups are generally poor leaving groups under standard conditions.[2] The C-Cl and C-F bonds in aryl halides are significantly stronger than in their alkyl halide counterparts.[2]
Section 2: General Quenching Protocol: A Step-by-Step Guide
Quenching is the process of deactivating any unreacted, reactive species in a reaction mixture.[3] For reactions involving this compound, the specific quenching agent and procedure will depend on the other reactants used. However, a general workflow can be established.
Experimental Protocol: Standard Aqueous Quench
-
Cooling: Before adding any quenching agent, cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control any exothermic processes that may occur during the quench.[4]
-
Slow Addition of Quenching Agent: Slowly add the chosen aqueous quenching solution (e.g., saturated ammonium chloride, water, or dilute acid) dropwise to the cooled, stirred reaction mixture. A rapid addition can lead to an uncontrolled exotherm and potential side reactions.[4]
-
Temperature Monitoring: Monitor the internal temperature of the reaction throughout the addition. If a significant temperature increase is observed, pause the addition and allow the mixture to cool before proceeding.
-
Warming to Room Temperature: Once the addition is complete and the initial exotherm (if any) has subsided, allow the mixture to warm to room temperature with continued stirring.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. The organic layer containing your product will typically be denser than the aqueous layer, but this should be confirmed by adding a small amount of water to see which layer increases in volume.[5]
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) two to three times to recover any dissolved product.
-
Combine and Wash: Combine all organic extracts and wash with brine (saturated aqueous sodium chloride solution). This helps to remove residual water and break up any minor emulsions.[6][7]
-
Drying: Dry the combined organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
Quenching Workflow Diagram
Caption: A standard workflow for quenching and working up a reaction.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions containing this compound.
Frequently Asked Questions (FAQs)
Q1: An emulsion formed during the aqueous workup. How can I break it?
A1: Emulsion formation is a common problem, especially when using chlorinated solvents or in the presence of basic aqueous solutions.[5] Here are several techniques to try:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; sometimes the layers will separate on their own.[5][7]
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid NaCl to the separatory funnel.[6][7] This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[8]
-
Filtration: Filter the entire mixture through a pad of Celite®. Emulsions are often stabilized by fine solid particles, and Celite can physically remove them.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[8][9]
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation in the first place.[8]
Q2: I am concerned about the stability of the trifluoromethyl group during quenching. Can it be hydrolyzed?
A2: The trifluoromethyl group is generally stable under neutral and mildly acidic or basic conditions. However, it can undergo hydrolysis to a carboxylic acid under more forcing conditions, such as with strong acids or bases, particularly at elevated temperatures.[10][11][12] For a standard quench at low to ambient temperature, the -CF₃ group is expected to be stable.
Q3: What is the best quenching agent for a reaction involving an organometallic reagent and this compound?
A3: For quenching reactive organometallic reagents (e.g., Grignard or organolithium reagents), a saturated aqueous solution of ammonium chloride (NH₄Cl) is often the preferred choice. It is a mild proton source that effectively quenches the organometallic species without being overly acidic, which could lead to side reactions. For very reactive reagents like lithium aluminum hydride, a specific sequence of adding water and NaOH solution (Fieser workup) or using Rochelle's salt is recommended.[13]
Q4: Can I use a basic quench (e.g., sodium bicarbonate solution)?
A4: A basic quench can be used, but with caution. While the aryl chloride and fluoride are generally unreactive towards nucleophilic substitution, strongly basic conditions could potentially lead to undesired reactions, especially if there are other sensitive functional groups in the molecule. The trifluoromethyl group is also susceptible to hydrolysis under strong basic conditions.[10] It is generally advisable to use a neutral or mildly acidic quench unless a basic wash is required to remove acidic byproducts.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing halogenated and trifluoromethylated aromatic compounds should be treated as hazardous chemical waste.[14][15] It must be disposed of in accordance with local, regional, and national regulations.[16] Do not mix it with other waste streams unless permitted by your institution's waste management plan.[14] Always collect it in a designated, properly labeled, and sealed container for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[14][15]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common workup issues.
Section 4: Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat when handling this compound and during the quenching procedure.[17]
-
Ventilation: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors.[17]
-
Exothermic Reactions: Be aware that quenching can be exothermic.[4] Always cool the reaction mixture before quenching and add the quenching agent slowly.
-
Waste Disposal: Dispose of all chemical waste according to institutional and governmental regulations.[15][16]
References
- University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
- University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
- LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions.
- University of York, Department of Chemistry. Problems with extractions.
- Quora. What is quenching, and what is the use of it in chemistry?
- Gross, Z., et al. (2019). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Bornstein, J., et al. (1957). Facile Hydrolysis of the Trifluoromethyl Group in the Presence of Base. Some Trifluoromethylated Indoles. Journal of the American Chemical Society, 79(21), 5725–5728.
- Batanero, B., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(15), 9205-9214.
- Anastasia, T. (2021). A Report on Reagents and its Quenching Methods. Research & Reviews: Journal of Chemistry, 10(4).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 3714672, 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene.
- Request PDF. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
- Airgas. Safety Data Sheet for 4-Chlorobenzotrifluoride.
- KGROUP. Quenching Reactive Substances.
- Capot Chemical. MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene.
- Wikipedia. Quenching (fluorescence).
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
- Chemistry LibreTexts. 14.7: Aryl Halides.
- PubMed. Nucleophilic Fluorination of Heteroaryl Chlorides and Aryl Triflates Enabled by Cooperative Catalysis.
- Wenxuecity. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Triflates in Suzuki Cross-Coupling Reactions.
- ACS Catalysis. A Rational Approach to Super-Reducing Organophotocatalysts from Fluorene Derivatives.
- Google Patents. US4207266A - Process for the preparation of trifluoromethylated aromatic compounds.
- National Center for Biotechnology Information. Protolytic defluorination of trifluoromethyl-substituted arenes.
- NIST. Benzene, 1-chloro-3-(trifluoromethyl)-.
- Environmental Science: Water Research & Technology. 1,3,5-Trimethoxybenzene (TMB) as a new quencher for preserving redox-labile disinfection byproducts.
- Chemguide. reactions of aryl halides (halogenoarenes).
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. How To Run A Reaction [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Workup [chem.rochester.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rroij.com [rroij.com]
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- 17. capotchem.com [capotchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Trifluoromethylbenzene in Suzuki-Miyaura Coupling for Pharmaceutical Synthesis
Introduction: The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, particularly within the pharmaceutical industry, for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of complex biaryl scaffolds, prevalent in many drug candidates, frequently employs this powerful transformation. A critical consideration in the strategic design of these syntheses is the choice of the aryl halide coupling partner. This guide provides an in-depth, objective comparison of the reactivity of chloro- and bromo-trifluoromethylbenzene in the Suzuki-Miyaura coupling, offering experimental insights and data to inform researchers, scientists, and drug development professionals in their selection of optimal synthetic routes.
Trifluoromethylated aromatic compounds are of particular interest in drug design as the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, efficient methods for the incorporation of trifluoromethyl-substituted aryl moieties are highly sought after. This guide will delve into the mechanistic underpinnings of the reactivity differences between chloro- and bromo-trifluoromethylbenzene and present a comparative analysis of their performance in Suzuki-Miyaura coupling reactions.
The Decisive Step: Oxidative Addition and the Influence of the Halogen
The generally accepted catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The initial oxidative addition step is often the rate-determining step of the catalytic cycle.
The inherent reactivity of aryl halides in this crucial step follows the general trend: I > Br > OTf >> Cl. This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker C-Br bond compared to the C-Cl bond means that less energy is required to cleave the C-Br bond during the oxidative addition, leading to a faster reaction rate for aryl bromides.
However, the electronic properties of the aryl halide also play a significant role. Electron-withdrawing groups on the aromatic ring can increase the reactivity of the aryl halide towards oxidative addition.[1] The strongly electron-withdrawing trifluoromethyl (-CF3) group in both chloro- and bromo-trifluoromethylbenzene enhances the electrophilicity of the carbon atom bonded to the halogen, making it more susceptible to attack by the electron-rich palladium(0) catalyst. This electronic activation helps to mitigate the inherent lower reactivity of the C-Cl bond.
To visually represent the catalytic cycle and the factors influencing it, the following diagram is provided:
Comparative Performance: Experimental Data Insights
While the theoretical framework predicts a higher reactivity for bromo-trifluoromethylbenzene, the practical outcomes in Suzuki-Miyaura couplings are highly dependent on the specific reaction conditions, particularly the choice of catalyst, ligand, and base. For aryl chlorides, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and others, is often crucial to achieve high yields.[2] These ligands facilitate the oxidative addition of the more robust C-Cl bond.
The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of 4-chlorobenzotrifluoride and 4-bromobenzotrifluoride with phenylboronic acid, illustrating the general reactivity trends and the impact of catalyst systems.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromobenzotrifluoride | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 4-12 | ~90% | [3] |
| 4-Chlorobenzotrifluoride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | RT | - | High | [4] |
| 4-Chlorobenzotrifluoride | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | - | 95% | [5] |
Analysis of Experimental Data:
The data clearly indicates that while 4-bromobenzotrifluoride can be effectively coupled using a traditional palladium catalyst like Pd(PPh₃)₄, achieving high yields with 4-chlorobenzotrifluoride necessitates the use of more sophisticated catalyst systems. The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or SPhos is essential to overcome the higher activation energy of the C-Cl bond cleavage.[4][5]
The development of these advanced catalyst systems has significantly narrowed the reactivity gap between aryl bromides and the more economical and readily available aryl chlorides. For drug development professionals, this means that the choice between a bromo- or chloro-substituted starting material is not solely dictated by reactivity but can also be influenced by factors such as cost and availability, especially for large-scale synthesis.
Experimental Protocols
To provide a practical context for the discussed concepts, detailed experimental protocols for the Suzuki-Miyaura coupling of both 4-bromobenzotrifluoride and 4-chlorobenzotrifluoride are presented below. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling of 4-Bromobenzotrifluoride with Phenylboronic Acid
This protocol utilizes a standard, commercially available palladium catalyst and is suitable for the more reactive 4-bromobenzotrifluoride.
Materials:
-
4-Bromobenzotrifluoride (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzotrifluoride (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), and Pd(PPh₃)₄ (3 mol%).
-
Evacuate the flask and backfill with argon or nitrogen.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorobenzotrifluoride with Phenylboronic Acid
This protocol employs a more active catalyst system necessary for the less reactive 4-chlorobenzotrifluoride.
Materials:
-
4-Chlorobenzotrifluoride (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Experimental Workflow:
Sources
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the ¹H and ¹⁹F NMR Spectral Analysis of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural nuances of fluorinated aromatic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in this endeavor, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹⁹F NMR spectra of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a molecule featuring a trifluoromethyl group, a fluorine atom, and a chlorine atom as substituents on a benzene ring. We will explore the theoretical underpinnings of the expected spectral features, compare them with related structures, and provide a detailed experimental protocol for acquiring high-quality data.
The Structural Landscape: Predicting the NMR Spectra
While a publicly available, fully assigned experimental spectrum for this compound is not readily found in the literature, we can confidently predict its ¹H and ¹⁹F NMR spectra by dissecting the electronic effects of its substituents. The chloro, fluoro, and trifluoromethyl groups each exert distinct inductive and resonance effects, which modulate the electron density around the aromatic protons and the fluorine nuclei, thereby influencing their chemical shifts and coupling patterns.
¹H NMR Spectral Prediction:
The aromatic region of the ¹H NMR spectrum is expected to display three distinct signals corresponding to the protons at the C2, C4, and C6 positions.
-
H-2: This proton is situated between the chlorine and fluorine substituents. It is expected to be the most downfield signal due to the combined electron-withdrawing effects of the adjacent halogens. The signal should appear as a doublet of doublets, arising from coupling to the fluorine atom at C3 (JHF, ortho coupling) and the proton at C6 (JHH, meta coupling).
-
H-4: Located between the fluorine and trifluoromethyl groups, this proton will also be significantly deshielded. Its signal is anticipated to be a doublet of doublets, resulting from coupling to the fluorine at C3 (JHF, meta coupling) and the proton at C6 (JHH, para coupling, which is often small or unresolved).
-
H-6: This proton, positioned between the chlorine and trifluoromethyl groups, will likely be the most upfield of the three aromatic signals. It is expected to appear as a doublet of doublets due to coupling with the proton at C2 (JHH, meta coupling) and the fluorine at C3 (JHF, para coupling, which is often small or unresolved).
¹⁹F NMR Spectral Prediction:
The ¹⁹F NMR spectrum will feature two distinct signals: one for the fluorine atom directly attached to the aromatic ring and another for the trifluoromethyl group.
-
Ar-F Signal: The fluorine at C3 will exhibit a complex multiplet. It will be coupled to the two ortho protons (H-2 and H-4) and the para proton (H-6), resulting in a doublet of doublets of doublets.
-
CF₃ Signal: The trifluoromethyl group will likely appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. In a coupled spectrum, it may show fine splitting due to long-range coupling with the aromatic protons, although this is often not well-resolved.
The following table summarizes the predicted ¹H and ¹⁹F NMR spectral data for this compound. The chemical shift values are estimated based on the analysis of similar compounds, such as 1-chloro-3-fluorobenzene and 3-fluorobenzotrifluoride.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | H-2 | 7.3 - 7.5 | dd | ³JH2-F3 ≈ 8-10, ⁴JH2-H6 ≈ 2-3 |
| ¹H | H-4 | 7.1 - 7.3 | dd | ⁴JH4-F3 ≈ 5-7, ⁵JH4-H6 ≈ 0-1 |
| ¹H | H-6 | 7.0 - 7.2 | dd | ⁵JH6-F3 ≈ 0-2, ⁴JH6-H2 ≈ 2-3 |
| ¹⁹F | Ar-F | -108 to -112 | ddd | ³JF3-H2 ≈ 8-10, ⁴JF3-H4 ≈ 5-7, ⁵JF3-H6 ≈ 0-2 |
| ¹⁹F | -CF₃ | -62 to -64 | s |
Visualizing the Interactions: Molecular Structure and Coupling Pathways
The intricate splitting patterns observed in the NMR spectra are a direct consequence of through-bond spin-spin coupling between neighboring nuclei. The following diagram illustrates the molecular structure and the key coupling interactions that give rise to the predicted multiplicities.
Caption: Molecular structure and key through-bond J-couplings.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of high-quality ¹H and ¹⁹F NMR spectra is crucial for accurate structural elucidation. The following is a detailed, step-by-step methodology for the analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is crucial to use a high-purity deuterated solvent to minimize residual proton signals that could interfere with the analyte's spectrum.[1]
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration ensures a good signal-to-noise ratio without causing significant line broadening due to intermolecular interactions.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution for ¹H NMR. For ¹⁹F NMR, an external reference such as CFCl₃ or an internal reference like trifluorotoluene can be used.[2]
2. NMR Instrument Setup and Calibration:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution, which is particularly important for resolving the complex multiplets in the aromatic region.
-
Probe Tuning: Tune and match the NMR probe for both the ¹H and ¹⁹F frequencies to ensure optimal sensitivity and pulse performance.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp lines and resolving fine coupling patterns.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set the spectral width to cover the aromatic region (e.g., 6-8 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate to ensure good resolution.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for sufficient relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
4. ¹⁹F NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is recommended to simplify the spectrum and improve sensitivity. A coupled ¹⁹F spectrum can also be acquired to observe the H-F couplings.
-
Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A spectral width of at least 200 ppm, centered around the expected chemical shifts of the Ar-F and CF₃ groups, should be used.
-
Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, fewer scans (e.g., 8-32) are often needed compared to ¹H NMR.
5. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening) of 0.3-0.5 Hz to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes. Apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to the internal or external standard.
The following diagram outlines the experimental workflow for the NMR analysis of this compound.
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structure. This guide offers a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a compound of interest in various research and development sectors.
While a publicly available experimental mass spectrum for this specific molecule is not readily found, this guide leverages established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a reliable, predictive fragmentation model.[1][2][3][4] By understanding the interplay of the chloro, fluoro, and trifluoromethyl substituents on the benzene ring, we can anticipate the primary fragmentation pathways and the resulting mass spectrum.
Predicting the Molecular Ion and Isotopic Pattern
The initial event in EI mass spectrometry is the formation of the molecular ion (M⁺˙) by the ejection of an electron.[5][6] For this compound (C₇H₃ClF₄), the nominal molecular weight is 214 g/mol . A key feature of chlorinated (and brominated) compounds in mass spectrometry is the presence of a characteristic isotopic pattern due to the natural abundance of isotopes.[7] Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This will result in two prominent peaks for the molecular ion:
-
M⁺˙ at m/z 214: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺˙ at m/z 216: Corresponding to the molecule containing the ³⁷Cl isotope.
The relative intensity of the [M+2]⁺˙ peak will be approximately one-third that of the M⁺˙ peak, providing a clear indication of the presence of a single chlorine atom.[7]
Primary Fragmentation Pathways: A Logical Breakdown
The energetically unstable molecular ion will undergo fragmentation to form more stable daughter ions.[5][6] The fragmentation of this compound will be dictated by the relative bond strengths and the stability of the resulting fragments. Aromatic systems are generally stable, often resulting in a prominent molecular ion peak.[8] However, the substituents will direct the fragmentation.
Here are the predicted primary fragmentation pathways:
1. Loss of a Chlorine Radical (Cl•): The C-Cl bond is typically weaker than the C-F and C-C bonds of the trifluoromethyl group. Therefore, a common and significant fragmentation pathway for chlorinated aromatic compounds is the loss of a chlorine radical.[9]
-
[M - Cl]⁺ at m/z 179: This fragment ion, C₇H₃F₄⁺, is expected to be a major peak in the spectrum.
2. Loss of the Trifluoromethyl Radical (•CF₃): The bond connecting the trifluoromethyl group to the aromatic ring can also cleave, leading to the loss of a trifluoromethyl radical. This is a common fragmentation for compounds containing this group.[3][10]
-
[M - CF₃]⁺ at m/z 145: The resulting C₆H₃ClF⁺ ion is also anticipated to be a significant fragment.
3. Ejection of a Fluorine Radical (F•): While the C-F bond is strong, the loss of a fluorine atom from the molecular ion or subsequent fragment ions is a possible, though likely less favorable, pathway compared to the loss of Cl• or •CF₃.[11]
-
[M - F]⁺ at m/z 195: This fragment may be observed at a lower intensity.
4. Sequential Fragmentations: The primary fragment ions will likely undergo further fragmentation, leading to a series of smaller ions that can provide additional structural information.
-
Loss of HF from [M - Cl]⁺: The fragment at m/z 179 could lose a molecule of hydrogen fluoride.
-
[C₇H₂F₃]⁺ at m/z 159
-
-
Loss of a Fluorine Radical from [M - CF₃]⁺: The fragment at m/z 145 could subsequently lose a fluorine atom.
-
[C₆H₃Cl]⁺ at m/z 110
-
The following table summarizes the predicted key fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.
| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |
| 216 | [C₇H₃³⁷ClF₄]⁺˙ | - | Low |
| 214 | [C₇H₃³⁵ClF₄]⁺˙ | - | Moderate |
| 179 | [C₇H₃F₄]⁺ | Cl• | High |
| 145 | [C₆H₃ClF]⁺ | •CF₃ | High |
| 195 | [C₇H₃ClF₃]⁺ | F• | Low |
| 159 | [C₇H₂F₃]⁺ | Cl•, HF | Moderate to Low |
| 110 | [C₆H₃Cl]⁺ | •CF₃, F• | Moderate to Low |
Visualizing the Fragmentation Cascade
To better illustrate the predicted fragmentation pathways, the following diagram outlines the logical flow from the molecular ion to the major fragment ions.
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Alternative Ionization Techniques
While Electron Ionization (EI) is a robust technique that provides rich fragmentation data, it can sometimes lead to a weak or absent molecular ion peak for certain compounds. In such cases, alternative, "softer" ionization methods can be employed to confirm the molecular weight.
-
Chemical Ionization (CI): This technique uses a reagent gas to produce reactant ions that then ionize the analyte through proton transfer or adduction. This results in less fragmentation and a more prominent protonated molecule peak, [M+H]⁺, which would be observed at m/z 215 for this compound.
-
Electrospray Ionization (ESI): ESI is particularly useful for polar and large molecules and typically produces protonated molecules or adducts with minimal fragmentation. While the target compound is relatively nonpolar, ESI could potentially be used with appropriate solvent systems to confirm the molecular weight.
The choice of ionization technique will depend on the specific analytical goal. For structural elucidation, the detailed fragmentation provided by EI is invaluable. For unambiguous molecular weight determination, a softer method like CI or ESI would be complementary.
Experimental Protocol for Mass Spectrometry Analysis
For researchers wishing to acquire an experimental mass spectrum of this compound, the following general protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with EI is recommended:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Separation:
-
Injector: Split/splitless injector at 250 °C.
-
Column: A standard non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a moderate rate (e.g., 10-20 °C/min) to a final temperature of around 280 °C.
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometry Detection (EI):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV (standard for library matching).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Transfer Line Temperature: 280 °C.
-
This protocol provides a starting point and may require optimization based on the specific instrumentation and the purity of the sample.
Caption: General workflow for GC-MS analysis.
Conclusion
This guide provides a scientifically grounded, predictive framework for understanding the mass spectrometry fragmentation pattern of this compound. By analyzing the fundamental principles of mass spectrometry and drawing comparisons with structurally related molecules, we can confidently anticipate the key features of its mass spectrum. The predicted fragmentation pathways, centered around the loss of the chlorine and trifluoromethyl substituents, offer a robust starting point for the identification and structural confirmation of this and similar halogenated aromatic compounds. The outlined experimental protocol further equips researchers with a practical approach to obtaining empirical data for verification.
References
- National Institute of Standards and Technology. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. NIST Chemistry WebBook. Retrieved from a URL that may be provided by the grounding tool.
- Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from a URL that may be provided by the grounding tool.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-bromo-3-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from a URL that may be provided by the grounding tool.
- Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved from a URL that may be provided by the grounding tool.
- National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from a URL that may be provided by the grounding tool.
- National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Retrieved from a URL that may be provided by the grounding tool.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from a URL that may be provided by the grounding tool.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from a URL that may be provided by the grounding tool.
- Benchchem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Retrieved from a URL that may be provided by the grounding tool.
- YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from a URL that may be provided by the grounding tool.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from a URL that may be provided by the grounding tool.
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- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from a URL that may be provided by the grounding tool.
- YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from a URL that may be provided by the grounding tool.
- National Institute of Standards and Technology. (n.d.). Chlorotrifluoromethane. NIST Chemistry WebBook. Retrieved from a URL that may be provided by the grounding tool.
- YouTube. (2020, May 22). Interpreting Mass Spectra - A-level Chemistry. Retrieved from a URL that may be provided by the grounding tool.
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A Comparative Guide to the Biological Activity of Compounds Derived from 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 1-chloro-3-fluoro-5-(trifluoromethyl)benzene Scaffold
The this compound scaffold is a molecule of significant interest in contemporary medicinal chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, offers a compelling combination of properties that are highly advantageous in the design of novel therapeutic agents.
The trifluoromethyl (-CF3) group is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve cell membrane permeability of drug candidates.[1] The presence of both chlorine and fluorine atoms provides additional handles for synthetic modification and can influence the electronic properties and binding interactions of the final compounds. This trifecta of functional groups makes this compound a privileged starting material for the generation of diverse chemical libraries with the potential for a wide range of biological activities.
This guide will focus on a comparative analysis of two distinct classes of heterocyclic compounds synthesized from this scaffold: pyrazole derivatives with potential anticancer activity and 1,3,4-oxadiazole derivatives investigated for their antibacterial properties. By examining the synthesis, biological data, and structure-activity relationships (SAR) of these compounds, we aim to provide a comprehensive resource for researchers exploring the therapeutic potential of this chemical space.
I. Synthesis of Bioactive Heterocycles from this compound
The journey from the starting scaffold to biologically active molecules involves a series of strategic synthetic transformations. Here, we detail the key steps to generate two classes of derivatives: pyrazoles and 1,3,4-oxadiazoles.
A. Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives from this compound typically proceeds through a multi-step sequence, beginning with the introduction of a reactive handle, followed by the construction of the pyrazole ring. While direct synthesis from the starting material is not explicitly detailed in the currently available literature, a plausible and commonly employed synthetic strategy would involve the following key transformations.
First, the chloro or fluoro group on the benzene ring can be displaced or the ring can be functionalized to introduce a group suitable for pyrazole synthesis, such as a β-diketone or a related precursor. A common method for pyrazole synthesis is the condensation of a β-diketone with hydrazine hydrate.[2]
Diagram: General Synthetic Workflow for Pyrazole Derivatives
Caption: Synthetic pathway to pyrazole derivatives.
B. Synthesis of 1,3,4-Oxadiazole Derivatives
The construction of the 1,3,4-oxadiazole ring from the this compound scaffold necessitates the initial formation of a carboxylic acid hydrazide intermediate. This is a common and efficient route to 1,3,4-oxadiazoles.[3][4]
The synthesis commences with the conversion of the starting material to the corresponding benzoic acid derivative. This can be achieved through various methods, such as Grignard reagent formation followed by carboxylation. The resulting benzoic acid is then converted to its corresponding ester, which subsequently reacts with hydrazine hydrate to yield the crucial acid hydrazide intermediate. Finally, cyclization of the acid hydrazide with a suitable one-carbon synthon, such as an orthoester or carbon disulfide, in the presence of a dehydrating agent like phosphorus oxychloride, affords the desired 1,3,4-oxadiazole ring.[5]
Diagram: General Synthetic Workflow for 1,3,4-Oxadiazole Derivatives
Caption: Synthetic pathway to 1,3,4-oxadiazole derivatives.
II. Comparative Biological Evaluation
This section presents a comparative analysis of the biological activities of the pyrazole and 1,3,4-oxadiazole derivatives. It is important to note that while the general classes of these compounds have shown promise, specific data for derivatives of this compound is extrapolated from studies on structurally similar compounds.
A. Anticancer Activity of Pyrazole Derivatives
Pyrazole-containing compounds are a well-established class of anticancer agents, with several derivatives having been investigated for their efficacy against various cancer cell lines.[6][7] Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.
For the purpose of this guide, we will compare the hypothetical anticancer activity of two pyrazole derivatives of our core scaffold against a panel of human cancer cell lines. The data presented in the table below is representative of the types of results obtained for trifluoromethylphenyl-substituted pyrazoles in the literature.
Table 1: Comparative Anticancer Activity (IC50, µM) of Pyrazole Derivatives
| Compound | Derivative | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| PZ-1 | 1-(3-chloro-5-fluoro-5-(trifluoromethyl)phenyl)-3-methyl-1H-pyrazole | 15.2 | 21.8 | 18.5 |
| PZ-2 | 1-(3-chloro-5-fluoro-5-(trifluoromethyl)phenyl)-3,5-dimethyl-1H-pyrazole | 8.7 | 12.5 | 9.9 |
| Doxorubicin (Control) | - | 0.8 | 1.2 | 1.0 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental data for these specific compounds is not currently available in the cited literature.
The hypothetical data suggests that the introduction of a second methyl group (PZ-2) on the pyrazole ring could potentially enhance the anticancer activity compared to the mono-methylated analog (PZ-1). This highlights a potential avenue for structure-activity relationship (SAR) studies.
B. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole scaffold is a versatile pharmacophore that has been incorporated into numerous compounds with a wide range of biological activities, including antibacterial effects.[8][9] The mechanism of action for antibacterial oxadiazoles can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
Here, we compare the hypothetical antibacterial activity of two 1,3,4-oxadiazole derivatives against common Gram-positive and Gram-negative bacterial strains. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL) of 1,3,4-Oxadiazole Derivatives
| Compound | Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| OX-1 | 2-(3-chloro-5-fluoro-5-(trifluoromethyl)phenyl)-5-methyl-1,3,4-oxadiazole | 16 | 32 |
| OX-2 | 2-(3-chloro-5-fluoro-5-(trifluoromethyl)phenyl)-5-phenyl-1,3,4-oxadiazole | 8 | 16 |
| Ciprofloxacin (Control) | - | 0.5 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a comparative analysis. Actual experimental data for these specific compounds is not currently available in the cited literature.
The hypothetical data suggests that a phenyl substitution at the 5-position of the oxadiazole ring (OX-2) may lead to more potent antibacterial activity compared to a methyl group (OX-1). This indicates that exploring various aromatic and heteroaromatic substituents at this position could be a fruitful strategy for optimizing antibacterial potency.
III. Experimental Protocols
To ensure the reproducibility and validation of the presented biological data, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antibacterial activities of the synthesized compounds.
A. Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized pyrazole derivatives on human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, providing an estimate of the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized pyrazole compounds (dissolved in DMSO)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds and doxorubicin in the culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: MTT Assay Workflow
Caption: Step-by-step workflow of the MTT assay.
B. Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized 1,3,4-oxadiazole derivatives against bacterial strains.
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Synthesized 1,3,4-oxadiazole compounds (dissolved in DMSO)
-
Ciprofloxacin (positive control)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare serial twofold dilutions of the oxadiazole compounds and ciprofloxacin in CAMHB in the 96-well plates. The final volume in each well should be 100 µL.
-
Inoculation: Add 10 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 110 µL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Conclusion and Future Directions
This guide has provided a comparative framework for evaluating the biological activities of compounds derived from the promising this compound scaffold. Through the exploration of synthetic pathways to pyrazole and 1,3,4-oxadiazole derivatives and a discussion of their potential anticancer and antibacterial activities, we have highlighted the versatility of this starting material in medicinal chemistry.
While the specific biological data for derivatives of this exact scaffold is an area ripe for further investigation, the established activities of related trifluoromethylphenyl-substituted heterocycles provide a strong rationale for their synthesis and evaluation. The detailed experimental protocols included in this guide offer a solid foundation for researchers to undertake these investigations in a robust and reproducible manner.
Future research should focus on the synthesis of diverse libraries of compounds derived from this compound. Systematic exploration of different heterocyclic cores and a wide range of substituents will be crucial for elucidating detailed structure-activity relationships. Furthermore, in-depth mechanistic studies of the most potent compounds will be essential to understand their mode of action and to guide further optimization efforts. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not provided in search results)
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (URL not provided in search results)
- Synthesis and antibacterial activity of various substituted oxadiazole derivatives. PubMed. (URL not provided in search results)
- Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. (URL not provided in search results)
- Synthesis Characterization and Antimicrobial Activity of Some Novel Oxadiazole Derivatives. International Journal of Research in Engineering, Science and Management. (URL not provided in search results)
- Synthesis and Antibacterial Activity of Novel Benzimidazole Linked 1,3,4-Oxadiazole Derivatives. Hilaris Publisher. (URL not provided in search results)
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. (URL not provided in search results)
- 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. NIH. (URL not provided in search results)
- Design, synthesis and in vitro antitumor evaluation of novel pyrazole-benzimidazole derivatives. PubMed. (URL not provided in search results)
- 1-Chloro-3,5-difluorobenzene. Chem-Impex. (URL not provided in search results)
- 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. MySkinRecipes. (URL not provided in search results)
- 1-CHLORO-3-(TRIFLUOROMETHYL)BENZENE | CAS 98-15-7. Matrix Fine Chemicals. (URL not provided in search results)
- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. (URL not provided in search results)
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (URL: [Link])
- Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society. (URL not provided in search results)
- 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. PubChem. (URL: [Link])
- 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | C7H3ClF3I | CID 15365957. PubChem. (URL: [Link])
- 1-Chloro-3-fluoro-5-(3-methylbutan-2-yl)benzene | C11H14ClF. PubChem. (URL: [Link])
- 1,2,3-Trichloro-5-(trifluoromethyl)benzene | C7H2Cl3F3 | CID 2733399. PubChem. (URL: [Link])
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Spectroscopic Data Interpretation: A Comparative Guide to 1-chloro-3-fluoro-5-(trifluoromethyl)benzene
In the landscape of pharmaceutical and materials science research, the precise structural elucidation of fluorinated aromatic compounds is paramount. These molecules are frequently utilized as key building blocks and intermediates due to the unique physicochemical properties imparted by fluorine and trifluoromethyl substituents. This guide provides an in-depth analysis of the spectroscopic data for 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, a compound of significant interest in medicinal chemistry and agrochemical development.
This document moves beyond a simple recitation of spectral data. It offers a comparative interpretation, placing the data for our target molecule in context with structurally similar alternatives. By understanding the subtle yet significant shifts in spectroscopic signatures corresponding to changes in substituent patterns, researchers can enhance their ability to characterize novel compounds with greater confidence. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and supported by data from established chemical literature and databases.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct set of spectroscopic characteristics. The interplay of the electron-withdrawing trifluoromethyl group and the electronegative chloro and fluoro substituents creates a complex electronic environment, influencing the chemical shifts and coupling constants observed in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).
To provide a robust analytical framework, we will compare the expected spectroscopic data for this compound with its isomers, 1-chloro-2-fluoro-5-(trifluoromethyl)benzene and 1-chloro-4-fluoro-5-(trifluoromethyl)benzene. This comparative approach will highlight the diagnostic features that enable unambiguous structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR all provide critical pieces of the structural puzzle.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
-
H-2, H-4, and H-6 Protons: Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and will appear as distinct multiplets.
-
The proton at C-2 will be coupled to the adjacent fluorine at C-3 (ortho-coupling, ³JHF) and the proton at C-6 (meta-coupling, ⁴JHH).
-
The proton at C-4 will be coupled to the adjacent fluorine at C-3 (ortho-coupling, ³JHF) and the proton at C-6 (para-coupling, ⁵JHH).
-
The proton at C-6 will be coupled to the protons at C-2 and C-4 (meta- and para-coupling, respectively).
-
The coupling constants are diagnostic: ortho H-F coupling is typically in the range of 7-12 Hz, while meta and para H-H couplings are smaller (3.5-8 Hz and 0-3 Hz, respectively)[1]. The electron-withdrawing nature of all three substituents will shift all proton signals downfield compared to benzene (δ 7.34 ppm).
Comparative Analysis of ¹H NMR Data:
| Compound | Expected ¹H NMR Chemical Shifts (ppm) and Coupling Patterns |
| This compound | Three distinct multiplets in the aromatic region, with characteristic H-F and H-H couplings. |
| 1-chloro-2-fluoro-5-(trifluoromethyl)benzene | Three distinct multiplets, but with different coupling patterns due to the ortho relationship of Cl and F. |
| 1-chloro-4-fluoro-5-(trifluoromethyl)benzene | Two distinct signals, likely a doublet and a doublet of doublets, reflecting the higher symmetry. |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit six distinct signals for the aromatic carbons and one for the trifluoromethyl carbon.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbons directly attached to the electronegative F, Cl, and CF₃ groups will show significant shifts. Furthermore, the signals for the carbons bonded to fluorine and the trifluoromethyl group will appear as quartets due to C-F coupling. The C-F coupling constants are typically large, in the range of 200-300 Hz for a direct bond[2].
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet with a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, with a wide chemical shift range that makes it particularly useful for distinguishing between different fluorine environments[3][4].
-
Fluorine at C-3: This will appear as a single resonance, likely a triplet of doublets due to coupling with the two ortho protons (H-2 and H-4) and the meta proton (H-6).
-
Trifluoromethyl Fluorines: The three fluorine atoms of the CF₃ group are equivalent and will appear as a single resonance, likely a singlet or a very finely split multiplet due to long-range couplings.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum will be characterized by several key absorption bands.
-
C-F Stretching: Strong absorptions in the region of 1100-1350 cm⁻¹ are characteristic of C-F stretching vibrations. The CF₃ group will exhibit strong, broad bands in this region[5][6].
-
C-Cl Stretching: The C-Cl stretching vibration typically appears in the 600-800 cm⁻¹ region.
-
Aromatic C-H Stretching: These bands are observed above 3000 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.
-
Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Comparative IR Data:
| Vibrational Mode | This compound (Expected, cm⁻¹) | 1-chloro-3-(trifluoromethyl)benzene (Experimental, cm⁻¹)[7] | 1-(chloromethyl)-3-fluorobenzene (Experimental, cm⁻¹)[8] |
| Aromatic C-H Stretch | >3000 | ~3070 | ~3060 |
| Aromatic C=C Stretch | 1450-1600 | ~1590, 1480 | ~1610, 1590, 1490 |
| C-CF₃ Stretch | 1100-1350 | ~1330, 1170, 1130 | - |
| C-F Stretch | 1100-1300 | - | ~1260 |
| C-Cl Stretch | 600-800 | ~790, 700 | - |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
-
Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak at m/z corresponding to its molecular weight (214.0 g/mol ). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
-
Fragmentation Pattern: The molecule is expected to fragment through the loss of substituents. Common fragmentation pathways include the loss of Cl, F, and CF₃ radicals. For instance, a prominent peak might be observed at m/z 179, corresponding to the loss of a chlorine atom.
Comparative Mass Spectrometry Data:
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| This compound | 214.0 | M⁺ (214/216), [M-Cl]⁺ (179), [M-CF₃]⁺ (145) |
| 1-chloro-3-(trifluoromethyl)benzene[9][10] | 180.56 | M⁺ (180/182), [M-Cl]⁺ (145), [M-CF₃]⁺ (111) |
| 1-chloro-4-(trifluoromethyl)benzene[11] | 180.56 | M⁺ (180/182), [M-Cl]⁺ (145) |
Experimental Protocols
To obtain high-quality spectroscopic data, the following standardized protocols are recommended:
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum using a standard pulse sequence (e.g., zgpg30).
-
A larger number of scans will be required compared to ¹H NMR.
-
Set the spectral width to cover the expected range for aromatic and trifluoromethyl carbons (e.g., 0-160 ppm).
-
-
¹⁹F NMR Acquisition:
-
Use a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency.
-
Acquire a proton-decoupled spectrum.
-
Use an appropriate reference standard (e.g., external CFCl₃).
-
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
Visualizing Spectroscopic Relationships
The following diagrams illustrate the key structural features and their expected spectroscopic signatures.
Caption: Key spectroscopic features of this compound.
Conclusion
The structural elucidation of this compound requires a multi-technique spectroscopic approach. By carefully analyzing the ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data, and by comparing these data with those of structurally related compounds, a confident and unambiguous assignment of the molecular structure can be achieved. This guide provides a framework for such an analysis, emphasizing the importance of understanding the fundamental principles that govern the relationship between molecular structure and spectroscopic output. The provided protocols and comparative data serve as a valuable resource for researchers working with fluorinated aromatic compounds.
References
- Yadav, R. A., & Singh, I. S. (1984). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Indian Journal of Physics B, 58, 556.
- Singh, N. P., & Yadav, R. A. (2001). Vibrational studies of trifluoromethyl benzene derivatives 1: 2-amino, 5-chloro and 2-amino, 5-bromo benzotrifluorides. Indian Journal of Physics B, 75(4), 347-355.
- Supporting Information for publications on trifluoromethyl
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- PubChem. (n.d.). 1,2,3-Trichloro-5-(trifluoromethyl)benzene. National Center for Biotechnology Information.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.
- SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Wiley-VCH.
- Supporting Information for publications from The Royal Society of Chemistry. (n.d.). Various sources.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
- Beilstein Journals. (n.d.). Supporting Information for Cu-Mediated trifluoromethylation.
- NIST. (n.d.). Benzene, 1-chloro-3-(trifluoromethyl)-. National Institute of Standards and Technology.
- YouTube. (2015, November 24).
- NIST. (n.d.). Benzene, 1-(chloromethyl)-3-fluoro-. National Institute of Standards and Technology.
- Foroozandeh, M., et al. (2014). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 5(10), 3986-3992.
- NIST. (n.d.). Benzene, 1-chloro-4-(trifluoromethyl)-. National Institute of Standards and Technology.
- NIST. (n.d.). Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. National Institute of Standards and Technology.
- NIST. (n.d.). Benzene, 1-(chloromethyl)-3-(trifluoromethyl)-. National Institute of Standards and Technology.
- Matrix Fine Chemicals. (n.d.). 1-CHLORO-3-(TRIFLUOROMETHYL)BENZENE.
- Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F?
- NIST. (n.d.). Benzene, 1-chloro-3-(trifluoromethyl)-. National Institute of Standards and Technology.
- NIST. (n.d.). Benzene, 1-chloro-3-(trifluoromethyl)- IR Spectrum. National Institute of Standards and Technology.
- NIST. (n.d.). Benzene, 1-chloro-3-(trifluoromethyl)- Mass Spectrum. National Institute of Standards and Technology.
- PubChem. (n.d.). 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. National Center for Biotechnology Information.
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- 3. download.e-bookshelf.de [download.e-bookshelf.de]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. files01.core.ac.uk [files01.core.ac.uk]
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- 8. Benzene, 1-(chloromethyl)-3-fluoro- [webbook.nist.gov]
- 9. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 10. Benzene, 1-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
- 11. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
Navigating the Catalytic Maze: A Comparative Guide to Palladium Catalysts for Reactions of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The trifluoromethyl and fluoro-substituted phenyl ring is a privileged motif in pharmaceuticals and agrochemicals, imparting unique properties such as enhanced metabolic stability and binding affinity. 1-chloro-3-fluoro-5-(trifluoromethyl)benzene represents a valuable, yet challenging, building block for the synthesis of such compounds. Its electron-deficient nature, a consequence of the cumulative inductive effects of the halogen and trifluoromethyl substituents, renders the C-Cl bond notoriously unreactive in traditional cross-coupling reactions.
This guide provides an in-depth, objective comparison of various palladium catalyst systems for the functionalization of this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions for your specific synthetic challenges. All experimental data is presented to facilitate a clear, evidence-based comparison.
The Challenge: Activating an Electron-Deficient Aryl Chloride
The primary hurdle in reactions involving this compound is the oxidative addition of the C-Cl bond to a low-valent palladium center. This step is often the rate-limiting step in the catalytic cycle. The electron-withdrawing trifluoromethyl and fluoro groups decrease the electron density of the aromatic ring, making it less susceptible to oxidative addition. Consequently, catalyst systems that are effective for aryl bromides or iodides often fail or provide poor yields with this substrate. The key to success lies in the use of highly active palladium catalysts, typically characterized by bulky, electron-rich phosphine ligands that promote the formation of the active catalytic species and facilitate the challenging oxidative addition step.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures. For a substrate as challenging as this compound, the choice of both the palladium precursor and the ligand is critical.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | High | Generally a robust system for challenging aryl chlorides. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | High | XPhos is another highly effective bulky biarylphosphine ligand. |
| PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | Moderate | May be less effective for this highly deactivated substrate compared to Buchwald ligands. |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Low to Moderate | Often struggles with electron-deficient aryl chlorides. |
Note: "High" and "Moderate" yields are based on literature reports for structurally similar electron-deficient aryl chlorides, as direct comparative data for this compound in a single study is limited.
Mechanistic Insight: The Role of Bulky Phosphine Ligands
The success of ligands like SPhos and XPhos in the Suzuki-Miyaura coupling of electron-deficient aryl chlorides stems from their steric bulk and electron-donating ability. The steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition. The electron-rich nature of the ligand increases the electron density on the palladium center, further facilitating the cleavage of the C-Cl bond.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired arylboronic acid (1.2 equiv.).
-
Solvent Addition: Add degassed toluene and water (e.g., 10:1 ratio).
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a vital transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals. The coupling of this compound with amines is particularly challenging due to the substrate's electronic properties.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High | A highly effective system for a broad range of amines. |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-Amyl alcohol | 110 | 24 | High | RuPhos is another excellent choice for challenging aminations. |
| Pd(OAc)₂ / P(tBu)₃ | K₃PO₄ | Dioxane | 110 | 24 | Good to High | A less sterically hindered but still effective ligand. |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | Moderate | May show lower efficacy with this substrate compared to more modern ligands. |
Note: "High" and "Good to High" yields are based on literature reports for structurally similar electron-deficient aryl chlorides.[1]
Mechanistic Insight: Preventing Catalyst Deactivation
In addition to promoting oxidative addition, the bulky ligands in Buchwald-Hartwig amination play a crucial role in preventing catalyst deactivation. The steric hindrance around the palladium center disfavors the formation of inactive palladium-bridged dimers and facilitates the reductive elimination step to release the desired arylamine product.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Preparation: In a glovebox, combine Pd₂(dba)₃ (1.5 mol%), XPhos (3.6 mol%), and NaOtBu (1.4 equiv.) in an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Execution: Seal the tube and heat to 100 °C with vigorous stirring for 18 hours.
-
Work-up: After cooling, quench the reaction with water. Extract with an organic solvent, wash with brine, and dry over anhydrous MgSO₄. After filtration and concentration, purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates in organic synthesis.[2] The reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System (Pd / Cu) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N | THF | 65 | 12 | Good | The classic Sonogashira catalyst system. |
| Pd(PPh₃)₄ / CuI | PPh₃ | i-Pr₂NH | DMF | RT | 24 | Good | Milder conditions may be beneficial for sensitive substrates. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80 | 12 | High | Copper-free conditions can be advantageous to avoid alkyne homocoupling. |
Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (2.0 equiv.). Then, add the terminal alkyne (1.2 equiv.).
-
Reaction Execution: Stir the mixture at 65 °C for 12 hours.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite®, washing with THF. Concentrate the filtrate and purify the residue by column chromatography.
Heck Reaction: Vinylation of the Aryl Chloride
The Heck reaction allows for the formation of a new C-C bond between an aryl halide and an alkene.[3] Similar to other cross-coupling reactions with this substrate, highly active catalysts are required.
Comparative Performance of Palladium Catalysts in Heck Reaction
| Catalyst System (Pd Precursor / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / P(tBu)₃ | Cy₂NMe | Dioxane | 120 | 24 | Good | A robust system for the Heck reaction of aryl chlorides. |
| Herrmann's Palladacycle | NaOAc | DMF | 120 | 12 | High | Palladacycles are often highly active and stable catalysts. |
| Pd₂(dba)₃ / Di-1-adamantyl-n-butylphosphine | K₃PO₄ | Dioxane | 120 | 24 | High | A very bulky phosphine ligand that is effective for deactivated aryl chlorides.[4] |
Note: Yields are based on literature for similar deactivated aryl chlorides.
Palladium-Catalyzed Cyanation: Installation of a Nitrile Group
The cyanation of aryl halides is a valuable transformation, as the nitrile group can be readily converted into other functional groups.[5][6] Modern methods have overcome the historical challenges of catalyst poisoning by the cyanide source.[5][6]
A Recommended Catalyst System for Cyanation
A particularly mild and efficient protocol for the cyanation of (hetero)aryl halides has been developed by the Buchwald group.[5] This method utilizes a palladium precatalyst in an aqueous solvent system at or near room temperature.
| Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Buchwald G3 Palladacycle / tBuXPhos | Zn(CN)₂ | H₂O/THF (5:1) | RT - 40 | 18 | High |
| Note: Yield is based on the high efficiency of this method for a broad range of aryl halides, including electron-deficient ones.[5][7] |
Experimental Protocol: Mild Cyanation
-
Reaction Setup: To a vial, add the Buchwald G3 palladacycle (2-5 mol%), this compound (1.0 equiv.), and Zn(CN)₂ (0.6 equiv.).
-
Solvent Addition: Add a 5:1 mixture of water and THF.
-
Reaction Execution: Stir the reaction at room temperature to 40 °C for 18 hours.
-
Work-up: Dilute with ethyl acetate and filter through a plug of Celite®. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Conclusion and Future Outlook
The palladium-catalyzed functionalization of the electron-deficient and sterically hindered this compound is a challenging yet achievable synthetic endeavor. The key to success lies in the judicious selection of a highly active catalyst system, typically comprising a palladium precursor and a bulky, electron-rich phosphine ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands from the Buchwald family, such as XPhos and SPhos, have proven to be particularly effective. For Sonogashira and Heck reactions, both traditional and modern catalyst systems can be employed, with the choice often depending on the specific coupling partners and desired reaction conditions. The development of mild and robust cyanation methods has also opened up new avenues for the derivatization of this important scaffold.
As catalyst development continues to advance, we can anticipate the emergence of even more efficient and versatile catalytic systems that will further expand the synthetic utility of challenging building blocks like this compound, enabling the synthesis of novel molecules with significant potential in medicine and materials science.
References
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link][5][7]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Fors, B. P., & Buchwald, S. L. (2010). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 132(43), 15914–15917.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Gross, P., & Beller, M. (2006). A new palladium catalyst system for the cyanation of aryl chlorides. Tetrahedron Letters, 47(38), 6873-6876. [Link][8]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Littke, A. F., & Fu, G. C. (1999). A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202-205. [Link][5][7]
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Pharmaceutical, Agrochemical, and Fine Chemical Industries.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene via HPLC
In the landscape of pharmaceutical and agrochemical development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. For a key building block like 1-chloro-3-fluoro-5-(trifluoromethyl)benzene, rigorous purity validation is imperative. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography (HPLC) protocol for purity determination.
The Analytical Imperative: Why Purity Matters
This compound is a halogenated aromatic compound whose precise molecular architecture is leveraged to build more complex active pharmaceutical ingredients (APIs). Even trace impurities, such as isomers, starting material residues, or reaction byproducts, can have significant downstream consequences:
-
Altered Biological Activity: Impurities may possess their own pharmacological or toxicological profiles, leading to unpredictable results.
-
Reduced Yield: In subsequent synthetic steps, impurities can act as inhibitors or lead to unwanted side reactions, compromising the overall yield and efficiency of the process.
-
Regulatory Scrutiny: Regulatory bodies like the FDA require comprehensive characterization and control of impurities in drug substances.[1]
Therefore, selecting an appropriate, validated analytical method is a critical decision point in the development lifecycle.
Choosing the Right Tool: A Comparative Overview
The physicochemical properties of this compound—a relatively non-polar, volatile organic compound—make it a candidate for several analytical techniques.[2][3] The choice of method depends on the specific question being asked.
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// Nodes Analyte [label="Synthesized\nthis compound", pos="0,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Question1 [label="Need High-Throughput\nPurity Assay?", pos="-3,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Question2 [label="Need Absolute Structural\nConfirmation & Quantification?", pos="0,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Question3 [label="Are Volatile Impurities\nthe Primary Concern?", pos="3,2.5!", fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV", pos="-3,1!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; NMR [label="qNMR", pos="0,1!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; GC [label="GC-FID/MS", pos="3,1!", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Edges Analyte -> Question1; Analyte -> Question2; Analyte -> Question3; Question1 -> HPLC [label="Yes"]; Question2 -> NMR [label="Yes"]; Question3 -> GC [label="Yes"]; } dot Figure 1: Logic for selecting the appropriate analytical technique.
-
High-Performance Liquid Chromatography (HPLC): The workhorse of the pharmaceutical industry for purity and assay testing.[4][5] Its key advantage is its versatility for a wide range of compounds, including those that are non-volatile or thermally sensitive.[6] When coupled with a UV detector, it provides excellent quantitation for aromatic compounds.
-
Gas Chromatography (GC): An excellent choice for volatile and thermally stable compounds.[7] GC, particularly with a Flame Ionization Detector (FID), can offer higher sensitivity for volatile impurities. However, it is unsuitable for non-volatile or thermally labile substances.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine purity without requiring a reference standard of the analyte itself.[7][8] It provides structural confirmation and can quantify impurities, making it an invaluable tool for characterizing new chemical entities.[8][9] However, it generally has lower throughput and requires a higher sample amount compared to HPLC.[8]
For routine quality control where high throughput and sensitivity to a broad range of potential impurities are needed, HPLC is the method of choice. This guide will focus on developing and validating a robust HPLC method.
HPLC Method Development: A Scientist's Rationale
Developing a reliable HPLC method is a systematic process grounded in the chemical properties of the analyte.[10]
The Column: Stationary Phase Selection
The heart of the separation is the column. This compound is a non-polar molecule. Therefore, a Reversed-Phase (RP) separation mode is the logical choice.[11][12][13]
-
Why Reversed-Phase? In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. Non-polar analytes, like our target compound, will have a stronger affinity for the stationary phase and thus be retained longer, allowing for separation from more polar impurities.[12]
-
Choice of C18: An octadecylsilane (C18) bonded silica column is the most common and versatile reversed-phase column.[11][12] It provides strong hydrophobic retention, which is ideal for separating our non-polar analyte from potential starting materials and byproducts.[14][15]
The Mobile Phase: Driving the Separation
The mobile phase composition is adjusted to control the elution of the analyte. A mixture of water and an organic solvent is standard for reversed-phase HPLC.
-
Organic Modifier: Acetonitrile is chosen over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths.
-
Isocratic vs. Gradient Elution: For a purity analysis, where unknown impurities with a wide range of polarities might be present, a gradient elution is superior. Starting with a higher percentage of water allows polar impurities to elute first, while gradually increasing the acetonitrile concentration will then elute the main compound and any more non-polar impurities.
Detection: Seeing the Results
The presence of the benzene ring in the analyte makes it an excellent chromophore.
-
UV Detection: A Diode Array Detector (DAD) or a variable wavelength UV detector is ideal. An analysis wavelength of 254 nm is a good starting point, as it is a common wavelength for detecting aromatic compounds. The DAD has the added advantage of being able to generate a UV spectrum for each peak, which can be used for peak purity analysis.
The Protocol: Validating Purity by HPLC
This protocol is designed to be a self-validating system by incorporating system suitability tests, ensuring the reliability of every analytical run.[16][17]
dot graph "HPLC_Workflow" { rankdir=TB; graph [bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", margin="0.3,0.2"]; edge [fontname="Arial", fontsize=10];
// Nodes start [label="Synthesized Batch\nReceived", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep [label="Prepare Mobile Phase\n& Sample Solution", fillcolor="#FBBC05", fontcolor="#202124"]; equilibrate [label="System Equilibration\n& Conditioning", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sst [label="Perform System\nSuitability Test (SST)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Inject Sample\n& Acquire Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="Integrate Peaks\n& Process Chromatogram", fillcolor="#FBBC05", fontcolor="#202124"]; calculate [label="Calculate Purity\n(Area %)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Generate Final Report", shape=document, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> prep; prep -> equilibrate; equilibrate -> sst; sst -> analysis [label="SST Passes"]; sst -> equilibrate [label="SST Fails\n(Troubleshoot)"]; analysis -> process; process -> calculate; calculate -> report; } dot Figure 2: Experimental workflow for HPLC purity validation.
Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard analytical HPLC/UHPLC with gradient capability | Provides the necessary pressure and flow control for reproducible chromatography. |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector | Enables detection of the aromatic analyte and assessment of peak purity. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A robust, general-purpose reversed-phase column suitable for this analyte.[11][12] |
| Mobile Phase A | Deionized Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | The non-polar organic modifier used to elute the analyte. |
| Gradient Program | 0-2 min (50% B), 2-15 min (50-95% B), 15-20 min (95% B) | A broad gradient ensures elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures retention time reproducibility. |
| Detection λ | 254 nm | Strong absorbance wavelength for aromatic compounds. |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with the risk of column overloading. |
Step-by-Step Methodology
-
Mobile Phase Preparation: Prepare the required volumes of Mobile Phase A and B. Filter and degas both solvents to prevent pump blockages and baseline noise.
-
Standard/Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
System Equilibration: Set up the HPLC system with the specified conditions. Purge the pump lines and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30 minutes).
-
System Suitability Test (SST): Before analyzing any samples, the performance of the chromatographic system must be verified.[16][18][19] This is a cornerstone of data trustworthiness.[20]
-
Sample Analysis: Once the SST criteria are met, inject the sample solution once for the purity analysis.
-
Data Processing and Calculation:
-
Integrate all peaks in the resulting chromatogram, excluding solvent front peaks.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
This method assumes that all compounds have a similar response factor at the chosen wavelength, which is a reasonable starting point for related impurities.[23]
-
Performance Comparison and Data Interpretation
An orthogonal approach, using multiple analytical techniques, provides the highest level of confidence in a purity assessment.[8]
| Analytical Technique | Parameter | Result for Main Component | Calculated Purity (%) | Key Insights |
| HPLC-UV | Retention Time (min) | 12.5 | 99.85 | High throughput. Detects two minor impurities at 0.08% and 0.07%. |
| GC-FID | Retention Time (min) | 8.2 | 99.90 | Higher sensitivity to a volatile impurity (0.10%) not well-resolved by HPLC. |
| ¹H qNMR | Chemical Shift (ppm) | 7.5-7.8 (multiplets) | 99.8 (by mass) | Provides absolute quantification without a specific reference standard. Confirms structural integrity. |
This table presents illustrative data for comparison purposes.
The data shows a high degree of concordance between the methods, which builds confidence in the 99.85% purity value obtained by the primary HPLC method. The GC-FID result suggests the presence of a volatile impurity, while the qNMR confirms the overall high purity and identity of the bulk material.
Conclusion: An Integrated Approach to Purity Validation
While HPLC stands out as a robust, reliable, and high-throughput method for the routine purity validation of this compound, a comprehensive analytical strategy should not exist in a vacuum. It is the intelligent application of orthogonal methods like GC and qNMR that provides an unassailable, holistic understanding of the compound's quality. This guide's detailed HPLC protocol, fortified by stringent system suitability criteria, serves as a trusted foundation for ensuring that this critical synthetic intermediate meets the exacting standards required for advanced research and development.
References
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- 〈621〉 CHROMATOGRAPHY. (2022). US Pharmacopeia (USP).
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- <621> CHROMATOGRAPHY. (n.d.). USP-NF.
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2023, November 3). MicroSolv.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- 〈621〉 Chromatography. (n.d.). BioGlobaX.
- Quality Guidelines. (n.d.). ICH.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2023, October 15). YouTube.
- 3 Key Regulatory Guidelines for Method Validation. (2024, July 30). Altabrisa Group.
- HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific.
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- 1-chloro-3-(trifluoromethyl)benzene. (n.d.). ChemBK.
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- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
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- 1-Chloro-3-iodo-5-(trifluoromethyl)benzene. (n.d.). PubChem.
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- Small Molecule Analysis Testing: HPLC vs GC. (n.d.). Brewer Science.
- Comparison Between GC and HPLC for Pharmaceutical Analysis. (n.d.). Drawell.
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- Purity comparison by NMR and HPLC. (n.d.). ResearchGate.
- HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum.
- HPLC, a modular technique that complements NMR. (n.d.). Specific Polymers.
- How to determine % purity of an isolated unknown compound without using standard? (2016, August 17). ResearchGate.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. (n.d.).
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A Comparative Guide to the Cross-Reactivity of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the cross-reactivity of 1-chloro-3-fluoro-5-(trifluoromethyl)benzene with a selection of common nucleophiles. As a senior application scientist, the goal is to present not just a protocol, but a framework for understanding and predicting the behavior of this versatile building block in nucleophilic aromatic substitution (SNAr) reactions. The insights and data herein are intended to empower researchers in synthetic chemistry and drug development to make informed decisions in their experimental designs.
Introduction: Strategic Importance of this compound
This compound is a highly activated aromatic substrate due to the presence of three powerful electron-withdrawing groups. The fluorine, chlorine, and trifluoromethyl substituents work in concert to significantly lower the electron density of the aromatic ring, making it exceptionally susceptible to attack by nucleophiles. This high reactivity, coupled with the potential for regioselective substitution, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its reactivity profile with a diverse array of nucleophiles is critical for optimizing reaction conditions, predicting product outcomes, and minimizing the formation of unwanted byproducts.
This guide will explore the fundamental principles governing the reactivity of this substrate, provide a detailed experimental protocol for assessing cross-reactivity, present a comparative analysis of its reactions with various nucleophiles, and offer insights into the underlying mechanistic considerations.
Principles of Nucleophilic Aromatic Substitution (SNAr) with this compound
The reactions discussed in this guide proceed via the SNAr mechanism, which is a two-step addition-elimination process.[3][4]
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a leaving group (in this case, chlorine or fluorine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the point of attack.[3][5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
For this compound, there are two potential leaving groups: chloride and fluoride. While fluoride is a poorer leaving group than chloride in SN1 and SN2 reactions, in SNAr reactions, the trend is often reversed.[6] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[5][7] However, the C-Cl bond is weaker and chloride is a better leaving group in the second step. The ultimate regioselectivity depends on the balance of these factors and the reaction conditions. For the purpose of this guide, we will focus on the substitution of the chloro group, which is a common outcome.
Experimental Protocol: A Framework for Cross-Reactivity Screening
The following protocol is a robust, self-validating system for comparing the reactivity of various nucleophiles with this compound.
Materials and Reagents
-
This compound
-
Selected nucleophiles (e.g., sodium methoxide, sodium thiophenoxide, pyrrolidine, aniline)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.)
-
Magnetic stirrer and heating mantle
-
Analytical equipment (GC-MS, HPLC, or NMR)
Step-by-Step Experimental Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Nucleophile Addition: Add the nucleophile (1.2 mmol, 1.2 equivalents) to the stirred solution. For solid nucleophiles, add them directly. For liquid nucleophiles, add them via syringe.
-
Reaction Conditions: Heat the reaction mixture to a standardized temperature (e.g., 80 °C) and monitor the progress.
-
Reaction Monitoring: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture, quench it with water, and extract it with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic extract by GC-MS, HPLC, or NMR to determine the consumption of the starting material and the formation of the product.
-
Workup and Isolation: Upon completion of the reaction (as determined by the monitoring), cool the mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel. Characterize the purified product by NMR (1H, 13C, 19F) and mass spectrometry to confirm its identity and purity.
Caption: A generalized workflow for the nucleophilic cross-reactivity study.
Comparative Data and Analysis
The following table presents illustrative data for the cross-reactivity of this compound with a selection of nucleophiles. This data is based on established principles of SNAr reactivity and serves as a comparative guide. Actual experimental results may vary depending on the precise reaction conditions.
Table 1: Illustrative Cross-Reactivity Data
| Nucleophile | Type | Reaction Time (h) at 80 °C | Conversion (%) | Major Product (Substitution of Cl) |
| Sodium thiophenoxide | Sulfur | 2 | >95 | 1-fluoro-3-(phenylthio)-5-(trifluoromethyl)benzene |
| Pyrrolidine | Nitrogen (aliphatic) | 4 | >95 | 1-(3-fluoro-5-(trifluoromethyl)phenyl)pyrrolidine |
| Sodium methoxide | Oxygen | 12 | 90 | 1-fluoro-3-methoxy-5-(trifluoromethyl)benzene |
| Aniline | Nitrogen (aromatic) | 24 | 65 | N-(3-fluoro-5-(trifluoromethyl)phenyl)aniline |
Discussion of Reactivity Trends
The illustrative data highlights several key trends in nucleophilic reactivity:
-
Nucleophilicity: The rate of reaction generally correlates with the nucleophilicity of the attacking species. Soft, highly polarizable nucleophiles like thiophenoxide are exceptionally reactive in SNAr reactions.
-
Basicity: While related, basicity is not always a direct predictor of reactivity in SNAr. For instance, pyrrolidine, a strong base, is a highly effective nucleophile. However, the less basic thiophenoxide is even more reactive.
-
Steric Hindrance: Steric bulk around the nucleophilic atom can hinder its approach to the aromatic ring, slowing the reaction rate. This can be a factor when comparing primary and secondary amines, for example.
-
Nucleophile Class: In general, for SNAr reactions, the reactivity trend for nucleophiles is often observed as: Thiolates > Amines > Alkoxides. This is reflected in the illustrative data.
Caption: The two-step addition-elimination mechanism of SNAr.
Conclusion
The cross-reactivity of this compound is a predictable yet nuanced aspect of its chemistry. By understanding the principles of nucleophilic aromatic substitution, researchers can strategically select nucleophiles and reaction conditions to achieve their desired synthetic outcomes. The provided experimental framework offers a reliable method for systematically evaluating this reactivity. The illustrative data, grounded in established chemical principles, serves as a valuable guide for anticipating reaction trends. This knowledge is paramount for the efficient and rational design of novel molecules in the pharmaceutical and agrochemical industries.
References
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Safety Operating Guide
Navigating the Disposal of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of scientific research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable laboratory ecosystem. This guide provides an in-depth, procedural framework for the proper disposal of 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene, a halogenated aromatic compound. By understanding the chemical's inherent properties and the rationale behind these disposal protocols, researchers can ensure the safety of their teams and the protection of our environment.
The structural complexity of this compound, with its trifluoromethyl group and multiple halogen substitutions, necessitates a disposal strategy that mitigates the risks associated with this class of molecules. Halogenated organic compounds are often persistent in the environment and can produce hazardous byproducts, such as hydrogen chloride and hydrogen fluoride, if not treated correctly.[1] Therefore, a standardized and cautious approach to disposal is paramount.
Core Principles of Halogenated Waste Management
The disposal of this compound falls under the broader category of halogenated organic waste.[2] A primary principle in managing such waste is segregation. Halogenated solvents and non-halogenated solvents should never be mixed in the same waste container.[3] This is because the disposal methods for these two categories are different, and cross-contamination can lead to complications and increased costs in the disposal process.
Due to its chemical structure, this compound is not suitable for sewer disposal and must be managed as hazardous waste.[4] Discharging such chemicals into the sewer system can have detrimental effects on aquatic life and interfere with wastewater treatment processes.[5]
Hazard Profile and Safety Data Summary
| Property | Data | Source |
| Chemical Formula | C₇H₃ClF₄ | N/A |
| Molecular Weight | 214.55 g/mol | N/A |
| Boiling Point | Not available | N/A |
| Hazards | Assumed skin/eye irritant, potential for harmful vapors | [6][7] |
| Environmental Fate | Expected to be persistent; toxic to aquatic life | [5] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe and compliant disposal of this compound. This procedure should be conducted in conjunction with your institution's Environmental Health and Safety (EHS) department guidelines.
Phase 1: Immediate Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a laboratory coat.
-
Fume Hood: All transfers of this compound to a waste container must be performed inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Waste Container Selection: Use a designated, properly labeled hazardous waste container for halogenated organic compounds.[2] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[3] Ensure the label is clearly visible.
Phase 2: Waste Accumulation and Storage
-
Segregation: Store the halogenated waste container separately from non-halogenated, acidic, or basic waste streams.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[3]
-
Storage Location: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[9] Keep it away from sources of ignition, as related compounds can be flammable.
-
Container Closure: Always keep the waste container securely closed when not in use.[8]
Phase 3: Final Disposal
-
Licensed Disposal Vendor: The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and treat halogenated organic compounds safely.
-
Incineration: The material should be disposed of by controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[4] This method ensures the complete destruction of the compound and neutralizes the resulting acidic gases.
-
EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container. Do not attempt to dispose of the chemical through any other means.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[10]
-
Collection: Carefully collect the absorbed material and contaminated items into a sealed, labeled container for hazardous waste disposal.[11]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS department.
For large spills, evacuate the area and contact your institution's emergency response team immediately.
By adhering to these scientifically grounded procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper disposal of chemical waste is a shared responsibility that protects both the scientific community and the world at large.
References
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- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Synquest Labs. (n.d.). (Trifluoromethoxy)benzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitro-1,4-bis(trifluoromethyl)benzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ECHEMI. (n.d.). (Trifluoromethyl)benzene SDS, 98-08-8 Safety Data Sheets.
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- Campus Operations. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
- Fisher Scientific. (2024). SAFETY DATA SHEET.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Bucknell University. (2016). HAZARDOUS WASTE SEGREGATION.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Halogenated aromatic compounds, such as 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene, are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] However, their utility is matched by a need for stringent safety protocols to protect laboratory personnel from potential hazards.
This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. It is grounded in the understanding that true laboratory safety is an active, validating system, not a passive assumption.
Hazard Profile: Understanding the "Why" Behind the "What"
To effectively protect yourself, you must first understand the risks. Based on analogous compounds, this compound is presumed to present a multi-faceted hazard profile.
| Hazard Classification | Description | Potential Consequences | Supporting Sources |
| Flammable Liquid | The vapor can form flammable or explosive mixtures with air, especially when heated or near an ignition source.[3][4][5] | Fire or explosion risk. Requires careful storage and handling away from heat, sparks, and open flames.[4][5] | [3][4][5] |
| Skin Irritation/Corrosion | Causes skin irritation upon direct contact.[3][5][6] Prolonged exposure may lead to more severe effects. | Redness, inflammation, and potential chemical burns. | [3][5][6] |
| Serious Eye Irritation | Direct contact with the liquid or concentrated vapors can cause serious and potentially irreversible eye damage.[3][5][6] | Pain, redness, and impaired vision. | [3][5][6] |
| Respiratory Irritation | Inhalation of vapors may irritate the respiratory tract.[2][6][7] Some analogous compounds are considered toxic by inhalation.[3] | Coughing, shortness of breath, and irritation of the nose and throat. | [2][3][6][7] |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6] | Nausea, vomiting, and internal damage. | [6] |
| Environmental Hazard | Harmful to aquatic life with long-lasting effects.[4] | Requires controlled disposal to prevent environmental contamination.[4][7] | [4][7] |
The Hierarchy of Controls: PPE as the Final Safeguard
Before detailing specific PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls that remove or minimize the hazard at its source.
-
Engineering Controls: The single most important engineering control is the mandatory use of a certified and fully operational chemical fume hood .[6] This contains vapors and protects the user from inhalation and exposure to splashes.
-
Administrative Controls: Always have the specific Safety Data Sheet (SDS) accessible and read it thoroughly before beginning work.[6] Ensure you are trained on the specific procedures and emergency protocols for this class of chemicals.
Core PPE Protocol for this compound
The following PPE is considered the minimum standard for handling this and similar halogenated aromatic compounds.
Eye and Face Protection
Given the risk of serious eye irritation, standard safety glasses are insufficient.[3][5][6]
-
Mandatory: Wear chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2][7]
-
Best Practice: In any situation where splashing is possible (e.g., transfers, reactions), supplement goggles with a full-face shield.[6][8] This provides a secondary layer of protection for the eyes and shields the entire face from contact.
Skin and Body Protection
Protecting the skin from direct contact is paramount to prevent irritation and potential absorption.
-
Lab Coat: A flame-resistant lab coat is recommended. Ensure it is fully buttoned with sleeves rolled down.
-
Clothing: Wear long pants and closed-toe shoes made of a non-porous material. Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted.[6][9]
-
Apron: For larger quantities or tasks with a higher splash risk, a chemical-resistant apron worn over the lab coat provides an additional barrier.
Hand Protection
Gloves are a critical barrier, but their selection and use must be deliberate.
-
Material Selection: Nitrile gloves are a common and generally effective choice for incidental contact with solvents and many halogenated compounds.[6][10] For prolonged handling or immersion, heavier-duty gloves such as Viton® or neoprene should be considered.[6][10]
-
Causality: The choice of glove material is dictated by its resistance to permeation and degradation by the specific chemical. Always consult the glove manufacturer's compatibility charts.
-
Self-Validating Protocol: Before every use, inspect gloves for any signs of holes, tears, or discoloration.[7][11] If contamination occurs, remove the gloves immediately using the proper technique (without touching the outer surface with bare skin) and wash your hands thoroughly.[11] Dispose of contaminated gloves as hazardous waste.[11]
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
-
Standard Operations: All work must be conducted in a chemical fume hood to minimize vapor inhalation.[6]
-
Non-Routine/Emergency Situations: If ventilation is inadequate or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges is required.[2][6][8] For major emergencies, a self-contained breathing apparatus (SCBA) is necessary.[6]
Procedural Workflow: Integrating Safety into Practice
Step 1: Preparation
-
Review the SDS: Before entering the lab, read and fully understand the SDS for the specific chemical.[6]
-
Inspect Your PPE: Check all PPE for damage, expiration dates (for respirator cartridges), and proper fit.
-
Prepare the Fume Hood: Ensure the fume hood is operational, the sash is at the appropriate height, and the work area is clean and uncluttered.
Step 2: Handling and Use
-
Don PPE: Put on your lab coat, goggles, face shield (if needed), and gloves before handling the chemical container.
-
Dispensing: Conduct all transfers of the chemical deep within the fume hood to contain any vapors or splashes.
-
Grounding: For transfers between metal containers, ensure they are properly grounded and bonded to prevent static discharge, which can be an ignition source.[5]
Step 3: Post-Handling and Decontamination
-
Clean Up: Decontaminate any surfaces that may have come into contact with the chemical.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][7]
Disposal and Emergency Plans
-
Waste Disposal: This chemical and any materials contaminated with it must be disposed of as hazardous waste.[2] Do not pour it down the drain.[5][7] All waste must be handled by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][12]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][7] Remove contaminated clothing.[2][13]
-
In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][7] Seek immediate medical attention.[13]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][7]
Visualization: PPE Selection Workflow
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE for any task involving this chemical.
Caption: PPE selection workflow for handling halogenated aromatic compounds.
References
- Benchchem. Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
- National Center for Biotechnology Information. 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. PubChem.
- MSDS of 1-Chloro-3-(trifluoromethoxy)benzene. (2012-11-21).
- Safety Data Sheet for 1-Chloro-3-(trifluoromethoxy)benzene. (2024-04-01).
- Airgas. (2021-09-15). SAFETY DATA SHEET for 4-Chlorobenzotrifluoride. Airgas.
- Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET. Sigma-Aldrich.
- Fisher Scientific. SAFETY DATA SHEET for 1,3-Dichloro-5-(trifluoromethyl)benzene. Fisher Scientific.
- Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- ChemBK. 1-chloro-3-(trifluoromethyl)benzene. ChemBK.
- Capot Chemical. (2025-12-14). MSDS of 1-Chloro-3,5-difluoro-2-(fluoromethoxy)benzene. Capot Chemical.
- Canada Safety Training. PPE for Hazardous Chemicals. Canada Safety Training.
- Bernardo Ecenarro. Recommended PPE to handle chemicals. BESA.
- National Center for Biotechnology Information. 3-Chlorobenzotrifluoride. PubChem.
- ChemTalk. Lab Safety Equipment & PPE. ChemTalk.
- Benchchem. Proper Disposal of 1-Chloro-3,3,3-trifluoro-1-propene: A Guide for Laboratory Professionals. Benchchem.
- Chem-Impex. 1-Chloro-3-fluorobenzene. Chem-Impex.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Chlorobenzotrifluoride | C7H4ClF3 | CID 7374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. airgas.com [airgas.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
